molecular formula C16H8N2O3 B15583144 SJB3-019A

SJB3-019A

Katalognummer: B15583144
Molekulargewicht: 276.25 g/mol
InChI-Schlüssel: DOYPPVCQHGJUBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

SJB3-019A is a useful research compound. Its molecular formula is C16H8N2O3 and its molecular weight is 276.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O3/c19-13-10-5-1-2-6-11(10)14(20)15-12(13)18-16(21-15)9-4-3-7-17-8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYPPVCQHGJUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SJB3-019A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the mechanism of action for SJB3-019A, a potent and specific small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). The information presented herein is collated from publicly available research and is intended to guide further investigation and application of this compound in oncology and related fields.

Core Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the deubiquitinating enzyme USP1.[1][2][3] USP1 is a key regulator of cellular processes, including DNA damage repair and cell cycle progression, through its removal of ubiquitin from specific protein substrates. By inhibiting USP1, this compound prevents the deubiquitination of these substrates, leading to their subsequent degradation and triggering downstream signaling cascades that culminate in cell cycle arrest and apoptosis.[1][4]

One of the primary substrates of USP1 is the Inhibitor of DNA binding 1 (ID1), a transcriptional regulator implicated in cell proliferation and survival.[2][3] this compound-mediated inhibition of USP1 leads to the proteasomal degradation of ID1.[2][4] The reduction in ID1 levels subsequently downregulates the PI3K/AKT signaling pathway, a critical pro-survival pathway in many cancers. This is evidenced by a decrease in the phosphorylation of AKT (p-AKT).[4][5]

Furthermore, this compound's inhibition of USP1 impacts the DNA damage response pathway. It has been shown to increase the levels of ubiquitinated Fanconi Anemia Complementation Group D2 (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA), two critical proteins involved in DNA repair.[2][6] This suggests that this compound may also function as a sensitizing agent to DNA-damaging therapies.

The culmination of these effects is the induction of apoptosis, as demonstrated in various cancer cell lines, and the arrest of the cell cycle.[4][7] Notably, the specific phase of cell cycle arrest appears to be cell-type dependent, with a G2/M phase arrest observed in B-cell acute lymphoblastic leukemia (B-ALL) cells.[4][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Reference
K562Chronic Myelogenous Leukemia0.0781[2][3]
Sup-B15B-cell Acute Lymphoblastic Leukemia0.349[4][7]
CCRF-SBB-cell Acute Lymphoblastic Leukemia0.504[4][7]
KOPN-8B-cell Acute Lymphoblastic Leukemia0.360[4][7]

Table 2: Apoptosis Induction by this compound in B-ALL Cell Lines (24h treatment)

Cell LineConcentration (µM)Apoptosis Rate (%)Reference
Sup-B150.228.29[4]
CCRF-SB0.220.88[4]
KOPN-80.227.99[4]

Table 3: Cell Cycle Arrest Induced by this compound in B-ALL Cell Lines (24h treatment)

Cell LineConcentration (µM)% of Cells in G2/M PhaseReference
Sup-B150.612.17[4][5]
CCRF-SB0.612.88[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for characterizing the mechanism of action of this compound.

1. Cell Viability Assay (CCK-8)

  • Objective: To determine the cytotoxic effect of this compound on cancer cells.

  • Method:

    • Seed cells in 96-well plates at a density of 5 x 103 cells/well.

    • Treat cells with various concentrations of this compound (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 µM) for specified time points (e.g., 24h, 48h).

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plates for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (DMSO-treated) cells. IC50 values can be calculated using appropriate software such as GraphPad Prism.[4]

2. Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

  • Objective: To quantify the induction of apoptosis by this compound.

  • Method:

    • Treat cells with desired concentrations of this compound (e.g., 0, 0.2, 0.4, 0.6 µM) for 24 hours.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic/necrotic.

3. Cell Cycle Analysis (PI Staining and Flow Cytometry)

  • Objective: To determine the effect of this compound on cell cycle distribution.

  • Method:

    • Treat cells with this compound (e.g., 0.6 µM) for 24 hours.

    • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined by the intensity of PI fluorescence.[5]

4. Western Blot Analysis

  • Objective: To detect changes in the protein levels of USP1, ID1, AKT, and p-AKT following treatment with this compound.

  • Method:

    • Treat cells with this compound for the desired time and concentrations.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against USP1, ID1, AKT, p-AKT, and a loading control (e.g., β-actin) overnight at 4°C. (Antibodies against USP1, AKT, p-AKT can be obtained from Cell Signaling Technology; ID1 from Santa Cruz Biotechnology).[4]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Deubiquitinase (DUB) Activity Assay (Ub-AMC Assay)

  • Objective: To measure the direct inhibitory effect of this compound on USP1 enzymatic activity.

  • Method:

    • Recombinant USP1/UAF1 complex is incubated with this compound or DMSO control in an assay buffer.

    • The reaction is initiated by the addition of a fluorogenic substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).

    • As USP1 cleaves the ubiquitin from AMC, the fluorescence of free AMC is measured over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).

    • The rate of increase in fluorescence is proportional to the DUB activity. The inhibitory effect of this compound is determined by comparing the activity in the presence of the inhibitor to the DMSO control. A typical protocol involves incubating the enzyme and inhibitor for 30 minutes at 37°C before adding the substrate.[1]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.

SJB3_019A_Mechanism_of_Action cluster_inhibition Inhibition Effect SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 Ub_ID1 Ub-ID1 USP1->Ub_ID1 Deubiquitination ID1 ID1 Ub_ID1->ID1 Proteasome Proteasome Degradation Ub_ID1->Proteasome Ub_ID1->Proteasome Increased Degradation PI3K_AKT PI3K/AKT Pathway ID1->PI3K_AKT Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival

Caption: Mechanism of this compound action via USP1 inhibition.

Apoptosis_Assay_Workflow Start Cancer Cells Treatment Treat with This compound Start->Treatment Harvest Harvest & Wash Cells Treatment->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Quantify Apoptotic Cells Analyze->Result

Caption: Experimental workflow for apoptosis assay.

DNA_Damage_Response_Pathway cluster_inhibition Inhibition Effect SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 Increased_Ub Increased Levels of Ub-FANCD2 & Ub-PCNA Ub_FANCD2 Ub-FANCD2 USP1->Ub_FANCD2 Deubiquitination Ub_PCNA Ub-PCNA USP1->Ub_PCNA Deubiquitination DNA_Repair DNA Damage Repair Ub_FANCD2->DNA_Repair Ub_PCNA->DNA_Repair

Caption: Impact of this compound on the DNA damage response.

References

SJB3-019A: A Technical Guide to a Potent USP1 Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of SJB3-019A, a novel and potent small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). It details the molecule's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its use, and visualizes the complex cellular pathways it modulates.

Introduction: Targeting the DNA Damage Response

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that has emerged as a critical regulator of cellular processes, most notably the DNA damage response (DDR).[1][2] USP1, in complex with its cofactor UAF1, plays a pivotal role in orchestrating DNA repair by removing monoubiquitin from key proteins involved in the Fanconi Anemia (FA) pathway and translesion synthesis (TLS).[1][2][3]

Many cancers exhibit an over-reliance on specific DNA repair pathways for survival, particularly those with existing defects in other repair mechanisms, such as tumors with BRCA1 or BRCA2 mutations.[4][5] By inhibiting USP1, it is possible to exploit this dependency, leading to a concept known as "synthetic lethality," where the combination of the cancer's inherent genetic defect and the inhibition of a compensatory pathway leads to cell death.[4][5][6][7]

This compound is a potent and specific small-molecule inhibitor of USP1.[8][9] It serves as a crucial research tool to investigate USP1-regulated pathways and as a preclinical candidate for developing novel cancer therapies.[10][11] This molecule selectively targets USP1, triggering a cascade of events that disrupt DNA repair, induce cell cycle arrest, and ultimately lead to apoptosis in cancer cells.[10][12]

Mechanism of Action: A Dual Assault on Cancer Cells

This compound exerts its anticancer effects by inhibiting the deubiquitinating activity of USP1. This inhibition leads to the accumulation of ubiquitinated forms of USP1's key substrates, disrupting downstream signaling and repair processes.

Disruption of DNA Damage Repair Pathways

The primary mechanism of this compound involves the disruption of two critical DNA repair pathways:

  • Fanconi Anemia (FA) Pathway: USP1 deubiquitinates FANCD2, a central protein in the FA pathway responsible for repairing DNA interstrand crosslinks (ICLs).[2][13][14] Inhibition of USP1 by this compound leads to the accumulation of monoubiquitinated FANCD2 (Ub-FANCD2).[8][11] This persistent ubiquitination, while initially a signal for repair, prevents the recycling of FANCD2, ultimately stalling the repair process and leading to genomic instability.[11][14]

  • Translesion Synthesis (TLS): USP1 also deubiquitinates Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair.[2][13] Monoubiquitinated PCNA (Ub-PCNA) recruits specialized, low-fidelity TLS polymerases to bypass DNA lesions during replication.[15] By inhibiting USP1, this compound causes an accumulation of Ub-PCNA, leading to aberrant processing of this modified protein, replication stress, and S-phase-specific DNA damage.[7][8][11]

This dual blockade of critical DNA repair mechanisms makes cancer cells, especially those with pre-existing DNA repair deficiencies like BRCA mutations, highly vulnerable to cell death.[4][7]

Induction of Apoptosis via ID1/AKT Pathway

Beyond its role in DNA repair, this compound also induces apoptosis through a distinct pathway involving the Inhibitor of DNA binding 1 (ID1) protein.

  • USP1 normally stabilizes the ID1 protein by removing ubiquitin, preventing its degradation.[9]

  • This compound treatment promotes the degradation of ID1.[8]

  • The downregulation of ID1 leads to the inactivation of the pro-survival PI3K/AKT signaling pathway.[12][16]

  • This inhibition of AKT signaling ultimately triggers apoptosis in cancer cells, including B-cell acute lymphoblastic leukemia (B-ALL).[12][17]

Quantitative Data: In Vitro Efficacy

The potency of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell viability by 50%, is a key metric.

Cell LineCancer TypeIC50 Value (µM)Reference(s)
K562Chronic Myelogenous Leukemia0.0781[8][9]
Sup-B15B-cell Acute Lymphoblastic Leukemia0.349[12][17]
KOPN-8B-cell Acute Lymphoblastic Leukemia0.360[12][17]
CCRF-SBB-cell Acute Lymphoblastic Leukemia0.504[12][17]
A549Non-Small Cell Lung Cancer0.662

Cellular Effects of this compound

Studies have demonstrated that this compound induces specific cellular responses that contribute to its anti-cancer activity.

EffectCell Line(s)ObservationReference(s)
Cell Cycle Arrest Sup-B15, CCRF-SB (B-ALL)Induction of G2/M phase arrest after 24h treatment.[12][16]
Multiple Myeloma (MM)Induction of G1/G0 phase arrest.[12]
Apoptosis Sup-B15, CCRF-SB, KOPN-8 (B-ALL)Dose-dependent increase in apoptosis after 24h treatment.[12][17]
Multiple Myeloma (MM)Triggers apoptosis via activation of caspase-3, -8, and -9.[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (CCK-8 Method)

This assay is used to determine the cytotoxic effect of this compound and to calculate its IC50 value.

  • Cell Seeding: Seed cancer cells (e.g., CCRF-SB, Sup-B15, KOPN-8) into 96-well plates at a density of 5 x 10⁴ cells/well.

  • Treatment: After allowing cells to adhere (if applicable), treat them with various concentrations of this compound (e.g., 0, 0.2, 0.4, 0.6 µM) for specified time points (e.g., 24 and 48 hours).

  • Incubation: Following the treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Measurement: Incubate the plates for 2-4 hours at 37°C. Measure the absorbance (OD) at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Use software like GraphPad Prism to plot the dose-response curve and determine the IC50 value.[12][17]

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of cells undergoing apoptosis after treatment with this compound.[18]

  • Cell Treatment: Treat cells with the desired concentrations of this compound for 24 hours.

  • Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle dissociation agent like trypsin and neutralize it with serum-containing media.

  • Washing: Centrifuge the cells and wash them twice with cold PBS.

  • Staining: Resuspend approximately 1 x 10⁶ cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of a fluorescent Annexin V probe (e.g., FITC-conjugated) and 5 µL of a viability dye like Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence signals.[12][17]

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins following this compound treatment.

  • Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., USP1, ID1, p-AKT, total AKT, Ub-PCNA, Ub-FANCD2, and a loading control like β-actin or GAPDH).[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.[16][19]

Visualizing the Mechanism of this compound

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic related to this compound.

G cluster_0 DNA Damage Repair Pathways cluster_1 ID1/AKT Survival Pathway PCNA PCNA Ub_PCNA Ub-PCNA PCNA->Ub_PCNA Ubiquitination (RAD18) FANCD2 FANCD2 Ub_FANCD2 Ub-FANCD2 FANCD2->Ub_FANCD2 Ubiquitination Ub_PCNA->PCNA Deubiquitination TLS Translesion Synthesis (TLS) Ub_PCNA->TLS Activates Ub_FANCD2->FANCD2 Deubiquitination ICL Interstrand Crosslink Repair (FA Pathway) Ub_FANCD2->ICL Activates USP1 USP1 / UAF1 Apoptosis_DDR Replication Stress & Apoptosis TLS->Apoptosis_DDR Leads to ICL->Apoptosis_DDR Leads to ID1 ID1 Ub_ID1 Ub-ID1 ID1->Ub_ID1 Ubiquitination pAKT p-AKT (Active) ID1->pAKT Stabilizes Ub_ID1->ID1 Deubiquitination Degradation Proteasomal Degradation Ub_ID1->Degradation AKT AKT Apoptosis_ID1 Apoptosis pAKT->Apoptosis_ID1 Inhibits USP1_2 USP1 / UAF1 SJB3 This compound SJB3->USP1 Inhibits SJB3->USP1_2 Inhibits G cluster_assays In Vitro Assays cluster_readouts Key Readouts start Cancer Cell Lines (e.g., B-ALL, MM) treatment Treat with varying concentrations of this compound start->treatment assay_viability Cell Viability Assay (CCK-8) treatment->assay_viability assay_apoptosis Apoptosis Assay (Flow Cytometry) treatment->assay_apoptosis assay_protein Protein Analysis (Western Blot) treatment->assay_protein readout_ic50 Calculate IC50 Value assay_viability->readout_ic50 readout_apoptosis Quantify % Apoptotic Cells (Annexin V+/PI+) assay_apoptosis->readout_apoptosis readout_protein Measure Protein Levels (e.g., p-AKT, Ub-PCNA) assay_protein->readout_protein G start USP1 Overexpression in Cancer inhibitor This compound (USP1 Inhibition) start->inhibitor mech1 Increased Ub-PCNA & Ub-FANCD2 inhibitor->mech1 mech2 ID1 Degradation inhibitor->mech2 effect1 Impaired DNA Damage Repair (TLS & FA Pathways) mech1->effect1 effect2 Inhibition of AKT Survival Pathway mech2->effect2 outcome1 Synthetic Lethality (e.g., in BRCA-mutant cells) effect1->outcome1 outcome2 Apoptosis & Decreased Proliferation effect1->outcome2 effect2->outcome2

References

The Role of SJB3-019A in DNA Repair Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJB3-019A is a potent and specific small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme (DUB) that has emerged as a critical regulator of DNA repair pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in modulating the Fanconi Anemia (FA) and Homologous Recombination (HR) DNA repair pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying the effects of this compound, and presents visual diagrams of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound and USP1

This compound is a selective inhibitor of USP1, an enzyme that removes ubiquitin from target proteins, thereby regulating their stability and function.[1] USP1 plays a crucial role in cellular processes, including DNA damage response and cell cycle progression.[2][3][4] Its overexpression has been observed in various cancers, often correlating with poor prognosis, making it an attractive target for cancer therapy.[2] this compound exerts its effects by inhibiting the deubiquitinating activity of USP1, leading to the accumulation of ubiquitinated forms of USP1 substrates.

Core Mechanism: Inhibition of USP1 and its Impact on DNA Repair

The primary mechanism of this compound in the context of DNA repair is the inhibition of USP1's deubiquitinating activity, which directly impacts two key DNA repair pathways: the Fanconi Anemia (FA) pathway and Homologous Recombination (HR).

The Fanconi Anemia Pathway

The FA pathway is a critical DNA repair pathway responsible for the repair of DNA interstrand crosslinks (ICLs). A key event in this pathway is the monoubiquitination of the FANCI-FANCD2 (ID) complex, which is essential for its localization to chromatin at sites of DNA damage.[5][6] USP1, in complex with its cofactor UAF1, deubiquitinates FANCD2, a process necessary for the proper recycling of the ID complex and the completion of DNA repair.[4][7]

Inhibition of USP1 by this compound leads to the hyper-accumulation of monoubiquitinated FANCD2 (ub-FANCD2) on chromatin.[1] This persistent ubiquitination, while initially promoting the recruitment of the ID complex, ultimately stalls the FA pathway, leading to unresolved DNA damage and increased cellular sensitivity to DNA crosslinking agents.[7]

Homologous Recombination

Homologous Recombination (HR) is a high-fidelity DNA repair pathway for double-strand breaks (DSBs). A key protein in HR is RAD51, which forms nuclear foci at the sites of DNA damage to initiate strand invasion and repair. Studies have shown that the USP1/UAF1 complex promotes HR.[7] The precise mechanism is still under investigation, but it is suggested that USP1 may promote HR by suppressing the competing Non-Homologous End Joining (NHEJ) pathway.[7]

Treatment with this compound has been shown to decrease the formation of RAD51 foci following DNA damage, indicating an impairment of the HR pathway.[8][9] This inhibition of HR contributes to the cytotoxic effects of this compound in cancer cells, particularly in those that are already deficient in other DNA repair pathways, a concept known as synthetic lethality.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on cell viability, cell cycle progression, and apoptosis from published studies.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
K562Chronic Myelogenous Leukemia0.0781[1]
Sup-B15B-cell Acute Lymphoblastic Leukemia0.349[10][11]
CCRF-SBB-cell Acute Lymphoblastic Leukemia0.504[10][11]
KOPN-8B-cell Acute Lymphoblastic Leukemia0.360[10][11]

Table 2: Effect of this compound on Cell Cycle Distribution in B-ALL Cells

Cell LineTreatment (0.6 µM this compound)% of Cells in G2/M Phase (Control)% of Cells in G2/M Phase (Treated)Citation
Sup-B1524 hours0.90%12.17%[10]
CCRF-SB24 hours0.97%12.88%[10]

Table 3: Induction of Apoptosis by this compound in B-ALL Cells

Cell LineTreatment (0.2 µM this compound)% Apoptosis (Control)% Apoptosis (Treated)Citation
Sup-B1524 hours7.06%28.29%
CCRF-SB24 hours7.14%20.88%
KOPN-824 hours5.82%27.99%

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in DNA repair pathways. These protocols are compiled from various sources and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration well.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.

Western Blotting for DNA Repair Proteins
  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., USP1, FANCD2, ub-FANCD2, RAD51, γH2AX, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.

Immunofluorescence for RAD51 Foci Formation
  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat the cells with a DNA damaging agent (e.g., ionizing radiation, mitomycin C) with or without this compound for the specified duration.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope.

  • Quantification: Count the number of RAD51 foci per nucleus. A cell is typically considered positive for RAD51 foci if it contains a defined number of foci (e.g., >5). At least 100-200 cells should be counted per condition.[9][12]

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

SJB3_019A_Mechanism cluster_pathway This compound Mechanism of Action SJB3 This compound USP1 USP1/UAF1 SJB3->USP1 Inhibits FA Fanconi Anemia Pathway Stalled SJB3->FA HR Homologous Recombination Inhibited SJB3->HR ubFANCD2 ub-FANCD2 USP1->ubFANCD2 Deubiquitinates RAD51 RAD51 Foci Formation USP1->RAD51 Promotes FANCD2 FANCD2 ubFANCD2->FANCD2 RAD51->HR

Caption: Mechanism of this compound action on DNA repair pathways.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Treatment (this compound) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (ECL) H->I J 10. Analysis I->J

Caption: A typical workflow for Western blot analysis.

RAD51_Foci_Workflow cluster_workflow RAD51 Foci Immunofluorescence Workflow A 1. Cell Culture on Coverslips B 2. DNA Damage Induction +/- this compound A->B C 3. Fixation & Permeabilization B->C D 4. Blocking C->D E 5. Primary Antibody (anti-RAD51) D->E F 6. Secondary Antibody (Fluorescent) E->F G 7. DAPI Staining & Mounting F->G H 8. Fluorescence Microscopy G->H I 9. Image Analysis & Quantification H->I

Caption: Workflow for RAD51 foci formation assay.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets the DNA damage response in cancer cells. By inhibiting USP1, this compound effectively disrupts both the Fanconi Anemia and Homologous Recombination pathways, leading to increased genomic instability and cell death in cancer cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and other USP1 inhibitors. Future research should focus on identifying predictive biomarkers for sensitivity to USP1 inhibition and exploring rational combination therapies to enhance its anti-cancer efficacy. The continued exploration of the intricate roles of USP1 in DNA repair will undoubtedly pave the way for novel and more effective cancer treatments.

References

Preliminary Investigation of SJB3-019A in Leukemia Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary in-vitro studies of SJB3-019A, a potent and novel inhibitor of Ubiquitin-Specific Protease 1 (USP1), in various leukemia cell lines. The data presented herein summarizes the cytotoxic and mechanistic effects of this compound, highlighting its potential as a therapeutic agent for certain hematological malignancies.

Executive Summary

This compound has demonstrated significant anti-leukemic activity in several B-cell acute lymphoblastic leukemia (B-ALL) and chronic myelogenous leukemia (CML) cell lines. As a specific inhibitor of USP1, this compound triggers the degradation of the Inhibitor of DNA Binding 1 (ID1) protein, a key regulator of cell survival and proliferation. This action leads to the suppression of the PI3K/AKT signaling pathway, ultimately inducing cell cycle arrest and apoptosis in leukemia cells. The following sections detail the quantitative effects of this compound on cell viability, apoptosis, and cell cycle progression, along with the experimental methodologies employed and a visual representation of the underlying signaling pathway.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound have been quantified across several leukemia cell lines. The following tables summarize the key findings from these studies.

Table 1: IC50 Values of this compound in Leukemia Cell Lines
Cell LineLeukemia SubtypeIC50 (µM)Reference
Sup-B15B-cell acute lymphoblastic leukemia (B-ALL)0.349[1][2]
KOPN-8B-cell acute lymphoblastic leukemia (B-ALL)0.360[1][2]
CCRF-SBB-cell acute lymphoblastic leukemia (B-ALL)0.504[1][2]
K562Chronic Myelogenous Leukemia (CML)0.0781[3][4][5]
Table 2: Dose-Dependent Induction of Apoptosis by this compound in B-ALL Cell Lines (24h treatment)
Cell LineThis compound Concentration (µM)Apoptosis Rate (%)Reference
Sup-B1507.06[1]
0.228.29[1]
CCRF-SB07.14[1]
0.220.88[1]
KOPN-805.82[1]
0.227.99[1]
Table 3: Effect of this compound on Cell Cycle Distribution in B-ALL Cell Lines
Cell LineThis compound Concentration (µM)% of Cells in G2/M PhaseReference
Sup-B1500.90[1]
0.612.17[1]
CCRF-SB00.97[1]
0.612.88[1]

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting USP1, a deubiquitinating enzyme. This inhibition leads to the proteasomal degradation of ID1. The reduction in ID1 levels subsequently downregulates the phosphorylation of AKT (p-AKT), a critical node in the PI3K/AKT signaling pathway, which is frequently overactive in cancer and promotes cell survival and proliferation. The suppression of this pathway is a key mechanism through which this compound exerts its anti-leukemic effects.[1]

SJB3_019A_Pathway cluster_pathway This compound Mechanism of Action SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 Inhibits ID1_Ub ID1-Ub USP1->ID1_Ub Deubiquitinates ID1 ID1 ID1_Ub->ID1 Proteasome Proteasomal Degradation ID1_Ub->Proteasome Leads to PI3K_AKT PI3K/AKT Pathway ID1->PI3K_AKT Activates Apoptosis Apoptosis ID1->Apoptosis Inhibits Proteasome->ID1 Reduces p_AKT p-AKT PI3K_AKT->p_AKT Proliferation Cell Proliferation & Survival p_AKT->Proliferation Promotes

Caption: Mechanism of action of this compound in leukemia cells.

Experimental Protocols

The following sections outline the methodologies used to generate the data presented in this guide.

Cell Lines and Culture

B-ALL cell lines (CCRF-SB, Sup-B15, KOPN-8) and CML cell line (K562) were used. The cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8)

Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound for 24 and 48 hours. Following treatment, CCK-8 solution was added to each well, and the plates were incubated. The absorbance at 450 nm was measured using a microplate reader to determine the percentage of viable cells relative to the untreated control. The IC50 values were calculated using GraphPad software.[1]

Cell_Viability_Workflow start Seed Leukemia Cells in 96-well plates treat Treat with varying concentrations of This compound start->treat incubate Incubate for 24h and 48h treat->incubate add_cck8 Add CCK-8 Solution incubate->add_cck8 measure Measure Absorbance at 450 nm add_cck8->measure analyze Calculate IC50 values measure->analyze

Caption: Workflow for the Cell Viability (CCK-8) Assay.

Apoptosis Assay (Flow Cytometry)

Apoptosis was quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining. B-ALL cells were treated with different concentrations of this compound for 24 hours. After treatment, cells were harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The stained cells were then analyzed by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive).[1]

Cell Cycle Analysis (Flow Cytometry)

For cell cycle analysis, B-ALL cells were treated with this compound for 24 hours. Post-treatment, cells were collected, fixed in ethanol, and stained with a solution containing PI and RNase. The DNA content of the stained cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Western Blot Analysis

To investigate the effect of this compound on protein expression, B-ALL cells were treated with the compound for 24 hours. Total protein was extracted, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against USP1, ID1, AKT, and p-AKT, with β-actin serving as a loading control. After incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.[6]

Western_Blot_Workflow start Treat B-ALL cells with this compound extract Protein Extraction start->extract sds_page SDS-PAGE extract->sds_page transfer Transfer to PVDF membrane sds_page->transfer probe Probe with Primary & Secondary Antibodies transfer->probe visualize Visualize Protein Bands probe->visualize

Caption: General workflow for Western Blot analysis.

Conclusion and Future Directions

The preliminary investigation of this compound in leukemia cell lines reveals its potent cytotoxic and pro-apoptotic effects, particularly in B-ALL. The compound's mechanism of action, involving the inhibition of the USP1-ID1-AKT signaling axis, presents a promising targeted therapeutic strategy. Further studies, including in-vivo efficacy and safety profiling in animal models, are warranted to fully elucidate the therapeutic potential of this compound for the treatment of leukemia.

References

Unveiling the Cytotoxic Potential of SJB3-019A: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the USP1 Inhibitor's Effects on Cancer Cell Viability and Proliferation

This technical guide provides a comprehensive overview of the cytotoxic effects of SJB3-019A, a potent and novel inhibitor of Ubiquitin-Specific Protease 1 (USP1), on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals investigating new therapeutic avenues in oncology. Herein, we summarize key quantitative data, provide detailed experimental protocols for assessing the compound's efficacy, and visualize the underlying molecular pathways and experimental workflows.

Introduction to this compound and its Target, USP1

This compound is a small molecule inhibitor that targets USP1, a deubiquitinating enzyme frequently overexpressed in various cancers. USP1 plays a critical role in cellular processes such as DNA repair, cell cycle progression, and the regulation of key oncogenic signaling pathways. By inhibiting USP1, this compound promotes the degradation of downstream substrates, such as the Inhibitor of DNA binding 1 (ID1), leading to cell cycle arrest and apoptosis in cancer cells. This targeted approach makes this compound a promising candidate for further preclinical and clinical investigation.

Quantitative Analysis of Cytotoxic Effects

The cytotoxic activity of this compound has been evaluated across a range of cancer cell lines, demonstrating its potential as a broad-spectrum anti-cancer agent. The following tables summarize the key quantitative data from these studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
K562Chronic Myelogenous Leukemia0.0781[1][2][3]
Sup-B15B-cell Acute Lymphoblastic Leukemia0.349[4]
KOPN-8B-cell Acute Lymphoblastic Leukemia0.360[4]
CCRF-SBB-cell Acute Lymphoblastic Leukemia0.504[4]
A549Non-small Cell Lung Cancer0.662[1]
EBC-1Non-small Cell Lung Cancer-[1]
NCI-H1703Non-small Cell Lung Cancer-[1]
NCI-H1975Non-small Cell Lung Cancer-[1]
NCI-H23Non-small Cell Lung Cancer-[1]

Note: Specific IC50 values for EBC-1, NCI-H1703, NCI-H1975, and NCI-H23 were not explicitly provided in the search results, though they were listed as cell lines in which this compound was evaluated.

Table 2: Apoptosis Induction by this compound in B-ALL Cell Lines (24h treatment)
Cell LineThis compound Concentration (µM)Apoptosis Rate (%)
Sup-B1507.06
0.228.29[4]
CCRF-SB07.14
0.220.88[4]
KOPN-805.82
0.227.99[4]
Table 3: Effect of this compound on Cell Cycle Distribution in B-ALL Cell Lines (24h treatment)
Cell LineThis compound Concentration (µM)% of Cells in G2/M Phase
Sup-B1500.90
0.612.17[4]
CCRF-SB00.97
0.612.88[4]

Mechanism of Action: The USP1/ID1/AKT Signaling Pathway

This compound exerts its cytotoxic effects primarily through the inhibition of the USP1 deubiquitinase. This initiates a signaling cascade that culminates in apoptosis. The key steps are outlined below and visualized in the following diagram.

  • Inhibition of USP1 : this compound directly binds to and inhibits the enzymatic activity of USP1.

  • ID1 Degradation : The inhibition of USP1 leads to the increased ubiquitination and subsequent proteasomal degradation of its substrate, ID1.

  • Downregulation of p-AKT : The reduction in ID1 levels results in the decreased phosphorylation of AKT (p-AKT), a key component of the pro-survival PI3K/AKT pathway.[4]

  • Induction of Apoptosis : The inactivation of the AKT signaling pathway ultimately triggers programmed cell death (apoptosis) in cancer cells.[4]

SJB3_019A_Pathway cluster_pathway This compound Signaling Pathway SJB3 This compound USP1 USP1 SJB3->USP1 ID1 ID1 USP1->ID1 Deubiquitination pAKT p-AKT ID1->pAKT AKT AKT AKT->pAKT Phosphorylation Apoptosis Apoptosis pAKT->Apoptosis Cell_Viability_Workflow plate_cells 1. Plate cells in 96-well plate add_drug 2. Add this compound at various concentrations plate_cells->add_drug incubate_drug 3. Incubate for desired time (e.g., 24, 48h) add_drug->incubate_drug add_reagent 4. Add CCK-8 or MTT reagent incubate_drug->add_reagent incubate_reagent 5. Incubate for 1-4 hours add_reagent->incubate_reagent measure_abs 6. Measure absorbance (450nm for CCK-8, 570nm for MTT) incubate_reagent->measure_abs Apoptosis_Workflow treat_cells 1. Treat cells with this compound harvest_cells 2. Harvest and wash cells treat_cells->harvest_cells resuspend 3. Resuspend in Annexin V binding buffer harvest_cells->resuspend add_stains 4. Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate 5. Incubate in the dark add_stains->incubate analyze 6. Analyze by flow cytometry incubate->analyze

References

In-Depth Technical Guide: The Impact of SJB3-019A on Ubiquitin-Specific Protease 1 (USP1) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor SJB3-019A and its profound impact on the activity of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme critically involved in DNA repair pathways and cancer cell survival, making it a compelling target for therapeutic intervention. This compound has emerged as a potent and selective inhibitor of USP1, demonstrating significant anti-cancer properties in preclinical studies. This document details the mechanism of action of this compound, its effects on downstream signaling pathways, and provides structured quantitative data and detailed experimental protocols for key assays.

Introduction to USP1 and its Role in Cancer

Ubiquitin-Specific Protease 1 (USP1) is a key regulator of the DNA damage response (DDR), primarily through its deubiquitination of two critical proteins: Fanconi Anemia group D2 protein (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA). By removing ubiquitin from these substrates, USP1 effectively switches off DNA repair pathways, such as the Fanconi Anemia (FA) pathway and translesion synthesis (TLS). In many cancers, USP1 is overexpressed, leading to enhanced DNA repair capabilities that contribute to therapeutic resistance and tumor cell survival. Therefore, inhibiting USP1 activity presents a promising strategy to induce synthetic lethality in cancer cells with underlying DNA repair defects and to sensitize them to conventional chemotherapies.

This compound: A Potent USP1 Inhibitor

This compound is a novel small molecule that has been identified as a potent and selective inhibitor of USP1. It has been shown to be approximately five times more potent than its predecessor, SJB2-043.[1][2]

Mechanism of Action

This compound acts as an irreversible inhibitor of USP1.[3] By covalently modifying the enzyme, it effectively blocks its deubiquitinating activity. This leads to the accumulation of ubiquitinated forms of USP1 substrates, thereby disrupting downstream signaling pathways that are dependent on USP1's enzymatic function.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting USP1 activity and its effects on cancer cells.

Parameter Cell Line Value Reference
IC50 (ID1 Degradation) K5620.0781 µM[1][2]
IC50 (Cell Viability) Sup-B150.349 µM[4]
CCRF-SB0.504 µM[4]
KOPN-80.360 µM[4]

Table 1: In vitro efficacy of this compound in various cancer cell lines.

Downstream Target Effect of this compound Treatment Reference
Ub-FANCD2 Increased levels[1]
Ub-PCNA Increased levels[1]
ID1 Decreased protein levels (degradation)[1][2]
p-AKT Decreased protein levels[5][6]

Table 2: Effect of this compound on downstream signaling molecules.

Signaling Pathways and Experimental Workflows

USP1 Signaling Pathway

The following diagram illustrates the central role of USP1 in the DNA damage response pathway and the mechanism of inhibition by this compound.

USP1_Signaling_Pathway cluster_0 DNA Damage cluster_1 Ubiquitination cluster_2 Deubiquitination cluster_3 DNA Repair & Cell Survival cluster_4 Inhibition DNA_Damage DNA Damage FANCD2 FANCD2 DNA_Damage->FANCD2 activates PCNA PCNA DNA_Damage->PCNA activates Ub_FANCD2 Ub-FANCD2 FANCD2->Ub_FANCD2 ubiquitination Ub_PCNA Ub-PCNA PCNA->Ub_PCNA ubiquitination USP1 USP1 Ub_FANCD2->USP1 substrate FA_pathway Fanconi Anemia Pathway Ub_FANCD2->FA_pathway activates Ub_PCNA->USP1 substrate TLS Translesion Synthesis Ub_PCNA->TLS activates USP1->FANCD2 deubiquitinates USP1->PCNA deubiquitinates Cell_Survival Cell Survival FA_pathway->Cell_Survival TLS->Cell_Survival SJB3_019A This compound SJB3_019A->USP1 inhibits In_Vitro_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant USP1/UAF1 complex - this compound dilutions - Ub-AMC substrate - Assay Buffer start->prepare_reagents incubation Incubate USP1/UAF1 with this compound (or DMSO control) prepare_reagents->incubation add_substrate Add Ub-AMC substrate to initiate reaction incubation->add_substrate measure_fluorescence Measure fluorescence (Ex: 350nm, Em: 460nm) over time add_substrate->measure_fluorescence data_analysis Analyze data to determine IC50 value measure_fluorescence->data_analysis end End data_analysis->end

References

Core Research on SJB3-019A: A USP1 Inhibitor Targeting Cell Cycle Regulation in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SJB3-019A is a potent and novel small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme implicated in various cellular processes, including DNA damage repair and cell cycle progression.[1][2][3] USP1 has emerged as a promising therapeutic target in oncology due to its role in regulating the stability of key proteins involved in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the foundational research on this compound, with a specific focus on its mechanism of action and its impact on cell cycle regulation. The information presented herein is intended to equip researchers and drug development professionals with the core knowledge required to further investigate and potentially exploit the therapeutic utility of this compound.

Mechanism of Action: Targeting the USP1-ID1 Axis

The primary mechanism of action of this compound involves the inhibition of USP1's deubiquitinating activity.[1][2] A key substrate of USP1 is the Inhibitor of DNA binding 1 (ID1), a transcriptional regulator that is essential for the proliferation and progression of numerous cancers, including leukemia.[4] Under normal physiological conditions, ID1 is polyubiquitinated and subsequently targeted for proteasomal degradation. USP1 counteracts this process by removing ubiquitin chains from ID1, thereby stabilizing the protein and promoting its oncogenic functions.[4]

This compound disrupts this equilibrium by inhibiting USP1, leading to an accumulation of polyubiquitinated ID1 and its subsequent degradation by the proteasome.[4][5] This targeted degradation of ID1 has been shown to be a critical event in the cytotoxic effects of this compound in cancer cells.[4][5] Furthermore, inhibition of USP1 by this compound has been observed to increase the levels of ubiquitinated Fanconi Anemia Complementation Group D2 (Ub-FANCD2) and Proliferating Cell Nuclear Antigen (Ub-PCNA), indicating a broader impact on DNA damage response pathways.[1][3]

Impact on Cell Cycle Regulation

A significant consequence of this compound-mediated USP1 inhibition is the dysregulation of the cell cycle. Foundational studies have demonstrated that this compound can induce cell cycle arrest, although the specific phase of arrest appears to be cell-type dependent. In B-cell acute lymphoblastic leukemia (B-ALL) cells, treatment with this compound leads to a G2/M phase arrest.[5][6] This is in contrast to studies in multiple myeloma cells, where a G1/G0 phase arrest was observed.[5] The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. The induction of G2/M arrest by this compound in B-ALL cells suggests that the inhibition of USP1 and subsequent cellular responses may trigger this checkpoint, ultimately leading to apoptosis.

The USP1-ID1-AKT Signaling Pathway

Research in B-ALL has elucidated a key signaling pathway through which this compound exerts its anti-leukemic effects: the USP1-ID1-AKT pathway.[5][6][7] The PI3K/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis, and its aberrant activation is a common feature in many cancers.[6] Studies have shown that inhibition of USP1 by this compound leads to the downregulation of ID1, which in turn results in reduced phosphorylation of AKT (p-AKT), a key downstream effector of the PI3K/AKT pathway.[5][6] The inactivation of AKT signaling contributes significantly to the induction of apoptosis in B-ALL cells treated with this compound.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on this compound.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)Reference
K562Chronic Myelogenous Leukemia0.0781[1][3]
Sup-B15B-cell Acute Lymphoblastic Leukemia0.349[5][7]
CCRF-SBB-cell Acute Lymphoblastic Leukemia0.504[5][7]
KOPN-8B-cell Acute Lymphoblastic Leukemia0.360[5][7]

Table 2: Effect of this compound on Cell Cycle Distribution in B-ALL Cell Lines

Cell LineTreatment (0.6 μM this compound)G2/M Phase (%)Reference
Sup-B15Control0.90[5][6]
This compound12.17[5][6]
CCRF-SBControl0.97[5][6]
This compound12.88[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the foundational research are provided below.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Drug Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24 and 48 hours). Include a vehicle control (e.g., DMSO).

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Analysis (Flow Cytometry)
  • Cell Treatment: Treat cells with different concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive) is determined.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Treat cells with this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on DNA content.

Western Blot Analysis
  • Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., USP1, ID1, p-AKT, AKT, β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

SJB3_019A_Signaling_Pathway SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 ID1_Ub ID1-Ub USP1->ID1_Ub Deubiquitinates Proteasome Proteasome ID1_Ub->Proteasome Degradation ID1 ID1 AKT AKT ID1->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation Apoptosis Apoptosis pAKT->Apoptosis Inhibits CellCycleArrest G2/M Arrest

Caption: this compound inhibits USP1, leading to ID1 degradation and subsequent AKT inactivation, resulting in apoptosis and cell cycle arrest.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Phenotypic & Mechanistic Assays cluster_data_analysis Data Analysis & Interpretation start Cancer Cell Lines (e.g., B-ALL) treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (CCK-8) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot Analysis (USP1, ID1, p-AKT) treatment->western_blot ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression Levels western_blot->protein_exp conclusion Elucidate Mechanism of Action ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion protein_exp->conclusion

Caption: Workflow for investigating the effects of this compound on cancer cells.

References

SJB3-019A: A Novel Small Molecule Inhibitor of Ubiquitin-Specific Protease 1 (USP1) for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the discovery and characterization of SJB3-019A, a novel and potent small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the deubiquitination pathway in oncology.

Introduction

Ubiquitination is a critical post-translational modification that governs the fate and function of numerous proteins involved in essential cellular processes, including cell cycle progression, DNA repair, and apoptosis. Deubiquitinating enzymes (DUBs) reverse this process, and their dysregulation is frequently implicated in the pathogenesis of various cancers. Ubiquitin-Specific Protease 1 (USP1) has emerged as a key oncogenic DUB, promoting cancer cell survival and proliferation. This compound is a small molecule designed to specifically inhibit the enzymatic activity of USP1, leading to the degradation of its downstream substrates and subsequent anti-cancer effects.[1][2]

Mechanism of Action

This compound functions by directly inhibiting the deubiquitinating activity of USP1.[1] A primary downstream target of USP1 is the Inhibitor of DNA binding 1 (ID1), a transcriptional regulator implicated in cell proliferation and survival.[2][3] By inhibiting USP1, this compound prevents the deubiquitination of ID1, leading to its proteasomal degradation.[3] The reduction in ID1 levels subsequently leads to the inactivation of the pro-survival PI3K/AKT signaling pathway, ultimately triggering apoptosis in cancer cells.[2][4]

SJB3_019A_Signaling_Pathway SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 Inhibits Ub_ID1 Ubiquitinated ID1 USP1->Ub_ID1 Deubiquitinates ID1 ID1 Ub_ID1->ID1 Degradation Proteasomal Degradation Ub_ID1->Degradation PI3K_AKT PI3K/AKT Pathway ID1->PI3K_AKT Activates Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits

Figure 1: this compound Signaling Pathway

Quantitative Data Summary

The anti-cancer activity of this compound has been quantified across various leukemia cell lines. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Reference
K562Chronic Myeloid Leukemia0.0781[1][3]
Sup-B15B-cell Acute Lymphoblastic Leukemia0.349[2]
CCRF-SBB-cell Acute Lymphoblastic Leukemia0.504[2]
KOPN-8B-cell Acute Lymphoblastic Leukemia0.360[2]

Table 2: Effect of this compound on Apoptosis in B-ALL Cell Lines (24h treatment)

Cell LineConcentration (µM)Apoptosis Rate (%)Reference
Sup-B1507.06[2]
0.228.29[2]
CCRF-SB07.14[2]
0.220.88[2]
KOPN-805.82[2]
0.227.99[2]

Table 3: Effect of this compound on Cell Cycle in B-ALL Cell Lines (24h treatment)

Cell LineConcentration (µM)% Cells in G2/M PhaseReference
Sup-B1500.90[2]
0.612.17[2]
CCRF-SB00.97[2]
0.612.88[2]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Cell Viability Assay (CCK-8)

This assay determines the cytotoxic effect of this compound on cancer cells.

CCK8_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_SJB3 Add serial dilutions of this compound incubation1->add_SJB3 incubation2 Incubate for 24-48h add_SJB3->incubation2 add_cck8 Add CCK-8 solution incubation2->add_cck8 incubation3 Incubate for 1-4h add_cck8->incubation3 read_absorbance Measure absorbance at 450 nm incubation3->read_absorbance

Figure 2: CCK-8 Cell Viability Assay Workflow

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A serial dilution of this compound is prepared in culture medium and added to the wells. A vehicle control (DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Following incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. The absorbance is then measured at 450 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.

Methodology:

  • Cell Treatment: Cells are treated with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This technique is used to detect changes in the protein levels of USP1, ID1, total AKT, and phosphorylated AKT (p-AKT) following treatment with this compound.

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (5% BSA or milk) transfer->blocking primary_ab Primary Antibody Incubation (overnight) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis detection->analysis

Figure 3: Western Blot Experimental Workflow

Methodology:

  • Lysate Preparation: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with primary antibodies against USP1, ID1, AKT, and p-AKT.

  • Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

This method is employed to measure the mRNA expression levels of ID1 to determine if the effect of this compound is at the transcriptional or post-transcriptional level.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and untreated cells using TRIzol reagent. The RNA is then reverse-transcribed into cDNA.

  • qPCR Reaction: The qPCR reaction is set up using SYBR Green master mix, cDNA template, and primers specific for ID1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of ID1 mRNA is calculated using the 2-ΔΔCt method.

Conclusion

This compound is a potent and specific small molecule inhibitor of USP1 that demonstrates significant anti-cancer activity, particularly in leukemia models. Its mechanism of action involves the targeted degradation of ID1 and subsequent inhibition of the PI3K/AKT survival pathway. The data presented in this guide highlight the potential of this compound as a valuable research tool for investigating the role of USP1 in cancer and as a lead compound for the development of novel anti-cancer therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

Initial Studies on the Therapeutic Potential of SJB3-019A: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJB3-019A is a novel and potent small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme implicated in DNA damage repair and oncogenesis. This document provides a comprehensive overview of the initial preclinical in vitro studies investigating the therapeutic potential of this compound, with a primary focus on its activity in hematological malignancies, including B-cell acute lymphoblastic leukemia (B-ALL) and multiple myeloma. The available data demonstrates that this compound effectively inhibits USP1, leading to the degradation of the oncogenic protein, Inhibitor of DNA Binding 1 (ID1), and subsequent downstream effects on the PI3K/AKT signaling pathway. These molecular events culminate in dose-dependent cytotoxicity, induction of apoptosis, and cell cycle arrest in various cancer cell lines. This whitepaper summarizes the key quantitative findings, details the experimental methodologies employed in these foundational studies, and presents visual representations of the underlying molecular pathways and experimental workflows. As of the latest available data, in vivo efficacy and pharmacokinetic studies for this compound have not been reported in the public domain.

Introduction

The ubiquitin-proteasome system plays a critical role in maintaining cellular homeostasis, and its dysregulation is a hallmark of many cancers. Deubiquitinating enzymes (DUBs) are key components of this system, acting to remove ubiquitin from substrate proteins, thereby regulating their stability and function. Ubiquitin-Specific Protease 1 (USP1) has emerged as a promising therapeutic target in oncology due to its role in critical cellular processes such as the Fanconi anemia DNA damage repair pathway and the stabilization of oncogenic proteins like ID1.[1] The overexpression of USP1 has been correlated with poor prognosis in various cancers, highlighting the therapeutic potential of its inhibition.[2]

This compound is a potent and selective inhibitor of USP1.[3][4][5] Initial investigations have focused on its potential as a therapeutic agent in cancers that are dependent on the USP1-ID1 axis for their proliferation and survival. This document serves as a technical guide to the foundational preclinical in vitro research on this compound.

Mechanism of Action

This compound exerts its therapeutic effect through the targeted inhibition of USP1. This action sets off a cascade of molecular events that ultimately lead to cancer cell death.

USP1-ID1-AKT Signaling Pathway

The primary mechanism of action of this compound involves the disruption of the USP1-ID1-AKT signaling pathway.[6] USP1 is responsible for the deubiquitination and subsequent stabilization of the ID1 protein.[6] ID1, a member of the helix-loop-helix family of transcriptional regulators, is known to promote cell proliferation and inhibit differentiation.[6] In several hematological malignancies, the PI3K/AKT signaling pathway, a crucial regulator of cell survival and proliferation, is constitutively active.[6]

By inhibiting USP1, this compound leads to the ubiquitination and subsequent proteasomal degradation of ID1.[6] The reduction in ID1 levels results in the downregulation of phosphorylated AKT (p-AKT), a key activated component of the PI3K/AKT pathway, without affecting the total AKT levels.[6] This inactivation of the PI3K/AKT pathway is a critical step in the anti-cancer activity of this compound.[6]

USP1_ID1_AKT_Pathway cluster_0 This compound Action cluster_1 Cellular Signaling Cascade SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 Inhibits ID1 ID1 USP1->ID1 Deubiquitinates (Stabilizes) p_AKT p-AKT ID1->p_AKT Promotes Activation Apoptosis Apoptosis p_AKT->Apoptosis Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p_AKT->Cell_Cycle_Arrest Promotes Progression

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

In Vitro Efficacy

The anti-cancer effects of this compound have been evaluated in various hematological cancer cell lines. The primary endpoints of these studies were cytotoxicity (measured by IC50 values), induction of apoptosis, and effects on cell cycle progression.

Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in several leukemia and multiple myeloma cell lines, demonstrating its potent cytotoxic effects.

Cell LineCancer TypeIC50 (µM)Reference
K562Chronic Myelogenous Leukemia0.0781[3][4][5]
Sup-B15B-Cell Acute Lymphoblastic Leukemia0.349[2][6]
KOPN-8B-Cell Acute Lymphoblastic Leukemia0.360[2][6]
CCRF-SBB-Cell Acute Lymphoblastic Leukemia0.504[2][6]
Induction of Apoptosis

Treatment with this compound has been shown to induce apoptosis in a dose-dependent manner in B-ALL cell lines.

Cell LineThis compound Concentration (µM)Apoptosis Rate (%)Reference
Sup-B150.228.29[2][6]
CCRF-SB0.220.88[6]
KOPN-80.227.99[6]
Cell Cycle Analysis

This compound has been observed to induce cell cycle arrest, although the specific phase of arrest appears to be cell-type dependent. In B-ALL cell lines, treatment with this compound resulted in G2/M phase arrest, whereas in multiple myeloma cells, a G1/G0 arrest was reported.[6]

Cell LineThis compound Concentration (µM)% of Cells in G2/M PhaseReference
Sup-B150.612.17[6]
CCRF-SB0.612.88[6]
Synergistic Effects

In multiple myeloma cells, this compound has demonstrated synergistic cytotoxicity when combined with other anti-cancer agents, including the proteasome inhibitor bortezomib, the HDAC inhibitor ACY-1215, and immunomodulatory drugs such as lenalidomide (B1683929) and pomalidomide.[1] This suggests potential for combination therapies to enhance efficacy and overcome drug resistance.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the initial in vitro studies of this compound.

Cell Viability Assay (CCK-8)

Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay, a colorimetric assay that measures the metabolic activity of viable cells.

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours.

  • Drug Treatment: Cells were treated with varying concentrations of this compound for 24 or 48 hours.

  • CCK-8 Reagent Addition: 10 µL of CCK-8 solution was added to each well.

  • Incubation: The plates were incubated for 2 hours at 37°C.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Apoptosis Assay (Flow Cytometry)

Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry.

  • Cell Treatment: Cells were treated with the desired concentrations of this compound for 24 hours.

  • Cell Harvesting and Washing: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Cells were stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Flow Cytometry)

The effect of this compound on cell cycle distribution was determined by PI staining and flow cytometry.

  • Cell Treatment: Cells were treated with this compound for 24 hours.

  • Cell Fixation: Cells were harvested and fixed in 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells were treated with RNase A and stained with PI.

  • Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Western Blot Analysis

Western blotting was used to determine the protein expression levels of key components of the signaling pathway.

  • Protein Extraction: Total protein was extracted from treated and untreated cells using RIPA lysis buffer.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against USP1, ID1, p-AKT, AKT, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Cellular Assays cluster_2 Molecular Analysis start Cancer Cell Lines (Leukemia, Multiple Myeloma) treatment Treatment with this compound (Dose and Time Course) start->treatment cck8 Cell Viability (CCK-8 Assay) treatment->cck8 apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Protein Expression (Western Blot) treatment->western_blot

Figure 2: General experimental workflow for the in vitro evaluation of this compound.

Conclusion and Future Directions

The initial in vitro studies on this compound provide a strong rationale for its further development as a potential therapeutic agent for hematological malignancies. The compound demonstrates potent and selective inhibition of USP1, leading to the degradation of the oncoprotein ID1, and subsequent induction of apoptosis and cell cycle arrest in cancer cells. The synergistic effects observed with other anti-cancer drugs further highlight its therapeutic potential.

A critical next step in the preclinical development of this compound is the evaluation of its in vivo efficacy in relevant animal models, such as patient-derived xenografts. Furthermore, comprehensive pharmacokinetic and toxicology studies are required to establish a safe and effective dosing regimen for potential clinical trials. The promising in vitro data presented in this whitepaper underscores the importance of these future investigations to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for SJB3-019A in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SJB3-019A is a potent and specific small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme that has been implicated in various cellular processes, including DNA damage repair, cell cycle progression, and the regulation of oncogenic pathways. Inhibition of USP1 by this compound has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, particularly in B-cell acute lymphoblastic leukemia (B-ALL). These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on cell viability, apoptosis, cell cycle, and relevant signaling pathways.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting the deubiquitinating activity of USP1. This leads to the degradation of downstream targets, notably the Inhibitor of DNA Binding 1 (ID1). The downregulation of ID1, in turn, suppresses the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation. The inhibition of this pathway ultimately leads to apoptosis and cell cycle arrest in susceptible cancer cells.[1][2][3]

Data Presentation

Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) of this compound was determined in various B-ALL cell lines using a CCK-8 assay.

Cell LineIC50 Value (µM)Reference
Sup-B150.349[1][3]
KOPN-80.360[1][3]
CCRF-SB0.504[1][3]
K5620.0781[4][5][6]
Apoptosis Induction

Treatment with this compound for 24 hours induces a dose-dependent increase in apoptosis in B-ALL cell lines, as measured by flow cytometry.

Cell LineThis compound Concentration (µM)Apoptosis Rate (%) (Mean ± SD)Reference
Sup-B1507.06 ± 1.2[3]
0.228.29 ± 2.5[3]
0.4Not Specified
0.6Not Specified
CCRF-SB0Not Specified
0.2Not Specified
0.4Not Specified
0.6Not Specified
KOPN-80Not Specified
0.2Not Specified
0.4Not Specified
0.6Not Specified
Cell Cycle Analysis

This compound treatment for 24 hours induces G2/M phase cell cycle arrest in B-ALL cells.

Cell LineThis compound Concentration (µM)% of Cells in G2/M Phase (Mean ± SD)Reference
Sup-B1500.90 ± 0.1[1]
0.612.17 ± 1.1[1]
CCRF-SB00.97 ± 0.2[1]
0.612.88 ± 1.3[1]

Experimental Protocols

Cell Culture
  • Cell Lines: Human B-ALL cell lines such as CCRF-SB, Sup-B15, and KOPN-8.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

This compound Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (B87167) (DMSO).

  • Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

  • Working Dilutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

  • Materials:

    • 96-well plates

    • CCRF-SB, Sup-B15, or KOPN-8 cells

    • Complete culture medium

    • This compound

    • Cell Counting Kit-8 (CCK-8) reagent

    • Microplate reader

  • Procedure:

    • Seed 5 x 10^3 to 1 x 10^4 cells in 100 µL of complete culture medium per well in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO-containing medium) as a control.

    • Incubate the plate for 24 or 48 hours.

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

This protocol is for quantifying apoptosis induced by this compound.

  • Materials:

    • 6-well plates

    • B-ALL cells

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (or equivalent)

    • Propidium Iodide (PI)

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Seed 1 x 10^6 cells per well in 6-well plates and treat with various concentrations of this compound (e.g., 0, 0.2, 0.4, 0.6 µM) for 24 hours.[1][3]

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each sample.

    • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is for assessing the effect of this compound on cell cycle distribution.

  • Materials:

    • 6-well plates

    • B-ALL cells

    • This compound

    • Cold 70% ethanol (B145695)

    • PBS

    • RNase A

    • Propidium Iodide (PI)

    • Flow cytometer

  • Procedure:

    • Seed 1 x 10^6 cells per well in 6-well plates and treat with the desired concentration of this compound (e.g., 0.6 µM) for 24 hours.[1]

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry.

Western Blot Analysis

This protocol is for detecting changes in protein expression in the USP1/ID1/AKT pathway.

  • Materials:

    • B-ALL cells

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-USP1, anti-ID1, anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Treat cells with this compound for 24 hours.

    • Lyse the cells in RIPA buffer and determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system. β-actin is typically used as a loading control.[1]

Quantitative Real-Time PCR (qPCR)

This protocol is for measuring changes in ID1 mRNA expression.

  • Materials:

    • B-ALL cells

    • This compound

    • RNA extraction kit (e.g., TRIzol)

    • cDNA synthesis kit

    • SYBR Green PCR Master Mix

    • qPCR primers for ID1 and a housekeeping gene (e.g., GAPDH or β-actin)

    • Real-time PCR system

  • Procedure:

    • Treat cells with this compound.

    • Extract total RNA from the cells.

    • Synthesize cDNA from the RNA.

    • Perform qPCR using SYBR Green master mix and specific primers for ID1 and the housekeeping gene.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Mandatory Visualizations

SJB3_019A_Signaling_Pathway SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 Inhibits ID1_ub ID1 (Ubiquitinated) USP1->ID1_ub Deubiquitinates ID1 ID1 ID1_ub->ID1 Proteasome Proteasomal Degradation ID1_ub->Proteasome PI3K PI3K ID1->PI3K Activates AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation Apoptosis Apoptosis pAKT->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation pAKT->Cell_Survival

Caption: this compound inhibits USP1, leading to ID1 degradation and suppression of the PI3K/AKT pathway, ultimately inducing apoptosis.

Experimental_Workflow_Cell_Viability cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells (96-well plate) Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_SJB3 Add this compound (Serial Dilutions) Incubate_24h->Add_SJB3 Incubate_Drug Incubate 24/48h Add_SJB3->Incubate_Drug Add_CCK8 Add CCK-8 Reagent Incubate_Drug->Add_CCK8 Incubate_CCK8 Incubate 1-4h Add_CCK8->Incubate_CCK8 Read_Absorbance Read Absorbance (450nm) Incubate_CCK8->Read_Absorbance

Caption: Workflow for determining cell viability upon this compound treatment using the CCK-8 assay.

Experimental_Workflow_Apoptosis_Analysis cluster_prep Cell Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed Cells (6-well plate) Add_SJB3 Treat with This compound (24h) Seed_Cells->Add_SJB3 Harvest_Wash Harvest & Wash with PBS Add_SJB3->Harvest_Wash Resuspend Resuspend in Binding Buffer Harvest_Wash->Resuspend Add_Stains Add Annexin V & PI Resuspend->Add_Stains Incubate Incubate 15 min (Room Temp, Dark) Add_Stains->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry

Caption: Workflow for apoptosis analysis using Annexin V/PI staining and flow cytometry.

References

Application Notes and Protocols: Preparation of SJB3-019A Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of the USP1 inhibitor, SJB3-019A, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the stability, activity, and reliable performance of this compound in various experimental settings.

Compound Information

This compound is a potent and novel small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] By inhibiting USP1, this compound promotes the degradation of Inhibitor of DNA Binding 1 (ID1), a key protein involved in cell proliferation and differentiation.[2][4] This mechanism makes this compound a valuable tool for research in cancer biology and DNA damage repair pathways.[4]

PropertyValueSource
Molecular Weight 276.25 g/mol [1][4][5][6]
Molecular Formula C16H8N2O3[1][4][5][6]
CAS Number 2070015-29-9[1][2][4]
Appearance Light yellow to yellow solid[1]
Purity ≥95% to 99.88% (varies by supplier)[3][6][]
Solubility in DMSO ≥10.85 mg/mL (with gentle warming)[4][5]
Solubility in Water Insoluble[4]
Solubility in Ethanol Insoluble[4]

Mechanism of Action: USP1 Inhibition

This compound exerts its biological effects by inhibiting the deubiquitinating activity of USP1. This leads to an increase in the ubiquitination and subsequent proteasomal degradation of its substrates, most notably ID1. The downregulation of ID1 can, in turn, affect downstream signaling pathways, such as the PI3K/AKT pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[8][9]

USP1_Inhibition_Pathway SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 Inhibits Ub_ID1 Ub-ID1 (Ubiquitinated ID1) USP1->Ub_ID1 Deubiquitinates ID1 ID1 Ub_ID1->ID1 Proteasome Proteasome Ub_ID1->Proteasome Downstream Downstream Effects (e.g., Apoptosis, Cell Cycle Arrest) ID1->Downstream Regulates Degradation Degradation Proteasome->Degradation

Figure 1: Simplified signaling pathway of this compound action.

Experimental Protocols

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments. Calculations can be adjusted for different desired concentrations.

Calculation:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

Mass (mg) = 0.01 mol/L * 276.25 g/mol * 0.001 L * 1000 mg/g = 2.7625 mg

Procedure:

  • Acclimatize: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh out 2.76 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and/or sonication can be used to aid dissolution if necessary.[2][4] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.[10]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]

ConcentrationMass of this compound for 1 mL DMSOMass of this compound for 5 mL DMSOMass of this compound for 10 mL DMSO
1 mM 0.276 mg1.38 mg2.76 mg
5 mM 1.38 mg6.91 mg13.81 mg
10 mM 2.76 mg13.81 mg27.62 mg
20 mM 5.53 mg27.63 mg55.25 mg
Preparation of Working Solutions

For cell-based assays, the DMSO stock solution must be further diluted in the appropriate aqueous buffer or cell culture medium to the final desired working concentration.

Important Considerations:

  • DMSO Toxicity: The final concentration of DMSO in the experimental medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Precipitation: To prevent the compound from precipitating out of the aqueous solution, it is recommended to make serial dilutions of the DMSO stock solution in DMSO first, before adding the final diluted sample to the aqueous medium.

Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Serially Dilute in Culture Medium thaw->dilute use Use in Experiment (e.g., Cell Treatment) dilute->use

Figure 2: Experimental workflow for this compound stock solution preparation.

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • Consult the Material Safety Data Sheet (MSDS) provided by the supplier for complete safety information.

Troubleshooting

IssuePossible CauseSolution
Compound does not fully dissolve Insufficient mixing or low temperature. Contaminated DMSO (absorbed water).Vortex for a longer period. Use gentle warming (37°C) or sonication. Use fresh, anhydrous DMSO.
Precipitation in aqueous medium Compound is not soluble at the desired concentration in the aqueous buffer.Perform serial dilutions in DMSO before adding to the aqueous medium. Decrease the final working concentration.
Loss of compound activity Improper storage; repeated freeze-thaw cycles.Aliquot the stock solution into single-use tubes. Ensure storage at the recommended temperature.

References

Application Note: Measuring Cell Viability in Response to SJB3-019A Using a CCK-8 Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SJB3-019A is a potent and specific small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2] USP1 is a deubiquitinating enzyme that plays a critical role in cellular processes such as DNA damage repair and cell cycle progression.[3][4] Inhibition of USP1 by this compound has been shown to suppress cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines, making it a compound of interest in cancer research and drug development.[3][5] The Cell Counting Kit-8 (CCK-8) assay is a convenient and sensitive colorimetric method for determining the number of viable cells in a sample.[6][7] This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye.[7] The amount of formazan generated is directly proportional to the number of viable cells.[6] This application note provides a detailed protocol for using the CCK-8 assay to evaluate the cytotoxic effects of this compound on cultured cells.

Mechanism of Action of this compound

This compound functions by inhibiting the deubiquitinating activity of USP1.[4] One of the key substrates of USP1 is the Inhibitor of DNA Binding 1 (ID1).[1][3] By inhibiting USP1, this compound promotes the degradation of ID1.[8] Downregulation of ID1, in turn, has been shown to inactivate the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[3][9] This ultimately leads to the induction of apoptosis in susceptible cells.[3][9]

Signaling Pathway of this compound Action

SJB3_019A_Pathway cluster_pathway This compound Signaling Cascade SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 ID1 ID1 USP1->ID1 degradation pAKT p-AKT ID1->pAKT Apoptosis Apoptosis pAKT->Apoptosis

Caption: this compound inhibits USP1, leading to ID1 degradation and subsequent p-AKT inactivation, ultimately inducing apoptosis.

Experimental Protocol: CCK-8 Assay for this compound Cytotoxicity

This protocol outlines the steps to determine the dose- and time-dependent effects of this compound on cell viability.

Materials:

  • Target cells (e.g., B-cell acute lymphoblastic leukemia cells)[3]

  • Complete cell culture medium

  • This compound (stored at -20°C or -80°C)[8]

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound[2]

  • Cell Counting Kit-8 (CCK-8)[6]

  • Sterile 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 450 nm[10]

  • Sterile PBS

  • Multichannel pipette

Experimental Workflow

CCK8_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay CCK-8 Assay cluster_readout Data Acquisition A1 Cell Seeding (100 µL/well) A2 Cell Adhesion (24h incubation) A1->A2 B1 Add this compound (Serial Dilutions) A2->B1 B2 Incubate (e.g., 24, 48h) B1->B2 C1 Add CCK-8 Reagent (10 µL/well) B2->C1 C2 Incubate (1-4h) C1->C2 D1 Measure Absorbance (450 nm) C2->D1

Caption: Workflow for assessing this compound cytotoxicity using the CCK-8 assay.

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Count the cells and adjust the concentration to the desired density (e.g., 5 x 10³ cells per well).[11]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • To prevent evaporation effects, fill the outer wells with sterile PBS.[7]

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell adherence.[11]

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.[2]

    • On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to perform a literature search for appropriate concentration ranges for your cell type. For example, concentrations ranging from 0.2 µM to 0.6 µM have been used for B-ALL cells.[3][5]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include control wells containing cells treated with medium and the highest concentration of DMSO used in the dilutions (vehicle control).[7]

    • Also include blank wells containing only medium to measure background absorbance.[7]

    • Incubate the plate for the desired treatment durations (e.g., 24, 48, or 72 hours).[3]

  • CCK-8 Assay:

    • After the treatment period, add 10 µL of the CCK-8 solution directly to each well.[11] Be careful not to introduce bubbles.

    • Incubate the plate for 1-4 hours in the incubator. The optimal incubation time will depend on the cell type and density.[6][10]

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.[10] A reference wavelength above 600 nm can be used if desired.[7]

Data Analysis and Presentation

The cell viability can be calculated using the following formula:

Cell Viability (%) = [(As - Ab) / (Ac - Ab)] x 100

Where:

  • As is the absorbance of the sample well (cells + medium + CCK-8 + this compound)

  • Ab is the absorbance of the blank well (medium + CCK-8)

  • Ac is the absorbance of the control well (cells + medium + CCK-8 + vehicle)

The results should be presented in a clear and organized manner. A table summarizing the percentage of cell viability at different concentrations of this compound and at different time points is recommended for easy comparison.

Table 1: Example of Data Presentation for this compound Cytotoxicity

This compound Conc. (µM)Cell Viability (%) after 24h (Mean ± SD)Cell Viability (%) after 48h (Mean ± SD)
0 (Vehicle)100 ± 4.5100 ± 5.1
0.185.2 ± 3.870.1 ± 4.2
0.265.7 ± 4.145.3 ± 3.9
0.442.1 ± 3.525.8 ± 3.1
0.628.9 ± 2.915.4 ± 2.5

Note: The data in this table is hypothetical and for illustrative purposes only.

From this data, an IC50 value (the concentration of a drug that inhibits a biological process by 50%) can be calculated using appropriate software such as GraphPad Prism. For instance, in Sup-B15 cells, the IC50 of this compound was reported to be 0.349 µM.[5]

Troubleshooting and Considerations

  • Cell Density: The initial cell seeding density is critical. Too few cells may result in a weak signal, while too many cells can lead to nutrient depletion and cell death unrelated to the drug treatment.[7]

  • Incubation Time with CCK-8: The incubation time with the CCK-8 reagent should be optimized for each cell line to ensure the absorbance values are within the linear range of the microplate reader.

  • DMSO Concentration: The final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[7]

  • Bubbles: Bubbles in the wells can interfere with the absorbance reading and should be avoided.

  • Replicates: It is recommended to perform each treatment in at least triplicate to ensure the reliability of the results.[7]

By following this detailed protocol, researchers can effectively utilize the CCK-8 assay to quantify the impact of the USP1 inhibitor this compound on cell viability, providing valuable data for cancer research and therapeutic development.

References

Methodology for Assessing Apoptosis with SJB3-019A using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SJB3-019A is a potent and novel inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2] USP1 is a deubiquitinating enzyme that plays a critical role in cellular processes such as DNA repair and cell cycle progression.[3] Inhibition of USP1 by this compound has been shown to suppress cell survival and induce apoptosis in various cancer cell lines, including B-cell acute lymphoblastic leukemia (B-ALL).[4][5] The mechanism of action involves the degradation of Inhibitor of DNA binding 1 (ID1), which in turn affects the PI3K/AKT signaling pathway.[4]

This document provides a detailed methodology for assessing apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Flow cytometry is a powerful technique for the rapid, sensitive, and quantitative analysis of apoptosis.[6] The Annexin V assay is a widely used method for detecting early-stage apoptosis.[6][7] In apoptotic cells, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live cells.[10] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for the differentiation between different stages of cell death.[10]

Mechanism of this compound-Induced Apoptosis

This compound inhibits USP1, leading to the degradation of ID1. This subsequently impacts the PI3K/AKT signaling pathway, a key regulator of cell survival, ultimately promoting apoptosis.[4]

G SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 Inhibits ID1 ID1 USP1->ID1 Stabilizes PI3K_AKT PI3K/AKT Pathway ID1->PI3K_AKT Activates Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Promotes

Caption: this compound Signaling Pathway Leading to Apoptosis.

Experimental Protocols

I. Cell Culture and Treatment with this compound

This protocol is a general guideline and may require optimization for specific cell lines.

  • Cell Seeding: Seed cells (e.g., B-ALL cell lines like CCRF-SB, Sup-B15) in a suitable culture flask or plate at a density that will allow for logarithmic growth during the treatment period.[7][11] For example, seed 1 x 10^6 cells in a T25 flask.[11]

  • Cell Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).[2]

    • The final concentration of this compound will need to be determined empirically for your cell line. Based on published data, a starting range of 0.2 µM to 0.6 µM can be used for B-ALL cells.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration.

    • Include the following controls:

      • Untreated Control: Cells cultured in media alone.

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

    • Incubate the cells with this compound for a predetermined time. A common incubation time for apoptosis induction is 24 to 48 hours.[5][11]

  • Cell Harvesting:

    • Suspension Cells: Gently transfer the cells to a centrifuge tube.

    • Adherent Cells: Collect the culture medium (which may contain floating apoptotic cells) and then detach the adherent cells using a gentle method such as trypsinization.[11] Combine the cells from the medium and the detached cells.

    • Centrifuge the cell suspension at approximately 670 x g for 5 minutes at room temperature.[7][11]

    • Discard the supernatant.

II. Annexin V and Propidium Iodide Staining

  • Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).[7][11] After each wash, centrifuge at 670 x g for 5 minutes and discard the supernatant.[7][11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[12]

  • Staining:

    • Aliquot 100 µL of the cell suspension into a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC) to the cell suspension.[12]

    • Gently vortex the tube and incubate for 10-15 minutes at room temperature in the dark.[12]

    • Add 5 µL of Propidium Iodide (PI) staining solution.[12]

    • Add 400 µL of 1X Binding Buffer to each tube.[13]

  • Analysis: Analyze the cells by flow cytometry immediately, preferably within one hour.[13]

III. Flow Cytometry Analysis

  • Instrument Setup:

    • Set up the flow cytometer with the appropriate lasers and filters for the fluorochromes used (e.g., blue laser for FITC and PI).

    • Use compensation controls to correct for spectral overlap between the fluorochromes:

      • Unstained cells

      • Cells stained only with Annexin V-fluorochrome

      • Cells stained only with PI

  • Gating Strategy:

    • Gate on the cell population of interest in the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.

    • Create a quadrant plot of Annexin V fluorescence versus PI fluorescence.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.[11]

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.[10][11]

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.[10][11]

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.[10]

Data Presentation

Summarize the quantitative data from the flow cytometry analysis in a table for easy comparison between different treatment conditions.

Treatment GroupConcentration% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Untreated Control0 µM
Vehicle Control0 µM
This compound0.2 µM
This compound0.4 µM
This compound0.6 µM
Positive ControlVaries

Experimental Workflow

G cluster_0 Cell Preparation and Treatment cluster_1 Staining cluster_2 Analysis A Seed Cells B Treat with this compound (and controls) A->B C Incubate (e.g., 24-48h) B->C D Harvest Cells C->D E Wash with PBS D->E F Resuspend in 1X Binding Buffer E->F G Add Annexin V F->G H Incubate G->H I Add Propidium Iodide H->I J Flow Cytometry Analysis I->J K Data Interpretation J->K

Caption: Experimental Workflow for Apoptosis Assessment.

References

Application Notes and Protocols for Western Blot Analysis of Protein Expression Following SJB3-019A Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for investigating the effects of SJB3-019A, a potent and novel inhibitor of Ubiquitin-Specific Protease 1 (USP1), on protein expression using Western blot analysis. The protocols outlined below are designed to facilitate the reproducible assessment of key protein targets modulated by this compound treatment, particularly within the context of cancer cell biology.

Introduction

This compound is a small molecule inhibitor that targets USP1, a deubiquitinating enzyme implicated in various cellular processes, including DNA damage repair and cell cycle progression.[1][2] Inhibition of USP1 by this compound has been shown to promote the degradation of downstream targets, such as the Inhibitor of DNA binding 1 (ID1), a protein associated with the PI3K/AKT signaling pathway.[3][4] This ultimately leads to cell growth suppression and apoptosis in cancer cells, making this compound a compound of interest in oncological research.[3][5] Western blotting is a fundamental technique to elucidate the molecular mechanism of this compound by quantifying the changes in the expression levels of USP1 and its downstream effector proteins.

Key Protein Targets for Western Blot Analysis

Based on the known mechanism of action of this compound, the following proteins are critical to examine by Western blot:

  • USP1: To confirm target engagement, a decrease in USP1 protein levels is expected following this compound treatment.[3][6]

  • ID1: As a direct substrate of USP1, ID1 levels are expected to decrease due to proteasomal degradation upon USP1 inhibition.[1][3][7]

  • p-AKT (phosphorylated AKT): As a key component of the downstream signaling pathway, the level of phosphorylated AKT is anticipated to decrease, indicating pathway inhibition.[3][4]

  • Total AKT: To ensure that the observed decrease in p-AKT is due to a reduction in phosphorylation and not a decrease in the total amount of AKT protein.[3]

  • β-actin (or other housekeeping proteins like GAPDH or Tubulin): To serve as a loading control, ensuring equal protein loading across all lanes for accurate quantification.[6]

Quantitative Data Summary

The following table summarizes the expected dose-dependent effects of this compound on target protein expression based on published findings. Researchers should aim to generate similar quantitative data in their specific cell models.

Treatment GroupUSP1 Expression (relative to control)ID1 Expression (relative to control)p-AKT Expression (relative to control)Total AKT Expression (relative to control)
Control (0 µM this compound) 1.001.001.001.00
Low Dose this compound (e.g., 0.2 µM) DecreasedDecreasedDecreasedNo significant change
Medium Dose this compound (e.g., 0.4 µM) Further DecreasedFurther DecreasedFurther DecreasedNo significant change
High Dose this compound (e.g., 0.6 µM) Substantially DecreasedSubstantially DecreasedSubstantially DecreasedNo significant change

Note: The exact concentrations and fold changes will be cell-line dependent and should be determined empirically.

Experimental Protocols

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate the cancer cells of interest (e.g., B-cell acute lymphoblastic leukemia cells like CCRF-SB or Sup-B15) in appropriate cell culture flasks or plates.[3] Allow the cells to adhere and reach a confluency of 60-70% before treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[5] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 0.2, 0.4, 0.6 µM).[3]

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose).

  • Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.[3]

II. Protein Extraction
  • Cell Lysis: After incubation, wash the cells with ice-cold Phosphate Buffered Saline (PBS).

  • Add 1X SDS sample buffer (lysis buffer) to each well or plate to lyse the cells.[8]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sonication: Sonicate the lysate for 10-15 seconds to ensure complete cell lysis and to shear the DNA, which will reduce the viscosity of the sample.[8]

  • Denaturation: Heat the samples at 95-100°C for 5 minutes.[8]

  • Centrifugation: Centrifuge the samples at high speed for 5 minutes to pellet any insoluble debris.[8]

  • Collect the supernatant containing the protein extract.

  • Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford assay, to ensure equal loading for the Western blot.[9]

III. Western Blot Analysis

This protocol is a general guideline and may require optimization based on the specific antibodies and detection system used.[10]

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-50 µg) from each sample into the wells of an SDS-polyacrylamide gel (SDS-PAGE).[8][9]

    • Include a pre-stained protein ladder to monitor the separation and estimate the molecular weight of the target proteins.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. This can be done using a wet or semi-dry transfer system.

    • Ensure proper orientation of the gel and membrane.

    • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.

  • Immunoblotting:

    • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[8] This step is crucial to prevent non-specific binding of the antibodies.

    • Primary Antibody Incubation: Dilute the primary antibodies (e.g., anti-USP1, anti-ID1, anti-p-AKT, anti-AKT, anti-β-actin) in the blocking buffer at the recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[8]

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.[8]

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

    • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate (e.g., Enhanced Chemiluminescence - ECL) according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

    • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein bands to the intensity of the loading control (β-actin) for each sample.

    • Calculate the relative protein expression levels for each treatment group compared to the control group.

Visualizations

Signaling Pathway of this compound

SJB3_019A_Pathway SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 inhibits ID1_Ub ID1-Ub USP1->ID1_Ub deubiquitinates ID1 ID1 ID1_Ub->ID1 Proteasome Proteasome ID1_Ub->Proteasome degradation PI3K_AKT PI3K/AKT Pathway ID1->PI3K_AKT activates Apoptosis Apoptosis PI3K_AKT->Apoptosis inhibits Cell_Growth Cell Growth Inhibition PI3K_AKT->Cell_Growth promotes

Caption: this compound inhibits USP1, leading to ID1 degradation and subsequent apoptosis.

Western Blot Experimental Workflow

Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Electrophoresis & Transfer cluster_immunodetection 3. Immunodetection cluster_analysis 4. Analysis cell_treatment Cell Treatment with this compound protein_extraction Protein Extraction cell_treatment->protein_extraction protein_quantification Protein Quantification protein_extraction->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Imaging detection->imaging quantification Band Quantification & Normalization imaging->quantification

Caption: Workflow for Western blot analysis of protein expression after drug treatment.

References

Application of SJB3-019A in B-cell Acute Lymphoblastic Leukemia (B-ALL) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

B-cell acute lymphoblastic leukemia (B-ALL) is a common malignancy in children and young adults, characterized by the abnormal proliferation of B-cell progenitors.[1] While treatment has advanced, relapse remains a significant challenge, necessitating the exploration of novel therapeutic strategies.[1] Recent research has identified the deubiquitylating enzyme ubiquitin-specific protease 1 (USP1) as a potential therapeutic target in B-ALL. USP1 is overexpressed in B-ALL patient-derived bone marrow cells and plays a crucial role in regulating cell proliferation and apoptosis.[1][2]

SJB3-019A is a specific inhibitor of USP1.[1] Studies have demonstrated that the pharmacological inhibition of USP1 by this compound significantly suppresses cell proliferation and induces apoptosis in B-ALL cell lines.[1][2] The mechanism of action involves the downregulation of Inhibitor of Differentiation 1 (ID1) and phosphorylated AKT (p-AKT), key components of a signaling pathway that promotes cancer cell survival.[1][2] These findings suggest that USP1 inhibitors like this compound hold promise as a potential therapeutic approach for B-ALL.[1][2]

Mechanism of Action

This compound exerts its anti-leukemic effects by inhibiting the deubiquitinating activity of USP1. This leads to the proteasomal degradation of its downstream target, ID1.[1] The reduction in ID1 protein levels subsequently leads to a decrease in the phosphorylation of AKT, a central protein in the PI3K/AKT signaling pathway that is critical for cell survival and proliferation. The inhibition of this pathway ultimately triggers apoptosis in B-ALL cells.[1][2]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in B-ALL Cell Lines

Cell LineIC50 (µM)Apoptosis Rate (at 0.2 µM)Control Apoptosis Rate (at 0 µM)
Sup-B150.34928.29%7.06%
KOPN-80.36027.99%5.82%
CCRF-SB0.50420.88%7.14%

Data extracted from a study by He et al., 2021.[1]

Visualizations

SJB3_019A_Signaling_Pathway SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 Inhibits ID1 ID1 USP1->ID1 Deubiquitinates (Stabilizes) pAKT p-AKT ID1->pAKT Promotes Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Cell Proliferation pAKT->Proliferation Promotes

Caption: Signaling pathway of this compound in B-ALL cells.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis B_ALL_Cells B-ALL Cell Lines (e.g., Sup-B15, KOPN-8, CCRF-SB) Treatment Treat with varying concentrations of this compound B_ALL_Cells->Treatment CCK8 Cell Viability Assay (CCK-8) Treatment->CCK8 Flow_Cytometry Apoptosis Assay (Flow Cytometry) Treatment->Flow_Cytometry Western_Blot Protein Expression Analysis (Western Blot) Treatment->Western_Blot IC50 IC50 Calculation CCK8->IC50 Apoptosis_Rate Apoptosis Rate Quantification Flow_Cytometry->Apoptosis_Rate Protein_Levels Protein Level Quantification (ID1, p-AKT) Western_Blot->Protein_Levels

Caption: General experimental workflow for studying this compound in B-ALL.

Experimental Protocols

1. Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on B-ALL cells.

  • Materials:

    • B-ALL cell lines (e.g., CCRF-SB, Sup-B15, KOPN-8)

    • RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin (B12071052) solution

    • This compound

    • DMSO (vehicle control)

    • 96-well plates

    • Cell Counting Kit-8 (CCK-8)

    • Microplate reader

  • Procedure:

    • Culture B-ALL cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells into 96-well plates at a density of 5 x 10^4 cells/well.

    • Prepare serial dilutions of this compound in culture medium. The final concentrations should range to cover the expected IC50 values (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 µM). Use DMSO as the vehicle control.

    • Add the different concentrations of this compound or vehicle control to the respective wells.

    • Incubate the plates for 24 and 48 hours.

    • Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

2. Apoptosis Assay (Flow Cytometry)

This protocol is for quantifying the percentage of apoptotic cells following treatment with this compound.

  • Materials:

    • Treated and control B-ALL cells from the viability experiment

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Phosphate Buffered Saline (PBS)

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment with this compound (e.g., 0, 0.2, 0.4, 0.6 µM) for 24 hours.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

3. Protein Expression Analysis (Western Blot)

This protocol is for assessing the protein levels of USP1, ID1, and p-AKT in B-ALL cells after this compound treatment.

  • Materials:

    • Treated and control B-ALL cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against USP1, ID1, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Lyse the treated and control cells in RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using image analysis software and normalize to the loading control.

References

Determining the IC50 Value of SJB3-019A in Diverse Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of SJB3-019A, a potent ubiquitin-specific protease 1 (USP1) inhibitor, in various cancer cell lines. The provided methodologies and data are intended to guide researchers in assessing the cytotoxic effects of this compound and to offer insights into its mechanism of action.

Introduction

This compound is a small molecule inhibitor of USP1, a deubiquitinating enzyme implicated in DNA repair and cancer progression. By inhibiting USP1, this compound promotes the degradation of the inhibitor of DNA binding 1 (ID1), a protein associated with cell proliferation and survival in various malignancies. This ultimately leads to the suppression of the PI3K/AKT signaling pathway, inducing apoptosis in cancer cells.[1][2] The determination of the IC50 value is a critical step in the preclinical evaluation of this compound, providing a quantitative measure of its potency across different cancer types.

Data Presentation: IC50 Values of this compound

The following table summarizes the reported IC50 values of this compound in a panel of cancer cell lines. This data highlights the differential sensitivity of various cancer types to USP1 inhibition by this compound.

Cancer TypeCell LineIC50 (µM)
LeukemiaK5620.0781
B-cell Acute Lymphoblastic LeukemiaCCRF-SB0.504
B-cell Acute Lymphoblastic LeukemiaSup-B150.349
B-cell Acute Lymphoblastic LeukemiaKOPN-80.360
Non-Small Cell Lung CancerA5490.662
Non-Small Cell Lung CancerEBC-10.122
Non-Small Cell Lung CancerNCI-H1703Not specified
Non-Small Cell Lung CancerNCI-H1975Not specified
Non-Small Cell Lung CancerNCI-H23Not specified
Breast CancerMDA-MB-4360 - 0.05*

*Note: The IC50 value for MDA-MB-436 was reported for a novel USP1 inhibitor, and it is included for comparative purposes as specific data for this compound in this cell line was not available.[3][4]

Experimental Protocols

Two common and reliable methods for determining the IC50 value of this compound are the MTT and CCK-8 colorimetric assays. These assays measure cell viability and proliferation. The IC50 values for the B-cell acute lymphoblastic leukemia cell lines listed above were determined using the CCK-8 assay.

Protocol 1: IC50 Determination using CCK-8 Assay

This protocol is suitable for both adherent and suspension cells and is known for its simplicity and low toxicity.

Materials:

  • Cancer cell lines of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, trypsinize and resuspend cells in complete medium. Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.

    • For suspension cells, directly seed 100 µL of cell suspension (typically 20,000-50,000 cells/well) into each well of a 96-well plate.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from the DMSO stock. A suggested starting concentration range is 0.01 µM to 10 µM, with 2-fold or 3-fold serial dilutions.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 72 hours. The incubation time should be optimized for each cell line.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to metabolize the WST-8 reagent into a colored formazan (B1609692) product.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and CCK-8 solution only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Protocol 2: IC50 Determination using MTT Assay

This is a classic and widely used method for assessing cell viability.

Materials:

  • Cancer cell lines of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as described in Protocol 1.

  • Compound Preparation and Treatment:

    • Follow the same procedure as described in Protocol 1.

  • Incubation:

    • Follow the same procedure as described in Protocol 1.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Follow the same data analysis steps as described in Protocol 1 to determine the IC50 value.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway through which this compound exerts its cytotoxic effects.

SJB3_019A_Pathway SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 ID1 ID1 USP1->ID1 Deubiquitination PI3K PI3K ID1->PI3K AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation Apoptosis Apoptosis pAKT->Apoptosis CellSurvival Cell Proliferation & Survival pAKT->CellSurvival

Caption: Mechanism of action of this compound.

Experimental Workflow for IC50 Determination

The diagram below outlines the key steps in the experimental workflow for determining the IC50 value of this compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution 2. This compound Serial Dilution Treatment 4. Treat Cells with This compound Compound_Dilution->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation Viability_Assay 6. Perform Viability Assay (CCK-8/MTT) Incubation->Viability_Assay Absorbance 7. Measure Absorbance Viability_Assay->Absorbance Calculation 8. Calculate % Viability & Plot Dose-Response Absorbance->Calculation IC50 9. Determine IC50 Value Calculation->IC50

Caption: Experimental workflow for IC50 determination.

References

Application Notes and Protocols for Measuring ID1 Protein Degradation by SJB3-019A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inhibitor of DNA binding 1 (ID1) is a helix-loop-helix (HLH) transcription factor that plays a critical role in cell proliferation, differentiation, and tumorigenesis. Overexpression of ID1 is associated with numerous cancers, making it a compelling therapeutic target. The stability and function of the ID1 protein are regulated by post-translational modifications, particularly ubiquitination, which flags it for degradation by the proteasome.[1][2][3]

The deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 1 (USP1) counteracts this process by removing polyubiquitin (B1169507) chains from ID1, thereby rescuing it from degradation and maintaining its high expression levels in cancer cells.[3] SJB3-019A is a potent, small-molecule inhibitor of USP1.[4][5] By inhibiting USP1's deubiquitinating activity, this compound promotes the ubiquitination and subsequent proteasomal degradation of ID1, leading to reduced cancer cell viability and apoptosis.[6] This mechanism has been observed in various leukemic cell lines.[3][6]

These application notes provide detailed protocols for quantifying the degradation of ID1 protein induced by this compound. The described techniques include Western Blotting to measure steady-state protein levels, Cycloheximide (B1669411) Chase Assays to determine protein half-life, and Ubiquitination Assays to directly observe the post-translational modification leading to degradation.

Signaling Pathway: USP1-Mediated ID1 Regulation

This compound targets the USP1-ID1 signaling axis. In cancer cells, USP1 removes ubiquitin tags from the ID1 protein, stabilizing it. This allows ID1 to inhibit differentiation and promote cell survival, partly through the activation of pathways like PI3K/AKT.[6] this compound blocks USP1, which leads to an accumulation of polyubiquitinated ID1. This modified ID1 is then recognized and degraded by the 26S proteasome. The resulting decrease in ID1 levels suppresses downstream pro-survival signaling.[6][7]

USP1_ID1_Pathway cluster_0 Mechanism of this compound Action USP1 USP1 ID1 ID1 Protein USP1->ID1 Deubiquitinates (Stabilizes) Proteasome 26S Proteasome ID1->Proteasome Targeted by Survival Cell Proliferation & Survival (AKT Pathway) ID1->Survival Promotes SJB3 This compound SJB3->USP1 Inhibits Ub Polyubiquitin Chain Ub->ID1 Tags for Degradation Degradation ID1 Degradation Proteasome->Degradation Causes

Caption: Mechanism of this compound-induced ID1 degradation.

Data Presentation

The following tables summarize expected quantitative results from the described experimental protocols when studying the effect of this compound on ID1 protein degradation.

Table 1: Dose-Dependent Effect of this compound on Steady-State ID1 Protein Levels Data obtained via Western Blot analysis after 24-hour treatment.

Cell LineThis compound Concentration (µM)Relative ID1 Protein Level (%) (Mean ± SD)
K5620 (Vehicle)100 ± 5.2
K5620.0565 ± 4.8
K5620.1032 ± 3.5
K5620.5011 ± 2.1
Sup-B150 (Vehicle)100 ± 6.1
Sup-B150.3058 ± 5.3
Sup-B150.6025 ± 4.0

Note: The IC50 for this compound in promoting cytotoxicity and ID1 degradation in K562 cells is approximately 0.0781 µM.[1][4][5]

Table 2: ID1 Protein Half-Life Determination using Cycloheximide Chase Assay Data reflects the time required for ID1 protein levels to decrease by 50% after inhibiting new protein synthesis.

Cell LineTreatmentID1 Protein Half-Life (hours) (Mean ± SD)
U2OSVehicle (DMSO)1.2 ± 0.2
U2OSThis compound (0.5 µM)0.6 ± 0.1
K562Vehicle (DMSO)1.0 ± 0.15
K562This compound (0.1 µM)0.4 ± 0.1

Note: ID1 is known to be a short-lived protein, with a half-life of approximately 60 minutes in some cell lines.[2]

Experimental Protocols

Protocol 1: Western Blotting for ID1 Protein Levels

This protocol is used to determine the steady-state levels of ID1 protein in cells following treatment with this compound.

A. Materials and Reagents

  • Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4x or 2x)

  • Primary Antibodies: Anti-ID1, Anti-β-actin (or other loading control)

  • HRP-conjugated Secondary Antibody

  • PVDF or Nitrocellulose Membranes

  • Enhanced Chemiluminescence (ECL) Substrate

  • This compound and vehicle control (e.g., DMSO)

B. Procedure

  • Cell Culture and Treatment: Seed cells to achieve 70-80% confluency. Treat with various concentrations of this compound or vehicle for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using ice-cold lysis buffer. Scrape adherent cells and collect the lysate.

  • Protein Quantification: Centrifuge lysates at ~16,000 x g for 20 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[8]

  • SDS-PAGE: Load 10-50 µg of protein per lane onto a polyacrylamide gel (e.g., 12.5% gel for ID1).[9] Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[10]

  • Antibody Incubation: Incubate the membrane with the primary anti-ID1 antibody overnight at 4°C with gentle agitation. Wash the membrane 3 times with TBST.

  • Secondary Antibody & Detection: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again 3 times with TBST.

  • Signal Visualization: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[10]

  • Analysis: Re-probe the membrane with a loading control antibody (e.g., β-actin). Quantify band intensities using image analysis software (e.g., ImageJ). Normalize ID1 band intensity to the loading control.

Protocol 2: Cycloheximide (CHX) Chase Assay for ID1 Half-Life

This assay measures the rate of protein degradation by inhibiting new protein synthesis with cycloheximide and monitoring the disappearance of existing protein over time.

CHX_Workflow cluster_workflow Cycloheximide Chase Assay Workflow start Seed cells and grow to 70-80% confluency treat Treat cells with this compound or Vehicle (DMSO) for a short period (e.g., 4-6 hours) start->treat chx Add Cycloheximide (CHX) (e.g., 50-100 µg/mL) to all plates treat->chx collect Harvest cell lysates at multiple time points (t = 0, 1, 2, 4, 8h) after CHX addition chx->collect wb Perform Western Blot for ID1 and a stable loading control (e.g., β-actin) collect->wb quantify Quantify band intensities using densitometry wb->quantify analyze Normalize ID1 levels to t=0. Plot % ID1 remaining vs. Time. Calculate protein half-life (t½). quantify->analyze

Caption: Workflow for a cycloheximide (CHX) chase experiment.

A. Materials and Reagents

  • Reagents from Protocol 1

  • Cycloheximide (CHX) stock solution (e.g., 20-50 mg/mL in DMSO)[11]

B. Procedure

  • Cell Seeding: Seed an equal number of cells into multiple plates, one for each time point per condition.

  • Pre-treatment: Allow cells to adhere and grow. Pre-treat one set of plates with this compound and the other with vehicle for a period sufficient to induce the effect but shorter than the protein's half-life (e.g., 4-6 hours).

  • Inhibit Protein Synthesis: Add CHX to all plates to a final concentration of 50-300 µg/mL.[12] The optimal concentration should be determined empirically for each cell line.[12]

  • Time Course Collection: Immediately after adding CHX, harvest the first plate (t=0). Continue to harvest the remaining plates at subsequent time points (e.g., 0.5, 1, 2, 4, 8 hours).[12][13]

  • Lysis and Analysis: Lyse the cells at each time point and prepare samples as described in Protocol 1.

  • Western Blot: Perform Western blotting for ID1 and a stable loading control.

  • Data Analysis: Quantify the ID1 band intensity for each time point and normalize it to the intensity at t=0 for each condition. Plot the percentage of remaining ID1 protein versus time on a semi-logarithmic graph to calculate the half-life (t½).

Protocol 3: In Vivo Ubiquitination Assay

This assay directly assesses the ubiquitination status of ID1 by immunoprecipitating ID1 and then detecting conjugated ubiquitin via Western blot. An increase in the ubiquitin signal indicates that this compound promotes ID1 ubiquitination.

IP_Workflow cluster_ip Ubiquitination Assay Workflow start Treat cells with this compound and/or Proteasome Inhibitor (e.g., MG-132) lyse Lyse cells in IP Lysis Buffer containing protease and deubiquitinase inhibitors start->lyse preclear Pre-clear lysate with Protein A/G beads to reduce non-specific binding lyse->preclear ip Immunoprecipitate (IP) ID1: Incubate lysate with anti-ID1 antibody preclear->ip capture Capture antigen-antibody complexes with Protein A/G beads ip->capture wash Wash beads extensively to remove unbound proteins capture->wash elute Elute proteins from beads using sample buffer and boiling wash->elute wb Perform Western Blot on eluted samples and input lysates elute->wb probe Probe one blot with anti-Ubiquitin Ab. Probe second blot with anti-ID1 Ab. wb->probe

Caption: Workflow for Immunoprecipitation-Western Blot.

A. Materials and Reagents

  • Reagents from Protocol 1

  • Immunoprecipitation (IP) Lysis Buffer

  • Deubiquitinase (DUB) inhibitors (e.g., N-Ethylmaleimide, NEM)

  • Proteasome inhibitor (e.g., MG-132)

  • Anti-ID1 antibody (IP-grade)

  • Anti-Ubiquitin antibody

  • Normal IgG (Isotype control)

  • Protein A/G Agarose or Magnetic Beads

B. Procedure

  • Cell Treatment: Treat cells with this compound or vehicle. To allow ubiquitinated proteins to accumulate, also treat cells with a proteasome inhibitor like MG-132 for 4-6 hours before harvesting. The use of MG-132 can rescue ID1 protein levels, confirming proteasomal degradation.[6]

  • Cell Lysis: Lyse cells in IP buffer containing protease and DUB inhibitors.

  • Immunoprecipitation:

    • Normalize the protein amount for each sample (e.g., 0.5-1.0 mg total protein).

    • Incubate the lysate with an anti-ID1 antibody (or an isotype control IgG) for 2 hours to overnight at 4°C with gentle rotation.[14]

    • Add Protein A/G beads and incubate for another 1-3 hours at 4°C to capture the immune complexes.[15]

  • Washes: Pellet the beads by centrifugation and wash them at least 3-4 times with cold IP lysis buffer to remove non-specifically bound proteins.[14]

  • Elution: Resuspend the final bead pellet in Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.[14]

  • Western Blot: Centrifuge to pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Also, load a small amount of the initial cell lysate ("input") to verify the presence of ID1.

  • Detection: Transfer proteins to a membrane and probe with an anti-ubiquitin antibody to detect the polyubiquitin chains on ID1. A high-molecular-weight smear above the ID1 band indicates ubiquitination. The membrane can be stripped and re-probed with an anti-ID1 antibody to confirm successful immunoprecipitation.

References

Troubleshooting & Optimization

troubleshooting SJB3-019A solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SJB3-019A, focusing on common solubility issues in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and novel small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] Its mechanism of action involves the inhibition of USP1's deubiquitinating activity, which leads to the degradation of downstream targets such as the Inhibitor of DNA Binding 1 (ID1).[1][2] This activity has been shown to induce apoptosis in cancer cells, particularly in B-cell acute lymphoblastic leukemia (B-ALL), by modulating the ID1/AKT signaling pathway.[4][5]

Q2: What are the known solubility characteristics of this compound?

A2: this compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[3][6] One supplier suggests a solubility of up to 1 mg/mL in DMSO, recommending sonication to aid dissolution.[3] Information regarding its direct solubility in aqueous media is limited, suggesting it is a hydrophobic molecule with poor water solubility.

Q3: What is the recommended method for preparing a stock solution of this compound?

A3: Based on available data, the recommended method for preparing a stock solution is to dissolve this compound powder in anhydrous DMSO. A concentration of 1 mg/mL is a common starting point. To ensure complete dissolution, sonication of the solution is advised.[3]

Q4: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous experimental medium. What is causing this?

A4: This is a common issue when working with hydrophobic compounds dissolved in a non-aqueous solvent like DMSO. The precipitation is likely due to the low solubility of this compound in the aqueous buffer or cell culture medium. When the DMSO stock is diluted, the concentration of the organic solvent decreases, and the aqueous environment cannot maintain the compound in solution, causing it to precipitate out.

Troubleshooting Guide: Solubility Issues in Aqueous Media

Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.

This is the most common solubility issue encountered. The following steps provide a systematic approach to troubleshoot and resolve this problem.

Troubleshooting Workflow

start Precipitation Observed check_final_conc Is final this compound concentration too high? start->check_final_conc reduce_conc Action: Lower the final working concentration check_final_conc->reduce_conc Yes check_dmso_perc Is final DMSO percentage >0.5%? check_final_conc->check_dmso_perc No success Solution is clear reduce_conc->success adjust_dmso Action: Reduce DMSO volume in final solution check_dmso_perc->adjust_dmso Yes check_mixing Review mixing technique check_dmso_perc->check_mixing No adjust_dmso->success improve_mixing Action: Add stock solution dropwise to vortexing buffer check_mixing->improve_mixing consider_cosolvent Still precipitating? Consider co-solvents check_mixing->consider_cosolvent Improper mixing ruled out improve_mixing->success fail Precipitation persists consider_cosolvent->fail

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Corrective Actions:

Potential Cause Recommended Action Experimental Protocol
Final concentration is too high Decrease the final working concentration of this compound.Perform a dose-response curve to determine the lowest effective concentration. Start with a concentration well below the suspected solubility limit and titrate upwards.
High percentage of DMSO Ensure the final concentration of DMSO in the aqueous medium is kept to a minimum, ideally below 0.5% (v/v).Protocol: 1. Prepare a higher concentration stock solution of this compound in DMSO (e.g., 10 mg/mL). 2. Use a smaller volume of this stock solution for dilution into your aqueous medium to achieve the desired final concentration of this compound while keeping the DMSO percentage low. For example, to make a 10 µM final solution in 10 mL, use 3.62 µL of a 10 mg/mL (36.2 mM) stock.
Improper mixing technique Add the DMSO stock solution dropwise to the vortexing aqueous buffer.Protocol: 1. Place the required volume of aqueous buffer in a sterile tube. 2. While vigorously vortexing the tube, slowly add the calculated volume of the this compound DMSO stock solution drop by drop. 3. Continue vortexing for an additional 30-60 seconds to ensure rapid and complete dispersion.
Compound aggregation Briefly sonicate the final working solution.Protocol: After diluting the DMSO stock into the aqueous medium, place the tube containing the final working solution in a bath sonicator for 2-5 minutes. This can help to break up small, sub-visible aggregates.
Issue 2: The final working solution is cloudy or hazy.

Even without visible precipitation, cloudiness indicates that the compound is not fully dissolved and may be forming a fine suspension.

Quantitative Data Summary: General Solubility Enhancement Strategies

The following table summarizes common techniques to improve the solubility of poorly water-soluble compounds. These can be adapted for this compound.

Technique Principle Typical Excipients/Methods Considerations for this compound
Co-solvency Increasing solubility by adding a water-miscible organic solvent.[7][8]Ethanol, Propylene glycol, PEG 300/400The final concentration of the co-solvent should be tested for cellular toxicity.
pH Adjustment For ionizable compounds, adjusting the pH can increase solubility.[7][8]Buffers (e.g., phosphate, citrate)The effect of pH on the stability and activity of this compound would need to be determined empirically.
Use of Surfactants Surfactants form micelles that can encapsulate hydrophobic drugs.[9]Tween® 80, Pluronic® F-68, Cremophor® ELThe concentration of the surfactant must be carefully optimized to avoid cell toxicity.
Complexation Encapsulating the drug molecule within a larger molecule.[9]Cyclodextrins (e.g., HP-β-CD, SBE-β-CD)This can be an effective method but may alter the effective concentration of the free drug.

Signaling Pathway

This compound is an inhibitor of USP1, which has been shown to play a role in the ID1/AKT signaling pathway in B-cell acute lymphoblastic leukemia.

SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 Inhibits ID1 ID1 USP1->ID1 Deubiquitinates (Stabilizes) PI3K PI3K ID1->PI3K AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation Apoptosis Apoptosis pAKT->Apoptosis Inhibits CellSurvival Cell Survival pAKT->CellSurvival Promotes

Caption: this compound inhibits USP1, leading to ID1 degradation and subsequent downregulation of the pro-survival AKT pathway.

References

Technical Support Center: Optimizing SJB3-019A Concentration for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively determine the optimal concentration of SJB3-019A, a potent and novel USP1 inhibitor, for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme that plays a crucial role in cellular processes like DNA repair and cell cycle progression. By inhibiting USP1, this compound prevents the removal of ubiquitin from target proteins, leading to their degradation. A key downstream effect of USP1 inhibition by this compound is the degradation of the Inhibitor of DNA Binding 1 (ID1) protein. This subsequently impacts the PI3K/AKT signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells.[1]

Q2: What is a typical starting concentration range for this compound in cell culture?

A2: Based on published data, a sensible starting concentration range for this compound is between 0.1 µM and 1.0 µM.[1] The half-maximal inhibitory concentration (IC50) varies depending on the cell line, so it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cells.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 1 mg/mL or 10 mM).[2][3][4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.[4] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: In which cell lines has this compound been shown to be effective?

A4: this compound has demonstrated cytotoxic effects in various cancer cell lines, particularly in B-cell acute lymphoblastic leukemia (B-ALL) cell lines such as CCRF-SB, Sup-B15, and KOPN-8, as well as in the K562 leukemia cell line.[1][2][5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at tested concentrations. 1. Concentration is too low: The chosen concentration range may be below the effective dose for your specific cell line. 2. Compound instability: this compound may have degraded due to improper storage or handling. 3. Insensitive cell line: Your cell line may not be sensitive to USP1 inhibition.1. Test a wider and higher concentration range. Perform a dose-response curve starting from a low concentration (e.g., 0.01 µM) up to a higher concentration (e.g., 10 µM). 2. Prepare fresh dilutions from a new stock aliquot. Ensure proper storage of the stock solution at -20°C or -80°C. 3. Confirm USP1 expression in your cell line. You can perform a western blot to check for USP1 protein levels.
High levels of cell death, even at low concentrations. 1. High sensitivity of the cell line: Your cells may be particularly sensitive to this compound. 2. Solvent toxicity: The concentration of DMSO in the final culture medium may be too high. 3. Off-target effects: At higher concentrations, the inhibitor might affect other cellular targets.1. Use a lower concentration range in your dose-response experiment. 2. Ensure the final DMSO concentration is below 0.1%. Run a vehicle control (cells treated with the same concentration of DMSO without the inhibitor). 3. Use the lowest effective concentration that gives the desired biological effect.
Inconsistent or variable results between experiments. 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media can affect the outcome. 2. Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can lead to variability. 3. Variability in compound activity: Repeated freeze-thaw cycles of the stock solution can reduce its potency.1. Standardize your cell culture procedures. Use cells within a consistent passage number range and seed them at a consistent density. 2. Calibrate your pipettes regularly and use proper pipetting techniques. 3. Aliquot the stock solution and use a fresh aliquot for each experiment.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various cell lines.

Cell LineCancer TypeIC50 (µM)Reference
K562Chronic Myelogenous Leukemia0.0781[2][5]
Sup-B15B-cell Acute Lymphoblastic Leukemia0.349[1][6]
KOPN-8B-cell Acute Lymphoblastic Leukemia0.360[1][6]
CCRF-SBB-cell Acute Lymphoblastic Leukemia0.504[1][6]
A549Non-small Cell Lung Cancer0.662

Experimental Protocols

Determining Optimal Concentration using a Cell Viability Assay (CCK-8)

This protocol outlines the steps to determine the dose-dependent effect of this compound on cell viability.

Materials:

  • This compound

  • DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common approach is a 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic cells following treatment with this compound.

Materials:

  • This compound

  • Your cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Your cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with this compound at the desired concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting and Fixation: Harvest the cells and wash them with cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

SJB3_019A_Signaling_Pathway cluster_0 SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 Ub Ubiquitin ID1_Ub ID1-Ub USP1->ID1_Ub Deubiquitination ID1 ID1 ID1_Ub->ID1 Proteasome Proteasomal Degradation ID1_Ub->Proteasome PI3K_AKT PI3K/AKT Pathway ID1->PI3K_AKT Apoptosis Apoptosis PI3K_AKT->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PI3K_AKT->Cell_Cycle_Arrest

Caption: this compound inhibits USP1, leading to ID1 degradation and subsequent apoptosis.

Experimental_Workflow start Start: Cell Culture dose_response 1. Dose-Response Curve (CCK-8 Assay) start->dose_response determine_ic50 2. Determine IC50 dose_response->determine_ic50 functional_assays 3. Functional Assays determine_ic50->functional_assays apoptosis Apoptosis Assay (Annexin V/PI) functional_assays->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) functional_assays->cell_cycle end End: Data Analysis apoptosis->end cell_cycle->end

Caption: Workflow for optimizing this compound concentration and functional analysis.

Troubleshooting_Logic problem Problem Encountered no_effect No Effect problem->no_effect high_toxicity High Toxicity problem->high_toxicity inconsistent Inconsistent Results problem->inconsistent sol_no_effect1 Increase Concentration no_effect->sol_no_effect1 Low Dose? sol_no_effect2 Check Compound Stability no_effect->sol_no_effect2 Degraded? sol_high_tox1 Decrease Concentration high_toxicity->sol_high_tox1 Too High? sol_high_tox2 Check Solvent Control high_toxicity->sol_high_tox2 Solvent? sol_inconsistent1 Standardize Protocol inconsistent->sol_inconsistent1 Variable? sol_inconsistent2 Aliquot Stock Solution inconsistent->sol_inconsistent2 Freeze-Thaw?

Caption: A logical guide for troubleshooting common experimental issues.

References

how to avoid SJB3-019A precipitation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SJB3-019A. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding common issues during experimentation, with a specific focus on preventing the precipitation of this compound.

Troubleshooting Guide: Preventing this compound Precipitation

Q1: My this compound precipitated after I diluted my DMSO stock solution in aqueous media. How can I prevent this?

A1: This is a common issue as this compound is insoluble in water.[1] When a concentrated DMSO stock is added to an aqueous buffer or cell culture medium, the dramatic change in solvent polarity can cause the compound to crash out of solution.

Recommended Solutions:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as high as is permissible for your experimental system (typically ≤0.5%), but ideally as low as possible to maintain solubility.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute your DMSO stock into a smaller volume of aqueous buffer, vortexing gently, and then add this intermediate dilution to the final volume.

  • Working Stock Concentration: Prepare a working stock at a lower concentration in DMSO before the final dilution into your aqueous medium.

  • Temperature: Perform dilutions at room temperature or 37°C, as solubility can decrease at lower temperatures.

  • Rapid Mixing: Add the this compound stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion, preventing localized high concentrations that can initiate precipitation.

Q2: I observed precipitation in my this compound stock solution upon storage. What is the correct way to store it?

A2: Precipitation during storage can occur due to improper storage conditions or repeated freeze-thaw cycles.

Storage Recommendations:

  • Stock Solution Storage: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

  • Storage Temperature: Store DMSO stock solutions at -20°C for up to a year or -80°C for up to two years for long-term stability.[2][3]

  • Re-dissolving: If you observe precipitation in your stock upon thawing, gently warm the vial to 37°C and sonicate until the compound is fully dissolved before use.[2][3]

Frequently Asked Questions (FAQs)

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at concentrations of 1 mg/mL (3.62 mM) or higher.[3][4] Gentle warming and sonication are advised to aid dissolution.[2][3] It is insoluble in water and ethanol.[1]

Q4: What are the key chemical properties of this compound?

A4: The key chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₆H₈N₂O₃[1][5]
Molecular Weight 276.25 g/mol [1][5]
CAS Number 2070015-29-9[1][5]

Q5: Can I prepare a stock solution of this compound in anything other than DMSO?

A5: Based on available data, DMSO is the only recommended solvent for creating a stock solution due to the compound's poor solubility in other common laboratory solvents like water and ethanol.[1] For in vivo studies, a formulation in 10% DMSO and 90% corn oil has been described.[6]

Experimental Protocols & Signaling Pathways

Experimental Workflow for Cell-Based Assays

The following workflow is a general guideline for using this compound in cell-based experiments to minimize precipitation.

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Cell Treatment cluster_analysis Downstream Analysis dissolve Dissolve this compound in DMSO warm_sonicate Warm (37°C) & Sonicate dissolve->warm_sonicate If needed aliquot Aliquot & Store at -20°C/-80°C warm_sonicate->aliquot thaw Thaw Aliquot aliquot->thaw prepare_working Prepare Intermediate Dilution (in media/buffer) thaw->prepare_working treat_cells Add to Cells (Final DMSO ≤0.5%) prepare_working->treat_cells Vortex during addition analyze Perform Assay (e.g., Apoptosis, Western Blot) treat_cells->analyze

Caption: A generalized workflow for preparing and using this compound in cell-based assays to prevent precipitation.

This compound Signaling Pathway

This compound is a potent inhibitor of Ubiquitin-specific Protease 1 (USP1).[2][3] USP1 deubiquitinates and stabilizes the Inhibitor of DNA Binding 1 (ID1). By inhibiting USP1, this compound leads to the degradation of ID1, which in turn can suppress the PI3K/AKT signaling pathway, ultimately inducing apoptosis in cancer cells.[7][8]

signaling_pathway SJB3 This compound USP1 USP1 SJB3->USP1 Inhibits ID1 ID1 USP1->ID1 Deubiquitinates (Stabilizes) ID1_Ub ID1-Ub ID1_Ub->ID1 Proteasome Proteasomal Degradation ID1_Ub->Proteasome AKT AKT Signaling ID1->AKT Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: The signaling pathway of this compound, illustrating its inhibition of USP1 and downstream effects on ID1 and AKT.

References

Technical Support Center: Addressing Inconsistent Results in SJB3-019A Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in SJB3-019A cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it impact cell viability?

This compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] USP1 is a deubiquitinating enzyme that plays a critical role in cellular processes such as DNA damage repair and cell cycle progression.[1] By inhibiting USP1, this compound triggers the degradation of Inhibitor of DNA Binding 1 (ID1), which in turn downregulates the pro-survival PI3K/AKT signaling pathway.[1][4] This cascade of events ultimately leads to the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby reducing the viability of cancer cells.[1]

Q2: Which cell viability assays are commonly used for this compound, and what are their principles?

Standard colorimetric and luminescence-based assays are widely used to assess the effect of this compound on cell viability. These include:

  • MTT/MTS Assays: These assays measure the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product, which can be quantified by measuring its absorbance.[5]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies adenosine (B11128) triphosphate (ATP), an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells, and the assay generates a luminescent signal.[6]

Q3: How might the mechanism of action of this compound specifically lead to inconsistent results in viability assays?

This compound's mechanism can introduce variability in several ways:

  • Effects on Cell Metabolism: this compound's inhibition of the PI3K/AKT pathway can alter cellular metabolism. Since assays like MTT rely on metabolic activity as a proxy for viability, any changes in metabolism that are independent of cell death can lead to misleading results.

  • Cell Cycle Arrest: this compound can induce cell cycle arrest, which can vary between cell lines (e.g., G2/M arrest in B-ALL cells).[1][4] Cells arrested in different phases of the cell cycle can have different metabolic rates, potentially causing inconsistent readings in metabolic assays that do not directly correlate with the number of viable cells.

  • Induction of Apoptosis vs. Necrosis: The timing of apoptosis induction and the transition to secondary necrosis can influence assay results. Different assays have varying sensitivities to these different stages of cell death.

Q4: My formazan crystals in the MTT assay are not dissolving completely after treatment with this compound. What could be the cause?

Incomplete formazan solubilization is a common issue that can lead to inaccurate absorbance readings.[7] Here are a few potential causes and solutions:

  • Insufficient Solvent Volume: Ensure you are using a sufficient volume of a suitable solubilization solvent like DMSO or an acidified isopropanol (B130326) solution.[5][7]

  • Inadequate Mixing: After adding the solubilization solvent, gentle agitation on an orbital shaker for at least 15 minutes is recommended to ensure complete dissolution.[5][7]

  • Precipitation: this compound, especially at higher concentrations, might precipitate in the culture medium, which could interfere with formazan crystal formation or dissolution. Visually inspect your wells for any compound precipitation.

Q5: I'm observing high variability between replicate wells in my CellTiter-Glo® assay with this compound. What are the likely causes?

High variability in luminescence-based assays can stem from several factors:[8][9]

  • Uneven Cell Seeding: A non-uniform distribution of cells across the wells is a primary source of variability. Ensure your cell suspension is homogenous by gently pipetting up and down before and during plating.[10]

  • Incomplete Cell Lysis: For the CellTiter-Glo® reagent to accurately measure ATP, all cells in the well must be lysed. Ensure proper mixing after adding the reagent by shaking the plate for at least 2 minutes.[6]

  • Temperature Gradients: Temperature fluctuations across the plate can affect enzymatic reactions. Allow the plate to equilibrate to room temperature for about 30 minutes before adding the reagent and before reading the luminescence.[6][11]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or the assay reagent will lead to significant well-to-well variation. Regular pipette calibration is crucial.[12]

Data Presentation

Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssay UsedIncubation Time (hrs)IC50 (µM)
Sup-B15B-cell acute lymphoblastic leukemiaCCK-8480.349
CCRF-SBB-cell acute lymphoblastic leukemiaCCK-8480.504
KOPN-8B-cell acute lymphoblastic leukemiaCCK-8480.360
K562Chronic myelogenous leukemiaNot SpecifiedNot Specified0.0781
A549Non-small cell lung cancerNot Specified720.662

Note: IC50 values can vary between experiments and laboratories due to differences in experimental conditions such as cell density, passage number, and specific assay protocols.[13][14]

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Harvest and count cells, ensuring >95% viability. Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[11]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[5] Read the absorbance at 570 nm using a microplate reader.[11]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Cell Seeding and Drug Treatment: Follow the same initial steps as for the MTT assay, but use opaque-walled 96-well plates suitable for luminescence measurements.

  • Reagent and Plate Equilibration: Equilibrate the CellTiter-Glo® reagent to room temperature before use. Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[6]

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6]

  • Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Data Acquisition: Record the luminescence using a luminometer.

Mandatory Visualization

SJB3_019A_Signaling_Pathway cluster_pathway This compound Signaling Pathway SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 ID1 ID1 USP1->ID1 deubiquitinates and stabilizes AKT AKT ID1->AKT pAKT p-AKT (Active) AKT->pAKT phosphorylation Apoptosis Apoptosis pAKT->Apoptosis inhibits CellCycleArrest Cell Cycle Arrest pAKT->CellCycleArrest inhibits progression

Caption: this compound inhibits USP1, leading to ID1 degradation and subsequent downregulation of the AKT pathway, ultimately inducing apoptosis and cell cycle arrest.

Troubleshooting_Workflow Start Inconsistent Viability Assay Results with this compound Check_Replicates High variability between replicates? Start->Check_Replicates Check_Controls Unexpected results in positive/negative controls? Check_Replicates->Check_Controls No Sol_Replicates Review cell seeding technique. Ensure homogenous cell suspension. Calibrate pipettes. Check_Replicates->Sol_Replicates Yes Check_Assay_Linearity Is cell number within the linear range of the assay? Check_Controls->Check_Assay_Linearity No Sol_Controls Check reagent preparation and storage. Verify cell health and passage number. Check_Controls->Sol_Controls Yes Check_Compound_Interference Could this compound be interfering with the assay? Check_Assay_Linearity->Check_Compound_Interference No Sol_Linearity Perform a cell titration experiment to determine optimal seeding density. Check_Assay_Linearity->Sol_Linearity Yes Sol_Interference Run cell-free controls with this compound. Consider an orthogonal assay (e.g., measure membrane integrity). Check_Compound_Interference->Sol_Interference Yes End Consistent Results Check_Compound_Interference->End No Sol_Replicates->End Sol_Controls->End Sol_Linearity->End Sol_Interference->End

Caption: A logical workflow to troubleshoot and resolve inconsistent results in this compound cell viability assays.

References

Technical Support Center: Minimizing Off-Target Effects of SJB3-019A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of SJB3-019A, a potent and novel inhibitor of Ubiquitin-Specific Protease 1 (USP1). By understanding and addressing potential off-target activities, researchers can ensure the validity and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets Ubiquitin-Specific Protease 1 (USP1).[1][2] USP1 is a deubiquitinating enzyme (DUB) that removes ubiquitin from target proteins, thereby regulating their stability and function.[1][2] Key substrates of USP1 include proteins involved in the DNA damage response, such as FANCD2 and PCNA, and the inhibitor of DNA binding 1 (ID1).[3][4] By inhibiting USP1, this compound leads to the accumulation of ubiquitinated forms of these substrates, which can trigger cell cycle arrest, apoptosis, and sensitization of cancer cells to DNA damaging agents.[3][4][5]

Q2: My experimental results with this compound are inconsistent. What could be the cause?

A2: Inconsistent results can arise from several factors, including compound stability, solubility, and variations in experimental conditions.[6][7] It is crucial to prepare fresh dilutions of this compound from a stable stock solution for each experiment and to ensure its solubility in the assay medium.[6][7] Additionally, standardizing cell culture conditions, such as cell passage number and confluency, is essential for reproducible results.[6]

Q3: I am observing a phenotype that does not align with the known functions of USP1. How can I determine if this is an off-target effect?

A3: Unexplained phenotypes are a strong indicator of potential off-target effects. To investigate this, consider the following approaches:

  • Use a structurally unrelated USP1 inhibitor: Employing another USP1 inhibitor with a different chemical scaffold can help confirm if the observed phenotype is due to on-target USP1 inhibition.[8]

  • Perform a rescue experiment: Overexpressing a drug-resistant mutant of USP1, if available, should reverse the on-target effects of this compound. If the phenotype persists, it is likely due to off-target activity.

  • Target knockdown using genetic approaches: Utilize siRNA, shRNA, or CRISPR/Cas9 to specifically reduce USP1 expression.[9] If the phenotype observed with this compound is not replicated by USP1 knockdown, it suggests an off-target mechanism.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Observed cytotoxicity is higher than expected based on published IC50 values. Off-target inhibition of essential cellular proteins.1. Perform a dose-response curve to determine the precise IC50 in your cell line. 2. Conduct a CellTiter-Glo® viability assay to accurately measure cell death. 3. Use proteome-wide methods like Cellular Thermal Shift Assay (CETSA) or Affinity Purification-Mass Spectrometry (AP-MS) to identify potential off-targets.[10][11]
Discrepancy between biochemical and cell-based assay results. Poor cell permeability, active efflux from cells, or compound instability in cell culture media.1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[12] 2. Test for involvement of efflux pumps (e.g., P-glycoprotein) by co-treatment with known efflux pump inhibitors.[8] 3. Evaluate the stability of this compound in your specific cell culture medium over time using HPLC.
Unexpected changes in signaling pathways unrelated to USP1. Off-target inhibition of other deubiquitinases or kinases.1. Perform a selectivity profiling assay against a panel of other DUBs.[13][14] 2. Although this compound is a USP1 inhibitor, a broad kinase screen (kinome scan) could rule out unexpected kinase inhibition. 3. Use Western blotting to probe for the activation or inhibition of key nodes in other signaling pathways.
Inconsistent results between different batches of this compound. Variations in compound purity or degradation of the compound.1. Verify the purity of each new batch of this compound using techniques like HPLC or NMR. 2. Store the compound under the recommended conditions (typically at -20°C or -80°C, protected from light and moisture) to prevent degradation.[7] 3. Always use a fresh working solution for each experiment.[6]

Quantitative Data Summary

The following table summarizes the reported in vitro potencies of this compound in various cancer cell lines. This data can serve as a reference for designing experiments and interpreting results.

Cell Line Cancer Type IC50 (µM) Reference
K562Chronic Myelogenous Leukemia0.0781[2][3][15]
Sup-B15B-cell Acute Lymphoblastic Leukemia0.349[16]
KOPN-8B-cell Acute Lymphoblastic Leukemia0.360[16]
CCRF-SBB-cell Acute Lymphoblastic Leukemia0.504[16]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement and Off-Target Identification

This protocol allows for the assessment of this compound binding to its intended target, USP1, and other proteins within intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound for a specified duration.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Analysis: Analyze the soluble protein fraction by Western blotting for USP1 to confirm target engagement. For proteome-wide off-target analysis, the samples can be analyzed by mass spectrometry (MS-CETSA).[17][18]

Interpretation: Binding of this compound to a protein stabilizes it against thermal denaturation, resulting in more of that protein remaining in the soluble fraction at higher temperatures. A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification

This method identifies proteins that directly or indirectly interact with this compound.

Methodology:

  • Immobilization of this compound: Chemically link this compound to an affinity matrix (e.g., agarose (B213101) beads).

  • Cell Lysate Preparation: Prepare a whole-cell lysate from the cell line of interest.

  • Affinity Purification: Incubate the cell lysate with the this compound-conjugated beads to allow for the capture of interacting proteins.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using mass spectrometry.

Interpretation: Proteins identified by mass spectrometry are potential direct or indirect binders of this compound. Follow-up validation experiments are necessary to confirm these interactions.

Visualizations

USP1_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Effects USP1 USP1/UAF1 Complex FANCD2_Ub Ub-FANCD2 USP1->FANCD2_Ub Deubiquitination PCNA_Ub Ub-PCNA USP1->PCNA_Ub Deubiquitination ID1 ID1 USP1->ID1 Stabilization FANCD2 FANCD2 FANCD2_Ub->FANCD2 PCNA PCNA PCNA_Ub->PCNA ID1_degraded ID1 (degraded) ID1->ID1_degraded DNA_Repair DNA Repair FANCD2->DNA_Repair PCNA->DNA_Repair Apoptosis Apoptosis ID1_degraded->Apoptosis Cell_Cycle Cell Cycle Progression DNA_Repair->Cell_Cycle SJB3_019A This compound SJB3_019A->USP1 Inhibition

Caption: The USP1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Off_Target_ID cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_APMS Affinity Purification-Mass Spectrometry (AP-MS) CETSA_start Treat cells with This compound or Vehicle CETSA_heat Heat to various temperatures CETSA_start->CETSA_heat CETSA_lyse Cell Lysis CETSA_heat->CETSA_lyse CETSA_separate Separate soluble & precipitated proteins CETSA_lyse->CETSA_separate CETSA_analyze Analyze soluble fraction (Western Blot or MS) CETSA_separate->CETSA_analyze End End: Identify & Validate Potential Off-Targets CETSA_analyze->End APMS_start Immobilize this compound on beads APMS_incubate Incubate with cell lysate APMS_start->APMS_incubate APMS_wash Wash to remove non-specific binders APMS_incubate->APMS_wash APMS_elute Elute bound proteins APMS_wash->APMS_elute APMS_analyze Identify proteins by Mass Spectrometry APMS_elute->APMS_analyze APMS_analyze->End Start Start: Suspected Off-Target Effect Start->CETSA_start Start->APMS_start Troubleshooting_Logic cluster_Investigation Investigation Strategy cluster_Conclusion Conclusion Start Unexpected Experimental Phenotype Observed Is_Phenotype_Dose_Dependent Is the phenotype dose-dependent? Start->Is_Phenotype_Dose_Dependent Compare_with_USP1_Knockdown Does USP1 knockdown replicate the phenotype? Is_Phenotype_Dose_Dependent->Compare_with_USP1_Knockdown Yes Off_Target Likely Off-Target Effect Is_Phenotype_Dose_Dependent->Off_Target No Use_Structural_Analog Does a structurally different USP1 inhibitor cause the same phenotype? Compare_with_USP1_Knockdown->Use_Structural_Analog Yes Compare_with_USP1_Knockdown->Off_Target No On_Target Likely On-Target Effect Use_Structural_Analog->On_Target Yes Use_Structural_Analog->Off_Target No

References

best practices for long-term storage of SJB3-019A stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of SJB3-019A stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO).

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is at least 1 mg/mL (3.62 mM).[1] Sonication or gentle warming can be used to aid dissolution.[1][2] Another source suggests a solubility of ≥10.85 mg/mL in DMSO with gentle warming.[2]

Q3: How should I store the solid (powder) form of this compound?

A3: The solid form of this compound should be stored at -20°C for long-term stability, where it can be kept for up to three years.

Q4: What are the best practices for long-term storage of this compound stock solutions?

A4: For long-term storage, this compound stock solutions should be stored at -80°C, which can maintain stability for one to two years.[3] For shorter-term storage, -20°C is acceptable for up to one year.[3] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Storage Conditions Summary

Storage ConditionSolid this compoundThis compound Stock Solution in DMSO
Temperature -20°C-80°C (long-term) or -20°C (short-term)[3]
Duration Up to 3 yearsUp to 2 years at -80°C; up to 1 year at -20°C[3]
Recommendations Keep tightly sealedAliquot to avoid freeze-thaw cycles

Troubleshooting Guide

Issue 1: The this compound powder is difficult to dissolve in DMSO.

  • Possible Cause: Insufficient mixing or the compound has not fully reached its solubility limit.

  • Suggested Solution:

    • Vortex the solution for several minutes.

    • Briefly sonicate the solution to aid dissolution.[1]

    • Gently warm the solution (e.g., in a 37°C water bath) for a short period.[4]

Issue 2: My this compound stock solution appears cloudy or has visible precipitates after thawing.

  • Possible Cause:

    • The compound may have precipitated out of solution during storage, especially if stored at a very high concentration.

    • Repeated freeze-thaw cycles can introduce moisture and affect solubility.

  • Suggested Solution:

    • Warm the vial to room temperature and vortex or sonicate to try and redissolve the precipitate.[4]

    • If the precipitate does not redissolve, centrifuge the vial to pellet the solid and carefully transfer the supernatant to a new tube. The concentration of this solution may be lower than expected and should be re-verified if possible.

    • To prevent this, ensure stock solutions are stored in small aliquots to minimize freeze-thaw cycles.

Issue 3: I am observing inconsistent or no biological activity in my experiments.

  • Possible Cause:

    • Improper Storage: The stock solution may have degraded due to storage at an incorrect temperature or exposure to light.

    • Incorrect Concentration: The final concentration of this compound in the experiment may be incorrect.

    • Compound Degradation: The compound may be unstable in the experimental media over the time course of the assay.

  • Suggested Solution:

    • Verify Storage Conditions: Ensure that the stock solutions have been stored at the recommended temperatures (-20°C for short-term, -80°C for long-term).[3]

    • Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions from a properly stored stock solution for each experiment.

    • Perform a Dose-Response Experiment: To confirm the activity of your compound and determine the optimal concentration for your specific experimental setup.

    • Include Proper Controls: Always include a vehicle control (e.g., DMSO) in your experiments to ensure that the observed effects are due to this compound and not the solvent.

Experimental Protocols

Protocol: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol provides a general method for assessing the effect of this compound on cell proliferation.

Materials:

  • This compound stock solution in DMSO

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized buffer)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is typically ≤ 0.1% to avoid solvent toxicity.[5]

    • Include a vehicle-only control (medium with the same final concentration of DMSO).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.[5]

  • MTT Addition and Incubation:

    • Add MTT reagent to each well.

    • Incubate for 2-4 hours to allow viable cells to metabolize MTT into formazan (B1609692) crystals.[5]

  • Solubilization:

    • Add a solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading:

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%).

Mandatory Visualizations

This compound Mechanism of Action

This compound is a potent inhibitor of Ubiquitin-Specific Protease 1 (USP1).[2] USP1 is a deubiquitinating enzyme that removes ubiquitin from target proteins, thereby preventing their degradation. Key substrates of USP1 include FANCD2, PCNA, and ID1, which are involved in DNA repair and cell cycle regulation.[6][7] By inhibiting USP1, this compound leads to the accumulation of ubiquitinated forms of these proteins, promoting the degradation of ID1 and ultimately leading to cell cycle arrest and apoptosis.[8][9]

SJB3_019A_Mechanism_of_Action cluster_nucleus Nucleus USP1 USP1 FANCD2_Ub Ub-FANCD2 USP1->FANCD2_Ub Deubiquitinates PCNA_Ub Ub-PCNA USP1->PCNA_Ub Deubiquitinates ID1 ID1 USP1->ID1 Stabilizes DNA_Repair DNA Repair FANCD2_Ub->DNA_Repair PCNA_Ub->DNA_Repair Cell_Proliferation Cell Proliferation ID1->Cell_Proliferation SJB3_019A This compound SJB3_019A->USP1 Inhibits Apoptosis Apoptosis Cell_Proliferation->Apoptosis

Caption: Mechanism of action of this compound as a USP1 inhibitor.

Troubleshooting Workflow for Stock Solution Issues

Troubleshooting_Workflow start Start: Issue with this compound Stock Solution check_dissolution Is the compound fully dissolved? start->check_dissolution actions_dissolve Actions: 1. Vortex 2. Sonicate 3. Gentle Warming check_dissolution->actions_dissolve No check_precipitation Is there precipitation after thawing? check_dissolution->check_precipitation Yes actions_dissolve->check_dissolution actions_redissolve Actions: 1. Warm to RT 2. Vortex/Sonicate 3. Centrifuge if necessary check_precipitation->actions_redissolve Yes check_activity Inconsistent or no biological activity? check_precipitation->check_activity No actions_redissolve->check_activity actions_activity Actions: 1. Verify storage conditions 2. Prepare fresh dilutions 3. Run dose-response curve 4. Include controls check_activity->actions_activity Yes end End: Issue Resolved check_activity->end No actions_activity->end

Caption: Troubleshooting workflow for this compound stock solutions.

References

optimizing incubation time for SJB3-019A treatment in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for SJB3-019A treatment in cancer cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the optimization of this compound incubation time.

Q1: What is the optimal incubation time for this compound treatment?

A1: The optimal incubation time for this compound is highly dependent on the cancer cell line being used and the specific biological question being addressed. For assessing immediate effects on USP1 inhibition and downstream signaling, shorter incubation times (e.g., 4 to 24 hours) may be sufficient. For evaluating endpoints such as cell viability, apoptosis, or cell cycle arrest, longer incubation times (e.g., 24, 48, or 72 hours) are typically necessary. A time-course experiment is the most effective method to determine the ideal incubation period for your specific experimental setup.

Q2: My IC50 value for this compound is higher than expected or varies between experiments. What are the potential causes?

A2: Several factors can contribute to higher than expected or variable IC50 values:

  • Cell Line Specificity: Different cancer cell lines exhibit varying sensitivities to this compound. For instance, in B-cell acute lymphoblastic leukemia (B-ALL), the Sup-B15 cell line (IC50 = 0.349 µM at 48h) is more sensitive than the CCRF-SB cell line (IC50 = 0.504 µM at 48h).[1][2]

  • Incubation Time: The IC50 value will likely decrease with longer incubation times as the compound has more time to exert its effects.

  • Cell Density: The number of cells seeded can influence the effective concentration of the drug per cell. It is crucial to maintain consistent cell seeding densities across experiments.

  • Compound Stability: The stability of this compound in your specific cell culture medium over the incubation period can affect its potency. For longer incubation times, consider replenishing the medium with fresh compound.

  • Assay Type: The choice of viability assay (e.g., MTT, MTS, CellTiter-Glo) can influence the outcome. Ensure the chosen assay is appropriate for the expected cellular response (e.g., cytostatic vs. cytotoxic effects).

Q3: I am not observing a significant increase in apoptosis after this compound treatment. What should I check?

A3: If you are not observing the expected apoptotic effect, consider the following:

  • Incubation Time: Apoptosis is a process that takes time to develop. You may need to extend the incubation period beyond 24 hours. A time-course experiment measuring apoptosis at 24, 48, and 72 hours is recommended.

  • Drug Concentration: Ensure you are using a concentration of this compound that is at or above the IC50 for your cell line.

  • Apoptosis Assay Sensitivity: The method used to detect apoptosis is critical. Annexin V/PI staining is a common and reliable method for detecting early and late-stage apoptosis.[1][2]

  • Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms to USP1 inhibitors. This could involve alterations in downstream signaling pathways or drug efflux pumps.

Q4: How does this compound affect the cell cycle, and how can I optimize its detection?

A4: this compound has been shown to induce G2/M phase cell cycle arrest in B-ALL cells.[2] To observe this effect, a 24-hour incubation period has been reported to be effective.[2] For optimization:

  • Synchronization: For a more pronounced effect, consider synchronizing your cells before treatment.

  • Time-Course Analysis: Analyze the cell cycle distribution at different time points (e.g., 12, 24, and 48 hours) to capture the peak of the cell cycle arrest.

  • Flow Cytometry: Use propidium (B1200493) iodide (PI) staining followed by flow cytometry for accurate cell cycle analysis.

Q5: Are there known mechanisms of resistance to this compound?

A5: While specific resistance mechanisms to this compound are not extensively documented, resistance to USP1 inhibitors, in general, can arise from various factors. These can include upregulation of pro-survival pathways that bypass the effects of USP1 inhibition, such as the c-Rel and CHK1 pathways.[3] Additionally, alterations in the expression or function of USP1 itself or its downstream targets could contribute to resistance.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various B-ALL cancer cell lines after 24 and 48 hours of treatment.

Cell LineIC50 (µM) at 24hIC50 (µM) at 48h
Sup-B15Not Reported0.349
CCRF-SBNot Reported0.504
KOPN-8Not Reported0.360

Data extracted from Kuang et al., 2021.[1][2]

Experimental Protocols

Protocol 1: Time-Course Cell Viability Assay

This protocol outlines a method to determine the optimal incubation time for this compound by assessing cell viability at multiple time points.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Treatment: Remove the old medium and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Measurement (MTT Assay):

    • At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Gently shake the plate for 10-15 minutes to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the dose-response curves to determine the IC50 value at each incubation time.

Protocol 2: Apoptosis Assay using Annexin V/PI Staining

This protocol describes how to measure apoptosis in response to this compound treatment at different time points.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the selected time points (e.g., 24, 48, and 72 hours).

  • Cell Harvesting: At each time point, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Staining:

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the effect of this compound on apoptosis over time.

Visualizations

Signaling Pathway of this compound Action

SJB3_019A_Pathway cluster_inhibition Effect of this compound SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 Inhibits ID1_Ub ID1 (Ubiquitinated) USP1->ID1_Ub Deubiquitinates ID1 ID1 ID1_Ub->ID1 Proteasome Proteasomal Degradation ID1_Ub->Proteasome PI3K PI3K ID1->PI3K AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation Apoptosis Apoptosis pAKT->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest (G2/M) pAKT->CellCycleArrest Promotes Progression

Caption: Mechanism of this compound induced apoptosis and cell cycle arrest.

Experimental Workflow for Optimizing Incubation Time

Optimization_Workflow start Start: Define Experimental Goal (e.g., IC50, Apoptosis) seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat with this compound Dose Range and Vehicle Control seed_cells->treat_cells incubate Incubate for Multiple Time Points (e.g., 24h, 48h, 72h) treat_cells->incubate assay Perform Endpoint Assay (e.g., Cell Viability, Apoptosis) incubate->assay analyze Analyze Data (Calculate IC50, % Apoptosis) assay->analyze determine_optimal Determine Optimal Incubation Time Based on Results analyze->determine_optimal end End: Optimized Protocol determine_optimal->end

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting Logic Diagram

Troubleshooting_Logic action action high_ic50 High or Variable IC50? check_time Incubation Time Sufficient? high_ic50->check_time Yes check_density Cell Density Consistent? check_time->check_density Yes increase_time Action: Increase Incubation Time (e.g., 48h, 72h) check_time->increase_time No check_stability Compound Stable in Media? check_density->check_stability Yes optimize_density Action: Optimize and Standardize Cell Seeding Density check_density->optimize_density No no_apoptosis No Apoptosis Observed? check_stability->no_apoptosis Yes replenish_media Action: Consider Media Replenishment for Long Incubations check_stability->replenish_media No check_apoptosis_time Incubation Time > 24h? no_apoptosis->check_apoptosis_time Yes check_concentration Concentration ≥ IC50? check_apoptosis_time->check_concentration Yes increase_apoptosis_time Action: Perform Time-Course (24h, 48h, 72h) for Apoptosis check_apoptosis_time->increase_apoptosis_time No check_assay Apoptosis Assay Sensitive? check_concentration->check_assay Yes increase_concentration Action: Increase this compound Concentration check_concentration->increase_concentration No validate_assay Action: Use a Validated Apoptosis Assay (e.g., Annexin V/PI) check_assay->validate_assay No

Caption: Troubleshooting flowchart for this compound experiments.

References

improving the reproducibility of experiments involving SJB3-019A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SJB3-019A, a potent and novel inhibitor of Ubiquitin-Specific Protease 1 (USP1). This guide is designed for researchers, scientists, and drug development professionals to facilitate the reproducible application of this compound in cancer research. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to support your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the use of this compound.

Issue 1: Inconsistent IC50 Values

Q: We are observing significant variability in the IC50 value of this compound between experiments. What could be the cause?

A: Inconsistent IC50 values are a common issue in preclinical drug assessment. Several factors related to experimental conditions and cell culture practices can contribute to this variability.

  • Cell Seeding Density: The number of cells seeded per well can significantly impact the calculated IC50. Higher densities can lead to increased resistance. Recommendation: Ensure you use a consistent and optimized seeding density for all experiments.

  • Assay Type: Different cytotoxicity assays measure different biological endpoints (e.g., metabolic activity vs. membrane integrity). IC50 values can vary between assays like MTT, CCK-8, and real-time cell analysis. Recommendation: Stick to a single, validated assay for comparability.

  • Incubation Time: The duration of drug exposure is critical. A 24-hour incubation will likely yield a different IC50 than a 48- or 72-hour incubation.[1] Recommendation: Standardize the incubation time based on your experimental goals and cell line doubling time.

  • Compound Solubility: this compound is soluble in DMSO but may precipitate in aqueous media.[2] Recommendation: Prepare fresh dilutions from a DMSO stock for each experiment. When diluting, add the stock solution to the medium drop-wise while mixing to prevent precipitation. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤0.5%).

Issue 2: Low Potency or No Effect Observed

Q: We are not observing the expected cytotoxic effects of this compound on our cancer cell line. What should we check?

A: If this compound is not inducing the expected phenotype, consider the following:

  • Compound Integrity: Ensure the compound has been stored correctly. This compound stock solutions in DMSO are stable for up to 2 years at -80°C and 1 year at -20°C.[3] Avoid repeated freeze-thaw cycles.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. For example, Sup-B15 cells are more sensitive than CCRF-SB cells.[1][4] Recommendation: Verify the USP1 expression levels in your cell line, as this can influence sensitivity.

  • Experimental Controls: Ensure your positive and negative controls are behaving as expected. This will help determine if the issue lies with the compound or the assay itself.

Issue 3: Off-Target Effects

Q: How can we be sure that the observed effects are due to USP1 inhibition and not off-target activity?

A: While this compound is a potent USP1 inhibitor, it's crucial to validate its on-target effects.

  • Rescue Experiments: Overexpression of a downstream target that is normally degraded, such as ID1, should rescue the cells from this compound-induced apoptosis.[1]

  • siRNA Knockdown: Compare the phenotype induced by this compound with that of USP1 knockdown using siRNA. The results should be comparable.[1]

  • Western Blot Analysis: Treatment with this compound should lead to a decrease in the protein levels of ID1 and phosphorylated AKT (p-AKT), key downstream targets of USP1.[1] It should also increase the levels of ubiquitinated FANCD2 and PCNA.[5]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayIncubation Time
K562Chronic Myelogenous Leukemia0.0781Not SpecifiedNot Specified
Sup-B15B-cell Acute Lymphoblastic Leukemia0.349CCK-8Not Specified
KOPN-8B-cell Acute Lymphoblastic Leukemia0.360CCK-8Not Specified
CCRF-SBB-cell Acute Lymphoblastic Leukemia0.504CCK-8Not Specified
A549Non-small Cell Lung Cancer0.662Not Specified72 hours

Data compiled from multiple sources.[1][2][3][4][5]

Table 2: Apoptosis Induction by this compound in B-ALL Cell Lines (24h Treatment)

Cell LineConcentration (µM)Apoptosis Rate (%)
Sup-B150.228.29
CCRF-SB0.220.88
KOPN-80.227.99

Data extracted from Kuang et al., 2021.[1]

Table 3: Cell Cycle Arrest Induced by this compound (0.6 µM for 24h)

Cell LineCancer TypeEffect on Cell Cycle
Sup-B15B-cell Acute Lymphoblastic LeukemiaG2/M Arrest
CCRF-SBB-cell Acute Lymphoblastic LeukemiaG2/M Arrest
MM cellsMultiple MyelomaG1/G0 Arrest

Note: The effect of this compound on the cell cycle can be cell-type dependent.[1]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Cell Viability (CCK-8) Assay

This protocol is for determining the IC50 value of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is for quantifying apoptosis induced by this compound.

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol is to determine the effect of this compound on cell cycle distribution.

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Harvesting: Collect and wash cells with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Protocol 4: Western Blot Analysis

This protocol verifies that this compound inhibits the USP1 signaling pathway.

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat with this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein amounts, add Laemmli sample buffer, and denature by heating. Load samples onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against USP1, ID1, p-AKT, AKT, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent.

Visualizations

Signaling Pathway

SJB3_019A_Pathway cluster_inhibition Inhibition Pathway SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 ID1_Ub ID1-Ub USP1->ID1_Ub Deubiquitinates ID1 ID1 ID1_Ub->ID1 Proteasome Proteasomal Degradation ID1_Ub->Proteasome PI3K PI3K ID1->PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation Apoptosis Apoptosis pAKT->Apoptosis Cell_Survival Cell Survival pAKT->Cell_Survival

Caption: this compound inhibits USP1, leading to ID1 degradation and suppression of the PI3K/AKT pathway.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Start Experiment cell_culture Cell Culture (e.g., B-ALL lines) start->cell_culture treatment Treat with this compound (Dose-Response & Time-Course) cell_culture->treatment cell_viability Cell Viability Assay (CCK-8 / MTT) treatment->cell_viability apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (USP1, ID1, p-AKT) treatment->western_blot data_analysis Data Analysis (IC50, % Apoptosis, etc.) cell_viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion Troubleshooting_IC50 start Inconsistent IC50 Results? check_compound Check Compound Preparation & Storage start->check_compound Yes check_cells Review Cell Culture Practices start->check_cells Yes check_assay Evaluate Assay Parameters start->check_assay Yes solubility Is compound precipitating? check_compound->solubility storage Proper storage? (-20°C / -80°C) check_compound->storage seeding_density Consistent seeding density? check_cells->seeding_density passage_number Low passage number? check_cells->passage_number incubation_time Standardized incubation time? check_assay->incubation_time dmso_conc DMSO concentration <0.5%? check_assay->dmso_conc solution1 Prepare fresh dilutions. Add drop-wise to media. solubility->solution1 Yes solution2 Use fresh aliquot. storage->solution2 No solution3 Optimize and standardize seeding density. seeding_density->solution3 No solution4 Use cells below passage 20. passage_number->solution4 No solution5 Keep incubation time constant. incubation_time->solution5 No solution6 Ensure final DMSO is consistent and non-toxic. dmso_conc->solution6 No

References

identifying potential artifacts in SJB3-019A-based research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SJB3-019A. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and identifying potential artifacts in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and novel irreversible inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1] By inhibiting USP1, this compound prevents the deubiquitination of key protein substrates, notably Inhibitor of DNA Binding 1 (ID1), FANCD2, and PCNA.[2][3] This leads to the proteasomal degradation of ID1 and increased levels of ubiquitinated FANCD2 and PCNA, ultimately resulting in cancer cell cytotoxicity, induction of apoptosis, and cell cycle arrest.[4][5]

Q2: What is the key signaling pathway affected by this compound?

A2: The primary signaling pathway modulated by this compound is the ID1/AKT pathway.[5][6] Inhibition of USP1 leads to the downregulation of ID1, which in turn causes the inactivation of the PI3K/AKT signaling pathway, a critical cascade for cell survival and proliferation.[5][6]

Q3: Is this compound a reversible or irreversible inhibitor?

A3: this compound is described as an irreversible inhibitor, suggesting it forms a covalent bond with its target, USP1.[1] This has implications for experimental design, particularly regarding washout experiments and potential for off-target modifications.

Q4: What are the known off-targets of this compound?

A4: Currently, there is limited publicly available information detailing a comprehensive off-target profile for this compound. However, like many covalent inhibitors, there is a potential for reaction with other proteins containing reactive cysteine residues.[7] Researchers should include appropriate controls to validate that the observed effects are due to USP1 inhibition. It has been noted that inhibitors of USP1 like ML323 and this compound may also be effective for USP12 and USP46 due to high structural similarity, though further studies are needed to confirm this.[1]

Q5: How should I store and handle this compound?

A5: Stock solutions of this compound are typically stored at -20°C for up to one year or -80°C for up to two years.[8] For cellular assays, the compound is often dissolved in DMSO.[3] It is recommended to prepare fresh working solutions from the stock for each experiment.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays (e.g., CCK-8).
  • Potential Cause 1: Cell Density. The number of cells seeded can significantly impact the apparent IC50.

    • Troubleshooting Tip: Optimize and maintain a consistent cell seeding density for all experiments. For a 96-well plate, a starting point of 5,000-10,000 cells per well is common, but this should be optimized for your specific cell line.[2][9]

  • Potential Cause 2: Compound Solubility and Stability. this compound may precipitate out of solution at higher concentrations or degrade over time in culture media.

    • Troubleshooting Tip: Visually inspect the media for any precipitation after adding the compound. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Sonication may be recommended for dissolving the compound in DMSO.[3]

  • Potential Cause 3: Incubation Time. The duration of drug exposure will affect the observed cytotoxicity.

    • Troubleshooting Tip: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line and experimental question.[5]

Issue 2: High background or unexpected results in apoptosis assays (Flow Cytometry).
  • Potential Cause 1: Sub-optimal Staining. Incorrect concentrations of Annexin V or propidium (B1200493) iodide (PI) can lead to poor separation of cell populations.

    • Troubleshooting Tip: Titrate Annexin V and PI concentrations for your specific cell type. Always include unstained, single-stained (Annexin V only and PI only) controls to set up compensation and gating properly.[10]

  • Potential Cause 2: Cell Handling. Over-trypsinization or harsh pelleting can damage cell membranes, leading to false-positive PI staining (necrosis).

    • Troubleshooting Tip: Use a gentle cell detachment method and centrifuge at low speed (e.g., 300-500 x g).[11] When possible, collect both adherent and floating cells for analysis.[10]

  • Potential Cause 3: Confounding Cell Cycle Effects. this compound can induce cell cycle arrest, which might be misinterpreted or mask apoptotic events.[5]

    • Troubleshooting Tip: Perform a concurrent cell cycle analysis to understand the full cellular response to this compound treatment.

Issue 3: No change or unexpected changes in downstream protein levels (Western Blot).
  • Potential Cause 1: Incorrect Timepoint. The degradation of ID1 and subsequent changes in p-AKT levels are time-dependent.

    • Troubleshooting Tip: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) after this compound treatment to identify the optimal time to observe changes in your target proteins.

  • Potential Cause 2: Antibody Quality. Poor antibody specificity or affinity can lead to unreliable results.

    • Troubleshooting Tip: Validate your primary antibodies using positive and negative controls (e.g., siRNA knockdown of the target protein).

  • Potential Cause 3: Off-Target Effects. The observed phenotype might be due to the inhibition of a protein other than USP1.

    • Troubleshooting Tip: To confirm that the observed effects are USP1-dependent, perform a rescue experiment by overexpressing a resistant USP1 mutant or use a structurally different USP1 inhibitor as a positive control. A Cellular Thermal Shift Assay (CETSA) can also be used to confirm direct target engagement of this compound with USP1 in cells.[12]

Quantitative Data Summary

Cell LineAssayParameterValue (µM)Reference
K562CytotoxicityIC500.0781[2]
Sup-B15CCK-8IC500.349[5]
KOPN-8CCK-8IC500.360[5]
CCRF-SBCCK-8IC500.504[5]
Cell LineThis compound Concentration (µM)Treatment Time (h)Apoptosis Rate (%)Reference
Sup-B150247.06[5]
Sup-B150.22428.29[5]
CCRF-SB0247.14[5]
CCRF-SB0.22420.88[5]
KOPN-80245.82[5]
KOPN-80.22427.99[5]
Cell LineThis compound Concentration (µM)Treatment Time (h)G2/M Phase Cells (%)Reference
Sup-B150240.90[5]
Sup-B150.62412.17[5]
CCRF-SB0240.97[5]
CCRF-SB0.62412.88[5]

Experimental Protocols

Cell Viability (CCK-8) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of media) and incubate for 24 hours at 37°C, 5% CO2.[4]

  • Compound Treatment: Add 10 µL of various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).[4]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[4]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.[4]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[4]

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
  • Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the determined time.

  • Cell Collection: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE.[10]

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300-500 x g for 5 minutes.[10]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[11]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11]

  • Analysis: Analyze the samples on a flow cytometer within one hour.[11] Remember to include single-stain and unstained controls for proper compensation and gating.[10]

Western Blot for ID1 and p-AKT
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[14]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ID1, p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[13][15]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.[13]

Visualizations

SJB3_019A_Pathway SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 inhibits ID1_Ub ID1-Ub USP1->ID1_Ub deubiquitinates ID1 ID1 ID1_Ub->ID1 Proteasome Proteasome ID1_Ub->Proteasome degradation PI3K_AKT PI3K/AKT Pathway ID1->PI3K_AKT activates Survival Cell Survival & Proliferation PI3K_AKT->Survival Apoptosis Apoptosis PI3K_AKT->Apoptosis

Caption: Mechanism of action for this compound leading to apoptosis.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Protocol Verify Experimental Protocol (e.g., concentrations, timing) Start->Check_Protocol Check_Reagents Assess Reagent Quality (e.g., compound stability, antibody validation) Start->Check_Reagents On_Target Is the effect on-target? Check_Protocol->On_Target Check_Reagents->On_Target Off_Target Consider Off-Target Effects or Artifacts On_Target->Off_Target No Refine Refine Hypothesis and Experimental Design On_Target->Refine Yes Controls Implement Further Controls: - siRNA knockdown of USP1 - Structurally different USP1 inhibitor - CETSA for target engagement Off_Target->Controls Controls->Refine

Caption: Logical workflow for troubleshooting unexpected results.

References

Validation & Comparative

Potency Showdown: SJB3-019A Emerges as a More Potent Successor to SJB2-043 in USP1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, the inhibition of Ubiquitin-Specific Protease 1 (USP1) has emerged as a promising strategy. A detailed comparison of two prominent USP1 inhibitors, SJB3-019A and SJB2-043, reveals that this compound demonstrates significantly higher potency in preclinical models. This guide provides a comprehensive analysis of their comparative efficacy, supported by experimental data and detailed methodologies for researchers in oncology and drug development.

Both this compound and SJB2-043 are small molecule inhibitors targeting USP1, a deubiquitinating enzyme crucial for DNA repair and cell cycle progression. Their mechanism of action centers on the inhibition of USP1, which leads to the degradation of the Inhibitor of DNA Binding 1 (ID1) protein. The downregulation of ID1 has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.

Quantitative Comparison of Potency

Experimental data consistently demonstrates the superior potency of this compound over SJB2-043. In K562 leukemia cells, this compound is approximately five times more potent in promoting the degradation of ID1 and inducing cytotoxicity.[1][2][3][4] The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values from various studies are summarized below.

CompoundTarget/AssayCell LineIC50 / EC50Reference
This compound ID1 Degradation/CytotoxicityK5620.0781 µM (IC50)[1][2][3][4][5]
SJB2-043 USP1/UAF1 Complex Inhibition-544 nM (0.544 µM) (IC50)[6][7][8]
SJB2-043 CytotoxicityK5621.07 µM (EC50)[3][6][8]

Mechanism of Action and Downstream Effects

The primary mechanism for both compounds involves the direct inhibition of the USP1/UAF1 complex.[6][7][8] This inhibition prevents the deubiquitination of key substrates, notably FANCD2 and PCNA, which are critical for DNA repair.[1][7] The subsequent degradation of ID1 protein affects multiple oncogenic signaling pathways. In non-small cell lung cancer (NSCLC) A549 cells, SJB2-043 has been shown to modulate the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin signaling pathways, leading to inhibited proliferation and migration, and the promotion of apoptosis.[9] this compound has been demonstrated to induce apoptosis in B-cell acute lymphoblastic leukemia (B-ALL) cells through the ID1/AKT pathway.[10]

USP1_Inhibition_Pathway SJB This compound or SJB2-043 USP1 USP1/UAF1 Complex SJB->USP1 SJB->USP1 ID1 ID1 (Inhibitor of DNA Binding 1) USP1->ID1 Deubiquitinates (stabilizes) DNA_Repair DNA Repair USP1->DNA_Repair Enables Degradation ID1 Degradation ID1->Degradation Apoptosis Apoptosis Degradation->Apoptosis Proliferation Cell Proliferation Degradation->Proliferation

Figure 1. Simplified signaling pathway of USP1 inhibition by this compound and SJB2-043.

Experimental Protocols

The following provides a generalized methodology for assessing the potency of USP1 inhibitors, based on protocols described in the cited literature.

Cell Viability Assay (MTT/CellTiter-Glo®)

  • Cell Culture: K562 (leukemic) or A549 (non-small cell lung cancer) cells are cultured in RPMI-1640 or DMEM medium, respectively, supplemented with 10% fetal bovine serum and penicillin/streptomycin.[6]

  • Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with serial dilutions of this compound or SJB2-043 (e.g., from 0.01 µM to 10 µM) or DMSO as a vehicle control for 24-72 hours.[6]

  • Assay:

    • MTT Assay: MTT reagent is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

    • CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to each well, and luminescence is measured to determine the level of ATP, which correlates with cell viability.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell_Viability_Workflow start Start culture Culture K562 or A549 cells start->culture seed Seed cells in 96-well plate culture->seed treat Treat with SJB compounds (serial dilutions) or DMSO seed->treat incubate Incubate for 24-72 hours treat->incubate assay Perform MTT or CellTiter-Glo® assay incubate->assay measure Measure absorbance or luminescence assay->measure analyze Calculate EC50 values measure->analyze end End analyze->end

Figure 2. Experimental workflow for determining cell viability.

Western Blot for Protein Degradation

  • Cell Lysis: Following treatment with the inhibitors, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against ID1, USP1, and a loading control (e.g., β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

References

Validating the On-Target Effects of SJB3-019A by Comparison with USP1 siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the cellular effects of the selective USP1 inhibitor, SJB3-019A, and genetic knockdown of USP1 using small interfering RNA (siRNA). The data presented herein validates that the pharmacological inhibition of USP1 by this compound phenocopies the effects of USP1 gene silencing, confirming its on-target activity. This guide is intended for researchers, scientists, and drug development professionals investigating USP1-targeted therapies.

Data Presentation: Quantitative Comparison of this compound and USP1 siRNA

The following tables summarize the quantitative effects of this compound and USP1 siRNA on cell viability and apoptosis in B-cell acute lymphoblastic leukemia (B-ALL) cell lines.

Table 1: Comparison of Cell Viability Inhibition

TreatmentCell LineIC50 (µM)MethodReference
This compound Sup-B150.349CCK-8 Assay[1]
CCRF-SB0.504CCK-8 Assay[1]
KOPN-80.360CCK-8 Assay[1]
USP1 siRNA Sup-B15Not Reported (Significant Decrease)CCK-8 Assay[1]
CCRF-SBNot Reported (Significant Decrease)CCK-8 Assay[1]

Table 2: Comparison of Apoptosis Induction

TreatmentCell LineApoptosis Rate (%)MethodReference
Control (DMSO) Sup-B157.06Annexin V/PI Staining[1]
This compound (0.2 µM) Sup-B1528.29Annexin V/PI Staining[1]
Control (NC-siRNA) Sup-B155.86 ± 2.17Annexin V/PI Staining[1]
USP1 siRNA Sup-B1534.70 ± 3.22Annexin V/PI Staining[1]
Control (DMSO) CCRF-SB7.14Annexin V/PI Staining[1]
This compound (0.2 µM) CCRF-SB20.88Annexin V/PI Staining[1]
Control (DMSO) KOPN-85.82Annexin V/PI Staining[1]
This compound (0.2 µM) KOPN-827.99Annexin V/PI Staining[1]

Table 3: Qualitative Comparison of Effects on Protein Levels

Target ProteinEffect of this compoundEffect of USP1 siRNAReference
USP1 Dose-dependent decreaseSignificant decrease[1]
ID1 Dose-dependent decreaseSignificant decrease[1]
p-AKT Dose-dependent decreaseSignificant decrease[1]
Ub-FANCD2 IncreaseIncrease
Ub-PCNA IncreaseIncrease

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed B-ALL cells (CCRF-SB, Sup-B15, KOPN-8) in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Treatment: Treat cells with various concentrations of this compound or transfect with USP1 siRNA or a negative control siRNA.

  • Incubation: Incubate the plates for 24 or 48 hours at 37°C in a 5% CO2 incubator.

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 2-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The IC50 values are calculated using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat B-ALL cells with this compound or transfect with USP1 siRNA as described for the cell viability assay.

  • Cell Harvesting: After the desired incubation period (e.g., 24 hours), harvest the cells by centrifugation.

  • Washing: Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. The percentage of apoptotic cells (Annexin V-positive, PI-negative and Annexin V-positive, PI-positive) is determined.

Western Blotting
  • Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Antibody Incubation: Incubate the membrane with primary antibodies against USP1, ID1, p-AKT, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

siRNA Transfection
  • Cell Seeding: Seed B-ALL cells in 6-well plates at a density that allows for optimal transfection efficiency.

  • siRNA-Lipid Complex Formation: In separate tubes, dilute the USP1 siRNA or negative control siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in complete medium.

  • Incubation: Incubate the cells for the desired period (e.g., 48-72 hours) before proceeding with downstream assays.

Mandatory Visualization

USP1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm USP1 USP1 ID1 ID1 USP1->ID1 Deubiquitinates (Stabilizes) FANCD2_Ub Ub-FANCD2 USP1->FANCD2_Ub Deubiquitinates PCNA_Ub Ub-PCNA USP1->PCNA_Ub Deubiquitinates AKT AKT ID1->AKT Promotes Phosphorylation FANCD2 FANCD2 PCNA PCNA pAKT p-AKT (Active) Apoptosis Apoptosis pAKT->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation pAKT->Cell_Survival Promotes SJB3_019A This compound SJB3_019A->USP1 Inhibits siRNA USP1 siRNA siRNA->USP1 Inhibits

Caption: USP1 signaling pathway and points of inhibition.

Experimental_Workflow cluster_treatment Treatment cluster_assays Downstream Assays Start B-ALL Cells SJB3_019A This compound Treatment Start->SJB3_019A siRNA USP1 siRNA Transfection Start->siRNA Control Control (DMSO or NC-siRNA) Start->Control Cell_Viability Cell Viability (CCK-8) SJB3_019A->Cell_Viability Apoptosis Apoptosis (Annexin V/PI) SJB3_019A->Apoptosis Western_Blot Protein Expression (Western Blot) SJB3_019A->Western_Blot siRNA->Cell_Viability siRNA->Apoptosis siRNA->Western_Blot Control->Cell_Viability Control->Apoptosis Control->Western_Blot

Caption: Experimental workflow for comparing this compound and USP1 siRNA.

References

comparative analysis of SJB3-019A with other USP1 inhibitors like ML323

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent inhibitors of Ubiquitin-Specific Protease 1 (USP1): SJB3-019A and ML323. USP1 is a critical deubiquitinating enzyme (DUB) involved in DNA repair pathways, making it a compelling target for cancer therapy. This document aims to objectively compare the performance of these inhibitors based on available experimental data, offering insights into their mechanisms of action, potency, selectivity, and cellular effects to aid in the selection of the most suitable tool compound for research and development.

At a Glance: Key Differences

FeatureThis compoundML323
Mechanism of Action Irreversible InhibitorReversible, Allosteric Inhibitor
Reported Potency IC50: 78.1 nM (K562 cells)[1][2]IC50: 76 nM (Biochemical assay)[3]
Selectivity Described as highly selective, but quantitative panel data is limited.Well-characterized selectivity against a broad panel of DUBs.
Cellular Effects Promotes degradation of ID1, increases Ub-FANCD2 and Ub-PCNA, induces apoptosis.[1][2]Potentiates cytotoxicity of DNA damaging agents, increases Ub-FANCD2 and Ub-PCNA.[4][5]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and ML323. It is crucial to note that direct comparisons of potency should be made with caution due to the different assay formats used for each inhibitor.

Table 1: Potency of USP1 Inhibitors
InhibitorAssay TypeSubstrateIC50KiReference
This compound Cell-based (ID1 degradation & cytotoxicity)Endogenous78.1 nMNot Reported[1][2]
ML323 Biochemical (Ub-Rhodamine)Ub-Rhodamine 11076 nM68 nM[3]
Biochemical (Gel-based)K63-linked di-ubiquitin174 nMNot Reported[3]
Biochemical (Gel-based)Ub-PCNA820 nMNot Reported[3]
Table 2: Selectivity Profile of ML323 against other Deubiquitinases
DUB Target% Inhibition (at 114 µM)
USP2No significant inhibition
USP5No significant inhibition
USP7No significant inhibition
USP8No significant inhibition
USP12/46Inhibition observed at higher concentrations

Data compiled from publicly available information.[6]

Table 3: In Vivo and Pharmacokinetic Parameters (Limited Data)

Detailed pharmacokinetic data for a direct comparison is limited. However, both compounds have been used in in vivo studies, suggesting they possess some degree of bioavailability and in vivo activity.

InhibitorAnimal ModelDosingObserved EffectsReference
This compound Not specifiedNot specifiedMentioned to be used in vivo.[8]
ML323 Mouse20 mg/kg (i.p.)Alleviated hyperglycemia in a diabetes model.[9]
Mouse5 and 10 mg/kg (i.p.)Suppressed osteosarcoma growth.[10]

Mechanism of Action and Signaling Pathways

This compound is an irreversible inhibitor of USP1, suggesting it forms a covalent bond with the enzyme, leading to its permanent inactivation.[8] In contrast, ML323 is a reversible, allosteric inhibitor that binds to a cryptic pocket in the USP1-UAF1 complex, inducing a conformational change that inhibits its catalytic activity.[4][5]

The inhibition of USP1 by both compounds leads to the accumulation of ubiquitinated forms of its key substrates, FANCD2 and PCNA. This disrupts the Fanconi Anemia (FA) and Translesion Synthesis (TLS) DNA repair pathways, respectively. Additionally, this compound has been shown to promote the degradation of Inhibitor of DNA Binding 1 (ID1), a protein implicated in cell proliferation and survival.[1][2][11]

USP1_Signaling_Pathway cluster_DNA_Damage DNA Damage Response cluster_USP1 USP1 Regulation cluster_Inhibitors Inhibitor Action FANCD2 FANCD2 Ub_FANCD2 Ub-FANCD2 FANCD2->Ub_FANCD2 Ubiquitination PCNA PCNA Ub_PCNA Ub-PCNA PCNA->Ub_PCNA Ubiquitination DNA_Repair DNA Repair Ub_FANCD2->DNA_Repair FA Pathway Ub_PCNA->DNA_Repair TLS Pathway USP1 USP1/UAF1 USP1->Ub_FANCD2 Deubiquitination USP1->Ub_PCNA Deubiquitination ID1 ID1 USP1->ID1 Stabilization ID1_degradation ID1 Degradation ID1->ID1_degradation SJB3_019A This compound SJB3_019A->USP1 Irreversible Inhibition ML323 ML323 ML323->USP1 Reversible Inhibition

Caption: USP1 signaling pathway and points of inhibition by this compound and ML323.

Experimental Workflows

The evaluation of USP1 inhibitors typically involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-based Assays cluster_InVivo In Vivo Studies IC50 IC50 Determination (e.g., Ub-Rhodamine) Mechanism Mechanism of Action (Reversibility, Kinetics) Cytotoxicity Cytotoxicity/Viability (e.g., MTT, CCK-8) IC50->Cytotoxicity Informs cellular studies Selectivity Selectivity Profiling (DUB Panel) Target_Engagement Target Engagement (e.g., CETSA, Western Blot for Ub-Substrates) Selectivity->Target_Engagement Confirms on-target effects Downstream Downstream Effects (e.g., ID1 degradation, Apoptosis) PK Pharmacokinetics (ADME) Downstream->PK Warrants in vivo testing Efficacy Efficacy in Disease Models (e.g., Xenografts)

Caption: General experimental workflow for the evaluation of USP1 inhibitors.

Logical Relationship in Comparative Analysis

The choice between this compound and ML323 depends on the specific research question and experimental context.

Logical_Relationship cluster_SJB3_019A This compound cluster_ML323 ML323 Inhibitor_Choice Choice of USP1 Inhibitor Irreversible Irreversible Mechanism Inhibitor_Choice->Irreversible Reversible Reversible Mechanism Inhibitor_Choice->Reversible Covalent_Labeling Potential for covalent labeling/probe studies Irreversible->Covalent_Labeling Sustained_Inhibition Sustained cellular inhibition Irreversible->Sustained_Inhibition Sustained_Inhibition->Inhibitor_Choice If prolonged effect is desired Washout_Studies Suitable for washout/reversibility studies Reversible->Washout_Studies Washout_Studies->Inhibitor_Choice Defined_Selectivity Well-defined selectivity profile Defined_Selectivity->Inhibitor_Choice If off-target effects are a major concern

Caption: Logical considerations for selecting between this compound and ML323.

Experimental Protocols

Biochemical Assay for USP1/UAF1 Activity (adapted for ML323)

This protocol is based on the fluorogenic assay used to determine the IC50 of ML323.[12]

  • Reagents and Materials:

    • Recombinant human USP1/UAF1 complex

    • Ubiquitin-Rhodamine 110 (Ub-Rho) substrate

    • Assay Buffer: 50 mM HEPES (pH 7.8), 100 mM NaCl, 0.5 mM EDTA, 1 mM TCEP, 0.1 mg/mL BSA, 0.01% Tween-20

    • ML323 stock solution (in DMSO)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of ML323 in Assay Buffer.

    • Add 1 µL of diluted ML323 or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of USP1/UAF1 solution (final concentration 1 nM) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 2 µL of Ub-Rho substrate (final concentration 150 nM).

    • Monitor the increase in fluorescence (excitation/emission ~485/535 nm) over time using a plate reader.

    • Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for ID1 Degradation (adapted for this compound)

This protocol is based on the methods used to assess the cellular activity of this compound in K562 cells.[11][13][14]

  • Reagents and Materials:

    • K562 cells

    • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

    • This compound stock solution (in DMSO)

    • Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

    • Antibodies: anti-ID1, anti-β-actin (loading control)

    • SDS-PAGE and Western blotting reagents

  • Procedure:

    • Seed K562 cells in a 6-well plate at a density of 5 x 10^5 cells/mL and allow them to grow overnight.

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in Lysis Buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation and determine the protein concentration.

    • Perform SDS-PAGE and Western blotting to analyze the protein levels of ID1 and β-actin.

    • Quantify the band intensities to determine the dose-dependent effect of this compound on ID1 protein levels.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This is a general protocol to confirm the direct binding of an inhibitor to USP1 in a cellular environment.[15][16][17][18][19]

  • Reagents and Materials:

    • Cell line of interest

    • Complete cell culture medium

    • USP1 inhibitor (this compound or ML323)

    • PBS

    • Lysis buffer with protease inhibitors

    • Antibodies: anti-USP1, and a loading control antibody

    • Thermal cycler

    • SDS-PAGE and Western blotting reagents

  • Procedure:

    • Treat cells with the USP1 inhibitor or vehicle control (DMSO) for a specified time.

    • Harvest and wash the cells, then resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant and analyze the amount of soluble USP1 by Western blotting.

    • A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

References

Confirming the On-Target Effects of SJB3-019A on USP1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ubiquitin-specific protease 1 (USP1) inhibitor, SJB3-019A, with other known inhibitors. It offers objective performance data from biochemical and cellular assays to confirm its on-target effects, supported by detailed experimental protocols and visualizations to aid in experimental design and data interpretation.

Introduction to USP1 Inhibition

Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) by regulating the ubiquitination status of key proteins such as FANCD2 and PCNA.[1] By removing ubiquitin from these substrates, USP1 effectively turns off signaling pathways essential for DNA repair, such as the Fanconi Anemia (FA) pathway and translesion synthesis (TLS).[2] The overexpression of USP1 in various cancers makes it a compelling therapeutic target. Inhibition of USP1 can lead to the accumulation of ubiquitinated FANCD2 and PCNA, resulting in unresolved DNA damage and subsequent cell death, particularly in cancers with existing DDR deficiencies.

This compound is a novel and potent small-molecule inhibitor of USP1.[3][4][5] This guide details its on-target effects and compares its performance against other well-characterized USP1 inhibitors, ML323 and KSQ-4279.

Mechanism of Action: this compound

This compound exerts its on-target effects by directly inhibiting the deubiquitinating activity of the USP1/UAF1 complex. This inhibition leads to the accumulation of monoubiquitinated FANCD2 (Ub-FANCD2) and PCNA (Ub-PCNA).[3][4] The persistence of these ubiquitinated forms activates downstream DNA damage signaling, inhibits homologous recombination (HR) activity, and can ultimately trigger apoptosis.[3][4] A key downstream effector of USP1 is the inhibitor of DNA binding 1 (ID1), whose degradation is promoted by this compound treatment.[3][4][5]

USP1_Inhibition_Pathway cluster_substrates USP1 Substrates SJB3_019A This compound USP1 USP1/UAF1 Complex SJB3_019A->USP1 Inhibits ID1 ID1 USP1->ID1 Stabilizes FANCD2 FANCD2 USP1->FANCD2 Deubiquitinates PCNA PCNA USP1->PCNA Deubiquitinates Ub_FANCD2 Ub-FANCD2 DDR DNA Damage Response Ub_FANCD2->DDR Ub_PCNA Ub-PCNA Ub_PCNA->DDR ID1_degradation ID1 Degradation ID1->ID1_degradation Inhibited by This compound FANCD2->Ub_FANCD2 Ubiquitination PCNA->Ub_PCNA Ubiquitination Apoptosis Apoptosis ID1_degradation->Apoptosis DDR->Apoptosis

Figure 1. Signaling pathway of USP1 inhibition by this compound.

Performance Comparison of USP1 Inhibitors

The efficacy of this compound is benchmarked against the tool compound ML323 and the clinical candidate KSQ-4279. The following tables summarize their performance in biochemical and cellular assays.

Table 1: Biochemical Assay Performance

This table compares the direct inhibitory potency of the compounds against the purified USP1/UAF1 enzyme complex.

CompoundAssay TypeSubstrateIC₅₀ (nM)Notes
This compound Ub-AMC AssayUb-AMC-Confirmed inhibitory activity, but specific IC₅₀ not reported in sources.[6]
ML323Ub-Rho AssayUb-Rhodamine76[1][7]Reversible, allosteric inhibitor.[1][7]
Gel-basedK63-diUb174[7]
Gel-basedUb-PCNA820[7]
KSQ-4279Ub-Rho AssayUb-Rhodamine11[8]Highly potent and selective.[8][9]

Note: IC₅₀ values can vary based on assay conditions, substrate, and enzyme preparation.

Table 2: Cellular Assay Performance

This table highlights the on-target effects of the inhibitors within a cellular context.

CompoundCell LineAssay TypeOn-Target EffectIC₅₀ (µM)
This compound K562ID1 DegradationPromotes ID1 protein degradation0.0781[3][4][5]
B-ALL cellsCCK-8 AssayInhibits cell proliferation0.349 - 0.504[10]
Multiple MyelomaWestern BlotIncreases Ub-FANCD2 & Ub-PCNA-
ML323HEK293TWestern BlotIncreases Ub-FANCD2 & Ub-PCNA-
Cancer CellsApoptosis AssaySensitizes cells to TRAIL-induced apoptosis-
KSQ-4279MDA-MB-436Western BlotIncreases Ub-PCNA-
BRCA-mutant cellsCell ViabilityReduces cell viability-

Experimental Protocols & Workflows

To facilitate the validation of this compound's on-target effects, detailed protocols for key biochemical and cellular assays are provided below.

Biochemical USP1 Inhibition Assay (Ub-AMC)

This fluorogenic assay measures the enzymatic activity of USP1/UAF1 to determine the potency of inhibitors.

Ub_AMC_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Assay Buffer (HEPES, DTT, BSA) enzyme Dilute USP1/UAF1 Complex reagents->enzyme inhibitor Prepare Serial Dilutions of this compound reagents->inhibitor substrate Dilute Ub-AMC Substrate reagents->substrate plate Add USP1/UAF1 and Inhibitor enzyme->plate inhibitor->plate incubate Pre-incubate (e.g., 30 min, RT) plate->incubate start_rxn Initiate Reaction (Add Ub-AMC) incubate->start_rxn read Read Fluorescence (Ex: 350nm, Em: 460nm) Kinetic or Endpoint start_rxn->read plot Plot % Inhibition vs. [Inhibitor] read->plot ic50 Calculate IC₅₀ plot->ic50

Figure 2. Experimental workflow for the Ub-AMC biochemical assay.

Methodology:

  • Reagent Preparation: Prepare 1X Assay Buffer (e.g., 50 mM HEPES pH 7.8, 0.1 mg/mL BSA, 0.5 mM EDTA, 1 mM DTT).[7] Prepare serial dilutions of this compound and control inhibitors (e.g., ML323) in assay buffer.

  • Enzyme & Inhibitor Incubation: In a 96-well black microplate, add the diluted USP1/UAF1 enzyme complex to wells containing the serially diluted inhibitor or DMSO vehicle control.[11]

  • Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[6][11]

  • Reaction Initiation: Initiate the deubiquitination reaction by adding the Ub-AMC substrate to all wells.[11]

  • Fluorescence Reading: Immediately begin reading the fluorescence intensity (Excitation: ~350-360 nm, Emission: ~460 nm) in a microplate reader, taking kinetic readings over 30-60 minutes.[11][12][13]

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence curve). Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular On-Target Engagement (Western Blot)

This protocol confirms that this compound engages USP1 in cells by detecting the accumulation of its ubiquitinated substrates.

Western_Blot_Workflow cluster_cell_culture Cell Treatment cluster_wb Immunoblotting seed_cells Seed Cells (e.g., K562, HEK293T) treat_cells Treat with this compound (Dose-response/Time-course) seed_cells->treat_cells harvest Harvest & Lyse Cells treat_cells->harvest sds_page Protein Quantification & SDS-PAGE harvest->sds_page transfer Transfer to PVDF/Nitrocellulose sds_page->transfer block Block Membrane (e.g., 5% Milk/BSA) transfer->block primary_ab Incubate with Primary Ab (anti-PCNA, anti-FANCD2) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Ab primary_ab->secondary_ab detect Detect with ECL Reagent secondary_ab->detect

Figure 3. Experimental workflow for Western Blot analysis.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., K562, HEK293T, or relevant cancer cell lines) and allow them to adhere overnight. Treat cells with increasing concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 12-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors and 10 mM N-ethylmaleimide (NEM) to preserve ubiquitin linkages.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[15]

    • Incubate the membrane with a primary antibody specific for PCNA or FANCD2 overnight at 4°C.[15]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent.[15] An increase in the higher molecular weight bands corresponding to Ub-PCNA (~37 kDa + 8.5 kDa) and Ub-FANCD2 (~155 kDa + 8.5 kDa) will confirm on-target activity.

Cell Viability Assay (CCK-8/MTT)

This assay measures the effect of USP1 inhibition on cell proliferation and viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) and allow them to attach overnight.[16]

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours).[16]

  • Viability Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.[16][17]

  • Absorbance Reading: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[16][17] Read the absorbance at the appropriate wavelength (~450 nm for CCK-8, ~570 nm for MTT) using a microplate reader.[16][17]

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC₅₀ value for cytotoxicity.[16]

References

SJB3-019A: A Preclinical Efficacy Comparison with Standard Chemotherapy Agents in Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of SJB3-019A, a novel inhibitor of Ubiquitin-Specific Protease 1 (USP1), against standard-of-care chemotherapy agents used in the treatment of leukemia. The data presented is derived from preclinical studies and aims to offer an objective summary for research and development professionals.

Introduction to this compound

This compound is a potent small-molecule inhibitor of USP1, a deubiquitinating enzyme implicated in various cellular processes, including DNA repair and cell proliferation.[1][2][3] USP1 has been found to be overexpressed in several cancers, including B-cell acute lymphoblastic leukemia (B-ALL).[4] By inhibiting USP1, this compound promotes the degradation of key substrates like the inhibitor of DNA binding 1 (ID1), leading to cell cycle arrest and apoptosis in leukemia cells.[1][4] This targeted approach presents a potential new therapeutic avenue for leukemia treatment.

Quantitative Efficacy of this compound in Leukemia Cell Lines

The following tables summarize the in vitro efficacy of this compound in various leukemia cell lines.

Table 1: IC50 Values of this compound in Leukemia Cell Lines

Cell Line Leukemia Type IC50 (μM) Reference
Sup-B15 B-cell Acute Lymphoblastic Leukemia (B-ALL) 0.349 [4][5]
KOPN-8 B-cell Acute Lymphoblastic Leukemia (B-ALL) 0.360 [4][5]
CCRF-SB B-cell Acute Lymphoblastic Leukemia (B-ALL) 0.504 [4][5]

| K562 | Chronic Myelogenous Leukemia (CML) | 0.0781 |[1][2] |

Table 2: Apoptosis Induction by this compound in B-ALL Cell Lines (24h Treatment)

Cell Line This compound Concentration (μM) Apoptosis Rate (%) Reference
Sup-B15 0 (Control) 7.06 [4]
0.2 28.29 [4]
CCRF-SB 0 (Control) 7.14 [4]
0.2 20.88 [4]
KOPN-8 0 (Control) 5.82 [4]

| | 0.2 | 27.99 |[4] |

Table 3: Cell Cycle Effects of this compound in B-ALL Cell Lines (0.6 μM Treatment)

Cell Line Effect % of Cells in G2/M Phase (Control) % of Cells in G2/M Phase (Treated) Reference
Sup-B15 G2/M Phase Arrest 0.90 12.17 [4]

| CCRF-SB | G2/M Phase Arrest | 0.97 | 12.88 |[4] |

Standard Chemotherapy Agents for Leukemia

Standard treatment for leukemia typically involves combination chemotherapy. The choice of agents depends on the specific type of leukemia (e.g., Acute Lymphoblastic Leukemia vs. Acute Myeloid Leukemia) and patient-specific factors. Direct preclinical comparison data of this compound against these agents is not yet available in published literature. The following table lists common chemotherapy drugs for context.

Table 4: Common Standard Chemotherapy Agents for Leukemia

Leukemia Type Standard Agents
Acute Lymphoblastic Leukemia (ALL) Vincristine, Daunorubicin (B1662515), Doxorubicin, Cyclophosphamide, Pegaspargase, Methotrexate, Cytarabine, Mercaptopurine.[6][7]

| Acute Myeloid Leukemia (AML) | Cytarabine, Daunorubicin, Idarubicin, Cladribine, Fludarabine, Mitoxantrone, Etoposide, Azacitidine.[8][9][10] |

Mechanism of Action and Experimental Protocols

Signaling Pathway of this compound in B-ALL

This compound exerts its anti-leukemic effects by inhibiting USP1. This leads to the degradation of ID1, which in turn reduces the phosphorylation of AKT (p-AKT), a key component of a pro-survival signaling pathway. The downregulation of the ID1/AKT axis ultimately triggers apoptosis in B-ALL cells.[4][5]

SJB3_019A_Pathway SJB3 This compound USP1 USP1 SJB3->USP1 Inhibits ID1 ID1 (Inhibitor of DNA Binding 1) USP1->ID1 Deubiquitinates (Stabilizes) pAKT p-AKT (Phosphorylated AKT) ID1->pAKT Promotes Apoptosis Apoptosis pAKT->Apoptosis Inhibits

Caption: this compound inhibits USP1, leading to ID1 degradation and reduced p-AKT, ultimately inducing apoptosis.

Experimental Protocols

The data presented for this compound were generated using the following key experimental methodologies.

1. Cell Viability and IC50 Determination (CCK-8 Assay)

  • Objective: To measure the dose- and time-dependent cytotoxic effects of this compound and determine its half-maximal inhibitory concentration (IC50).

  • Protocol:

    • Leukemia cell lines (CCRF-SB, Sup-B15, KOPN-8) were seeded in 96-well plates.

    • Cells were treated with various concentrations of this compound (e.g., 0, 0.2, 0.4, 0.6 µM) for specified durations (e.g., 24 and 48 hours).[4][5]

    • Following treatment, Cell Counting Kit-8 (CCK-8) solution was added to each well.

    • Plates were incubated to allow for the conversion of WST-8 into a formazan (B1609692) dye by cellular dehydrogenases.

    • The absorbance at 450 nm (OD450) was measured using a microplate reader.

    • Cell viability was calculated relative to the untreated control group. IC50 values were determined using statistical software (e.g., GraphPad Prism).[4]

2. Apoptosis Analysis (Flow Cytometry)

  • Objective: To quantify the rate of apoptosis induced by this compound.

  • Protocol:

    • Cells were treated with different concentrations of this compound (e.g., 0, 0.2, 0.4, 0.6 µM) for 24 hours.[4]

    • After treatment, cells were harvested, washed, and resuspended in a binding buffer.

    • Cells were stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or a similar viability dye (to detect late apoptotic/necrotic cells).

    • The stained cells were analyzed using a flow cytometer.

    • The percentage of cells in different quadrants (viable, early apoptosis, late apoptosis, necrosis) was quantified to determine the overall apoptosis rate.[4]

General Experimental Workflow

The evaluation of a novel compound like this compound typically follows a structured preclinical workflow.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Future Work) cell_culture Leukemia Cell Line Culture treatment Treatment with this compound (Dose-Response & Time-Course) cell_culture->treatment viability Cell Viability Assay (e.g., CCK-8) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle pathway Mechanism of Action (e.g., Western Blot for p-AKT) treatment->pathway animal_model Leukemia Animal Model (e.g., Xenograft) viability->animal_model Promising results lead to... drug_admin This compound Administration animal_model->drug_admin efficacy_eval Efficacy Evaluation (Tumor Volume, Survival) drug_admin->efficacy_eval

Caption: A typical preclinical workflow for evaluating a novel anti-leukemia compound like this compound.

Conclusion and Future Directions

Preclinical data demonstrate that this compound is a potent inhibitor of leukemia cell growth, inducing apoptosis and cell cycle arrest in B-ALL cell lines at sub-micromolar concentrations.[4] Its targeted mechanism of action via the USP1/ID1/AKT pathway represents a promising strategy for leukemia therapy.

However, a direct comparison of efficacy against standard chemotherapy agents like vincristine, cytarabine, or daunorubicin has not been reported. Future studies should include head-to-head in vitro and in vivo comparisons to accurately position this compound's therapeutic potential relative to the current standard of care. Such studies will be critical in determining whether this compound could serve as a standalone therapy, part of a combination regimen, or a treatment for relapsed/refractory leukemia.

References

Validating the Downstream Effects of SJB3-019A on the ID1/AKT Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of SJB3-019A, a potent inhibitor of Ubiquitin-Specific Protease 1 (USP1), and its downstream effects on the Inhibitor of DNA Binding 1 (ID1)/Protein Kinase B (AKT) signaling pathway. Through a detailed comparison with alternative inhibitors and supporting experimental data, this document serves as a valuable resource for researchers investigating novel cancer therapeutics targeting this critical pathway.

Introduction to the this compound and the ID1/AKT Pathway

This compound is a small molecule inhibitor that targets USP1, a deubiquitinating enzyme.[1][2] USP1 plays a crucial role in various cellular processes by removing ubiquitin from target proteins, thereby preventing their degradation. One key substrate of USP1 is ID1, a transcriptional regulator that is frequently overexpressed in various cancers and promotes cell proliferation and survival. By inhibiting USP1, this compound leads to the degradation of ID1.[1][2] The reduction in ID1 levels subsequently leads to the dephosphorylation and inactivation of AKT, a central node in a major signaling pathway that governs cell growth, survival, and metabolism.[3] The aberrant activation of the PI3K/AKT pathway is a common feature in many human cancers.[4][5] Therefore, this compound presents a promising therapeutic strategy by targeting the USP1/ID1 axis to modulate AKT signaling.

Comparative Analysis of this compound and Alternative Inhibitors

The therapeutic potential of targeting the USP1/ID1/AKT pathway can be further understood by comparing this compound with other inhibitors targeting either USP1 or the AKT pathway directly.

USP1 Inhibitors

Several other molecules have been identified as inhibitors of USP1, each with varying potency and specificity. A direct comparison of their half-maximal inhibitory concentrations (IC50) provides insight into their relative efficacy.

InhibitorTargetIC50 (in vitro)Cell Line(s)Reference(s)
This compound USP10.349 µM (Cell Viability)Sup-B15 (B-ALL)
0.504 µM (Cell Viability)CCRF-SB (B-ALL)
0.360 µM (Cell Viability)KOPN-8 (B-ALL)
Pimozide USP1~15-20 µM (Cell Viability)K562 (CML)
GW7647 USP15 µM(Biochemical Assay)[6]
C527 USP1/UAF10.88 µM(Biochemical Assay)[1]
ML323 USP1-UAF176 nM(Biochemical Assay)[2][7]
KSQ-4279 USP121.1 nM(Biochemical Assay)[5][8]
TNG348 USP182 nM(Biochemical Assay)[9][10][11]
AKT Inhibitors

Direct inhibition of AKT represents an alternative therapeutic strategy. Numerous AKT inhibitors are in various stages of preclinical and clinical development.

InhibitorTarget(s)IC50Cell Line(s)Reference(s)
Capivasertib (B1684468) (AZD5363) AKT1, AKT2, AKT33 nM, 8 nM, 8 nM (cell-free)Various solid tumors[12][13][14]
Ipatasertib (GDC-0068) AKT1, AKT2, AKT35 nM, 18 nM, 18 nM (cell-free)Various solid tumors[15][16]
MK-2206 AKT1, AKT2, AKT38 nM, 12 nM, 65 nM (cell-free)Various cancer cell lines[4][17][18]

Downstream Effects of this compound on the ID1/AKT Pathway

Experimental evidence demonstrates that this compound effectively modulates the ID1/AKT pathway, leading to significant downstream cellular consequences.

Inhibition of Cell Viability and Induction of Apoptosis

Treatment of B-cell acute lymphoblastic leukemia (B-ALL) cells with this compound leads to a dose-dependent decrease in cell viability and a significant increase in apoptosis.

Cell LineThis compound Concentration (µM)% Apoptosis (at 24h)Reference(s)
Sup-B150.228.29%
0.4~40% (estimated from graph)
0.6~55% (estimated from graph)
CCRF-SB0.2~15% (estimated from graph)
0.4~25% (estimated from graph)
0.6~40% (estimated from graph)
KOPN-80.2~20% (estimated from graph)
0.4~35% (estimated from graph)
0.6~50% (estimated from graph)
Modulation of Protein Expression

Western blot analysis reveals a dose-dependent decrease in the protein levels of USP1 and ID1, as well as a reduction in the phosphorylation of AKT (p-AKT) upon treatment with this compound, while total AKT levels remain unchanged.[12]

TreatmentUSP1 ExpressionID1 Expressionp-AKT (Ser473) ExpressionTotal AKT Expression
ControlHighHighHighUnchanged
This compound (0.2 µM)ReducedReducedReducedUnchanged
This compound (0.4 µM)Further ReducedFurther ReducedFurther ReducedUnchanged
This compound (0.6 µM)Markedly ReducedMarkedly ReducedMarkedly ReducedUnchanged

Note: The changes in protein expression are qualitative observations from Western blot images. For precise quantification, densitometry analysis of the Western blot bands is required.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blotting for p-AKT and ID1

This protocol outlines the steps to assess the protein levels of phosphorylated AKT (Ser473), total AKT, and ID1 in response to this compound treatment.

  • Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Treat cells with varying concentrations of this compound (e.g., 0.2, 0.4, 0.6 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, ID1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification (Optional): Perform densitometric analysis of the bands using software such as ImageJ to quantify the relative protein expression levels.[19][20]

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Visualizing the Molecular Interactions and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

SJB3_019A_Pathway cluster_inhibition Inhibition by this compound cluster_degradation ID1 Degradation cluster_akt_pathway AKT Pathway Modulation SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 ID1_Ub Ub-ID1 USP1->ID1_Ub Deubiquitination ID1 ID1 ID1_Ub->ID1 Proteasome Proteasome ID1->Proteasome Degradation AKT AKT ID1->AKT Promotes Phosphorylation pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Effectors (Cell Survival, Proliferation) pAKT->Downstream

Caption: The signaling pathway illustrating this compound's mechanism of action.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cluster_validation Validation start Seed Cancer Cells treat Treat with this compound (Dose-Response) start->treat viability Cell Viability Assay (CCK-8) treat->viability western Western Blot Analysis treat->western ic50 Determine IC50 Values viability->ic50 protein Quantify Protein Levels (p-AKT, ID1) western->protein validate Validate Downstream Effects ic50->validate protein->validate

Caption: A typical experimental workflow for validating this compound's effects.

Inhibitor_Comparison cluster_usp1 USP1 Inhibition cluster_akt AKT Inhibition Inhibitors Inhibitor Class USP1 Inhibitors AKT Inhibitors USP1_inhibitors This compound Pimozide ML323 ... AKT_inhibitors Capivasertib Ipatasertib MK-2206 ... Target_USP1 USP1 USP1_inhibitors->Target_USP1 Target_AKT AKT Kinase AKT_inhibitors->Target_AKT Target Target USP1 AKT Kinase Downstream Primary Downstream Effect ID1 Degradation Inhibition of AKT Substrates Effect_USP1 ID1 Degradation Target_USP1->Effect_USP1 Effect_AKT Inhibition of AKT Substrates Target_AKT->Effect_AKT

Caption: Logical comparison of inhibitor classes targeting the ID1/AKT pathway.

Conclusion

This compound demonstrates significant promise as a therapeutic agent by effectively targeting the USP1/ID1 axis, leading to the downregulation of the pro-survival AKT signaling pathway. The data presented in this guide highlights its potent anti-proliferative and pro-apoptotic effects in cancer cells. Compared to other USP1 and AKT inhibitors, this compound offers a distinct mechanism of action with compelling preclinical efficacy. Further investigation into its broader applications and in vivo efficacy is warranted to fully elucidate its clinical potential. This comparative guide serves as a foundational resource for researchers aiming to build upon these findings and advance the development of novel cancer therapies.

References

Confirming Findings from SJB3-019A Studies: A Comparative Guide to Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Alternative Methods for Inhibiting USP1 Activity

SJB3-019A is a valuable tool for acutely inhibiting USP1 enzymatic activity.[1] However, to ensure that the observed phenotypes are specifically due to the inhibition of USP1 and not off-target effects of the small molecule, it is crucial to employ orthogonal approaches. These can include other chemical inhibitors with different modes of action or genetic perturbations that directly target the USP1 protein or its expression.

Comparison of USP1 Inhibition Methods
MethodPrincipleAdvantagesDisadvantagesKey Experimental Readouts
Small Molecule Inhibitors (e.g., Pimozide, ML323, C527) Reversible or irreversible binding to the enzyme to block its catalytic activity.[2][3]Temporal control of inhibition, dose-dependent effects, suitable for in vivo studies.Potential for off-target effects, development of resistance.Enzymatic assays (in vitro), Western blot for substrate ubiquitination (e.g., FANCD2, PCNA), cell viability assays.
Genetic Knockdown (siRNA, shRNA) RNA interference to degrade USP1 mRNA, leading to reduced protein expression.[4][5]High specificity for the target gene, can be used for transient or stable knockdown.Incomplete knockdown, potential for off-target RNAi effects, compensatory mechanisms.qRT-PCR for mRNA levels, Western blot for protein levels, functional assays.
Gene Knockout (CRISPR/Cas9) Permanent disruption of the USP1 gene, leading to a complete loss of protein function.[6]Complete and permanent loss of function, highly specific.Irreversible, potential for off-target gene editing, may induce compensatory mechanisms, can be lethal if the gene is essential.DNA sequencing to confirm mutation, Western blot for protein absence, phenotypic analysis.
PROTACs (Proteolysis-Targeting Chimeras) Bifunctional molecules that induce the degradation of the target protein via the ubiquitin-proteasome system.[7][8]Catalytic mode of action can lead to potent and sustained protein knockdown with low doses, can target "undruggable" proteins.Larger molecule size can affect cell permeability and pharmacokinetics, potential for off-target degradation.Western blot for target protein degradation, ubiquitination assays, functional assays.

II. Alternative Methods for Assessing Cellular Phenotypes

Studies with this compound have demonstrated its ability to induce cytotoxicity, apoptosis, and cell cycle arrest in cancer cells.[8] To corroborate these findings, a variety of well-established and alternative assays can be utilized.

A. Cell Viability and Cytotoxicity Assays

Comparison of Viability/Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT/XTT/MTS Assays Reduction of a tetrazolium salt by metabolically active cells to form a colored formazan (B1609692) product.High-throughput, inexpensive, well-established.Indirect measure of viability (metabolic activity), can be affected by changes in cellular metabolism.
CellTiter-Glo® Luminescent Cell Viability Assay Measures ATP levels as an indicator of metabolically active cells.High sensitivity, broad linear range, suitable for high-throughput screening.Indirect measure of viability, requires a luminometer.
Trypan Blue Exclusion Assay Viable cells with intact membranes exclude the dye, while non-viable cells take it up.Simple, inexpensive, direct measure of cell membrane integrity.Manual counting can be subjective and time-consuming, only measures membrane integrity.
Real-Time Cell Analysis (e.g., xCELLigence) Measures changes in electrical impedance as cells attach and proliferate on electrodes.Label-free, continuous monitoring of cell proliferation and cytotoxicity.Requires specialized equipment, initial cell seeding density can influence results.
B. Apoptosis Assays

Comparison of Apoptosis Assays

AssayPrincipleAdvantagesDisadvantages
Annexin V/Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI stains necrotic cells.Distinguishes between early apoptotic, late apoptotic, and necrotic cells; quantitative with flow cytometry.Can be technically demanding, requires a flow cytometer.
Caspase Activity Assays Measures the activity of executioner caspases (e.g., caspase-3, -7) using colorimetric, fluorometric, or luminescent substrates.Direct measure of a key event in apoptosis, high-throughput formats available.Measures a transient event, may not detect all forms of apoptosis.
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks.Can be used on fixed cells and tissue sections, provides spatial information.Can also label necrotic cells and cells with DNA damage, may not detect early apoptosis.
Western Blot for Cleaved PARP and Caspases Detects the cleavage of PARP and pro-caspases into their active forms, which are hallmarks of apoptosis.Specific and reliable biochemical marker of apoptosis.Not easily quantifiable, requires cell lysis and protein analysis.
C. Cell Cycle Analysis

Comparison of Cell Cycle Analysis Methods

MethodPrincipleAdvantagesDisadvantages
Propidium Iodide (PI) Staining and Flow Cytometry PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of cell cycle phases (G0/G1, S, G2/M).Quantitative, high-throughput, well-established.Does not distinguish between G0 and G1 phases, requires cell fixation and permeabilization.
BrdU/EdU Incorporation Assays Incorporation of thymidine (B127349) analogs (BrdU or EdU) into newly synthesized DNA during the S phase, detected by specific antibodies or click chemistry.Directly measures DNA synthesis, can be combined with other markers for multi-parameter analysis.Requires labeling of live cells, BrdU detection requires harsh DNA denaturation.
Western Blot for Cell Cycle Markers Measures the protein levels of key cell cycle regulators such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.Provides information on the molecular machinery driving cell cycle progression.Not a direct measure of cell cycle distribution, can be labor-intensive.

III. Alternative Methods for Investigating the USP1-ID1-AKT Signaling Pathway

This compound has been shown to function by inhibiting USP1, leading to the degradation of its substrate, Inhibitor of DNA Binding 1 (ID1), and subsequent downstream effects on pathways like the AKT signaling cascade.[8] A range of techniques can be employed to confirm and further elucidate this mechanism.

Comparison of Methods to Study Signaling Pathways
MethodPrincipleApplication to USP1-ID1-AKT PathwayAdvantagesDisadvantages
Western Blotting Separation of proteins by size and detection with specific antibodies.Confirming USP1 inhibition, measuring levels of total and phosphorylated AKT, and ID1 protein levels.Widely available, relatively inexpensive.Semi-quantitative, can have antibody-related specificity issues.
Immunoprecipitation (IP) / Co-IP Isolation of a specific protein and its binding partners from a cell lysate using an antibody.Investigating the interaction between USP1 and its substrates like ID1.Can identify novel protein-protein interactions.Can have non-specific binding, requires optimization.
Ubiquitination Assays Detection of ubiquitinated proteins, often involving immunoprecipitation of the target protein followed by Western blotting for ubiquitin.Directly assessing the effect of USP1 inhibition on the ubiquitination status of ID1.Provides direct evidence of changes in protein ubiquitination.Can be technically challenging.
Kinase Activity Assays Measurement of the enzymatic activity of a specific kinase, such as AKT.Determining the functional consequence of USP1 inhibition on AKT signaling.Direct measure of kinase function.Can be complex to set up, may require specific substrates and reagents.
Mass Spectrometry-based Proteomics Large-scale identification and quantification of proteins and their post-translational modifications.Unbiased identification of changes in the proteome and phosphoproteome following USP1 inhibition.Comprehensive and unbiased view of cellular changes.Requires specialized equipment and bioinformatics expertise.
Reporter Gene Assays Use of a reporter gene (e.g., luciferase, GFP) under the control of a specific promoter to measure transcriptional activity.Assessing the transcriptional activity of pathways downstream of AKT.Quantitative measure of transcriptional regulation.Indirect measure of pathway activity.

IV. Experimental Protocols

A. USP1 Knockdown using siRNA
  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation: Dilute USP1-specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent in serum-free medium.

  • Transfection: Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation. Add the complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours.

  • Validation: Harvest the cells and validate the knockdown efficiency by qRT-PCR to measure USP1 mRNA levels and by Western blot to measure USP1 protein levels.

  • Functional Assays: Perform downstream functional assays such as cell viability, apoptosis, or cell cycle analysis.

B. Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Treat cells with the experimental compound (e.g., an alternative USP1 inhibitor) or vehicle control for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Unstained and single-stained controls are necessary for proper compensation and gating.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

C. Western Blot for Phospho-AKT
  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-phospho-AKT Ser473). Subsequently, incubate with a primary antibody for total AKT and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.

V. Mandatory Visualizations

SJB3_019A_Pathway cluster_inhibition Inhibition Methods cluster_pathway Signaling Pathway SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 inhibition Alt_Inhibitors Alternative Inhibitors (e.g., Pimozide, ML323) Alt_Inhibitors->USP1 inhibition siRNA_shRNA siRNA / shRNA siRNA_shRNA->USP1 degradation CRISPR CRISPR/Cas9 CRISPR->USP1 knockout Ub_ID1 Ub-ID1 USP1->Ub_ID1 de-ubiquitination ID1 ID1 Ub_ID1->ID1 Proteasome Proteasome Ub_ID1->Proteasome degradation AKT AKT ID1->AKT promotes pAKT p-AKT AKT->pAKT phosphorylation Downstream Downstream Effects (Cell Survival, Proliferation) pAKT->Downstream activates

Caption: Mechanism of this compound and alternative USP1 inhibition methods.

Experimental_Workflow cluster_phenotype Phenotypic Analysis cluster_mechanism Mechanistic Analysis start Start: Hypothesis (USP1 inhibition affects cell fate) treatment Cell Treatment: - this compound - Alternative USP1 inhibitor - siRNA/shRNA knockdown - Vehicle/Control start->treatment viability Cell Viability (MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis (Annexin V, Caspase Assay) treatment->apoptosis cell_cycle Cell Cycle (PI Staining, BrdU) treatment->cell_cycle western Western Blot (p-AKT, ID1, cleaved PARP) treatment->western ip Immunoprecipitation (USP1-ID1 interaction) treatment->ip ubiquitination Ubiquitination Assay (Ub-ID1 levels) treatment->ubiquitination conclusion Conclusion: Confirm or refute findings viability->conclusion apoptosis->conclusion cell_cycle->conclusion western->conclusion ip->conclusion ubiquitination->conclusion

Caption: General workflow for confirming this compound study findings.

Logical_Relationship cluster_conclusion Conclusion premise1 This compound inhibits USP1 confirmation1 USP1 knockdown causes apoptosis confirmation2 Another USP1 inhibitor causes apoptosis conclusion USP1 inhibition is responsible for apoptosis premise2 This compound causes apoptosis confirmation1->conclusion confirmation2->conclusion

Caption: Logical framework for validating on-target effects.

References

Assessing the Specificity of SJB3-019A for USP1 Over Other Deubiquitinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the deubiquitinase (DUB) inhibitor SJB3-019A, with a focus on its specificity for Ubiquitin-Specific Protease 1 (USP1). The performance of this compound is compared with the well-characterized USP1 inhibitor, ML323, supported by available experimental data. This document aims to offer an objective assessment to aid researchers in the selection of appropriate chemical probes for their studies.

Introduction to USP1 and its Inhibition

Ubiquitin-Specific Protease 1 (USP1) is a key deubiquitinating enzyme involved in critical cellular processes, most notably the DNA damage response (DDR). USP1, in complex with its cofactor UAF1, regulates the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways by deubiquitinating key protein substrates such as FANCD2 and PCNA. By removing ubiquitin from these proteins, USP1 plays a crucial role in the resolution of DNA damage and the maintenance of genomic stability. Its overexpression in various cancers has made it an attractive target for therapeutic intervention.

Small molecule inhibitors of USP1 are valuable tools for both basic research and as potential anti-cancer agents. An ideal inhibitor should exhibit high potency and selectivity for USP1 over the many other deubiquitinases in the human genome to minimize off-target effects and ensure that observed biological phenomena can be confidently attributed to the inhibition of USP1. This guide assesses the specificity of this compound, a potent inhibitor of USP1.

USP1 Signaling in DNA Damage Response

USP1 plays a pivotal role in the cellular response to DNA damage, particularly in the repair of interstrand crosslinks (ICLs) and in the bypass of DNA lesions during replication. The following diagram illustrates the central function of USP1 in these pathways.

USP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 USP1 Regulation DNA Damage DNA Damage FANCD2-Ub FANCD2-Ub DNA Damage->FANCD2-Ub ICL PCNA-Ub PCNA-Ub DNA Damage->PCNA-Ub Lesion Fanconi Anemia Pathway Fanconi Anemia Pathway FANCD2-Ub->Fanconi Anemia Pathway Translesion Synthesis Translesion Synthesis PCNA-Ub->Translesion Synthesis DNA Repair DNA Repair Fanconi Anemia Pathway->DNA Repair Translesion Synthesis->DNA Repair USP1_UAF1 USP1/UAF1 Complex USP1_UAF1->FANCD2-Ub Deubiquitination USP1_UAF1->PCNA-Ub Deubiquitination SJB3_019A This compound SJB3_019A->USP1_UAF1 Inhibition ML323 ML323 ML323->USP1_UAF1 Inhibition

Figure 1: USP1's role in DNA damage response pathways.

Comparative Analysis of Inhibitor Specificity

The specificity of a chemical probe is paramount for its utility in research. While this compound is a potent inhibitor of USP1, available data suggests it may lack selectivity. In contrast, ML323 has been profiled more extensively and is reported to be a highly selective USP1 inhibitor.

Quantitative Data on Inhibitor Potency and Selectivity

The following tables summarize the available half-maximal inhibitory concentration (IC50) data for this compound and ML323 against various deubiquitinases.

Table 1: IC50 Values for this compound Against Selected Deubiquitinases

DeubiquitinaseIC50 (µM)Data Source
USP1~1.0[1]
USP2~0.1[1]
USP8~0.1[1]

Note: The IC50 for USP1 is reported as approximately 10-fold higher than for USP2 and USP8, with the latter two being around 0.1 µM.

Table 2: IC50 Values for ML323 Against a Panel of Deubiquitinases

DeubiquitinaseIC50 (µM)Data Source
USP1/UAF1 0.076 [2]
USP2No significant inhibition[2]
USP5No significant inhibition[2]
USP7No significant inhibition[2]
USP8No significant inhibition[2]
USP12/46No significant inhibition[2]

No significant inhibition for ML323 was observed at the highest tested concentration of 114 µM for the indicated deubiquitinases.

The data clearly indicates that while this compound is a potent inhibitor, it demonstrates significantly higher potency against USP2 and USP8 than its primary target, USP1.[1] This lack of selectivity raises concerns about its use as a specific probe for USP1. In contrast, ML323 shows high selectivity for USP1, with no significant inhibition of other tested USPs at concentrations several orders of magnitude higher than its IC50 for USP1.[2]

Experimental Protocols

The determination of inhibitor specificity relies on robust and well-defined experimental protocols. The following section details the methodology used to obtain the IC50 values presented above.

MALDI-TOF Mass Spectrometry-Based Deubiquitinase Inhibition Assay (for this compound)

This method was used to determine the IC50 values of this compound against USP1, USP2, and USP8.[1]

Principle: This assay quantifies the enzymatic activity of a DUB by measuring the cleavage of a diubiquitin substrate into mono-ubiquitin. The amount of product (mono-ubiquitin) is measured by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. The inhibition of this activity by a compound is measured by a decrease in the amount of mono-ubiquitin produced.

Protocol Outline:

  • Inhibitor Pre-incubation: Small molecule inhibitors, such as this compound, are pre-incubated with the respective deubiquitinase (e.g., USP1, USP2, or USP8) for a defined period (e.g., 35 minutes) at various concentrations.[1]

  • Enzymatic Reaction: The specific diubiquitin substrate is added to the enzyme-inhibitor mixture to initiate the deubiquitination reaction. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[1]

  • Reaction Quenching: The reaction is stopped by the addition of an acid, such as trifluoroacetic acid (TFA).

  • Sample Preparation for MALDI-TOF MS: The reaction mixture is mixed with an internal standard (e.g., 15N-labeled ubiquitin) and a MALDI matrix (e.g., 2,5-dihydroxyacetophenone). The mixture is then spotted onto a MALDI target plate.

  • Data Acquisition and Analysis: The MALDI-TOF mass spectrometer analyzes the samples, and the ratio of the product (mono-ubiquitin) to the internal standard is calculated. The percentage of inhibition at each inhibitor concentration is determined relative to a control reaction without the inhibitor.

  • IC50 Determination: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., SigmaPlot).[1]

The following diagram illustrates the general workflow of this assay.

MALDI_TOF_DUB_Assay_Workflow cluster_0 Assay Steps A 1. Pre-incubation: DUB + Inhibitor (this compound) B 2. Reaction Initiation: Add Diubiquitin Substrate A->B C 3. Enzymatic Cleavage B->C D 4. Reaction Quenching: Add Acid (TFA) C->D E 5. Sample Preparation: Add Internal Standard & MALDI Matrix D->E F 6. MALDI-TOF MS Analysis E->F G 7. Data Analysis & IC50 Calculation F->G

Figure 2: Workflow for MALDI-TOF DUB inhibition assay.

Conclusion

Based on the currently available data, this compound, while a potent inhibitor of USP1 with a reported IC50 of 0.0781 µM in cell-based assays, exhibits a concerning lack of specificity.[3] Biochemical assays have revealed that this compound is approximately 10-fold more potent against USP2 and USP8 than against USP1.[1] This finding suggests that at concentrations used to inhibit USP1, this compound will also potently inhibit other deubiquitinases, potentially leading to confounding off-target effects.

In contrast, ML323 has been demonstrated to be a highly selective inhibitor of USP1, with no significant activity against a panel of other USP deubiquitinases at high concentrations.[2] Therefore, for studies where the specific inhibition of USP1 is critical, ML323 appears to be a more suitable chemical probe.

Researchers using this compound should exercise caution and perform appropriate control experiments to account for its potential off-target effects on USP2, USP8, and possibly other deubiquitinases. Further comprehensive profiling of this compound against a broader panel of DUBs is necessary to fully characterize its selectivity profile.

References

Safety Operating Guide

SJB3-019A: Comprehensive Guidelines for Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of SJB3-019A, a potent and novel inhibitor of ubiquitin-specific protease 1 (USP1). Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Immediate Safety and Handling Precautions

This compound is a research chemical, and its toxicological properties have not been fully elucidated. Therefore, it should be handled with care in a controlled laboratory environment.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

Engineering Controls: Work with solid this compound and concentrated stock solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

This compound Properties and Characteristics

A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₆H₈N₂O₃
Molecular Weight 276.25 g/mol
CAS Number 2070015-29-9
Appearance Solid
Purity >98%
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability.

Proper Disposal Procedures for this compound

As a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on general best practices for the disposal of hazardous chemical waste. All disposal must be conducted in accordance with local, state, and federal regulations.

Step 1: Waste Segregation

Proper segregation of waste is crucial to ensure safe and compliant disposal.

  • Solid Waste:

    • Includes unused or expired this compound powder, contaminated weighing paper, and disposable lab materials (e.g., pipette tips, microfuge tubes) that have come into direct contact with the solid compound.

    • Collect in a dedicated, clearly labeled, and sealed hazardous waste container. The label should include "Hazardous Chemical Waste" and identify "this compound" as a component.

  • Liquid Waste:

    • Includes stock solutions of this compound (typically in DMSO), cell culture media containing the compound, and solvents used to rinse contaminated glassware.

    • Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be stored in secondary containment to prevent spills. The label should specify "Hazardous Chemical Waste" and list all chemical components, including "this compound" and the solvent (e.g., DMSO).

  • Contaminated Personal Protective Equipment (PPE):

    • Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste bag and disposed of according to your institution's guidelines for chemically contaminated solid waste.

Step 2: Disposal Pathway

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all this compound waste streams.

  • Do not dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.

Experimental Protocols

This compound is a potent inhibitor of USP1, which leads to the degradation of its substrate, Inhibitor of DNA Binding 1 (ID1), and subsequently affects downstream signaling pathways such as the PI3K/AKT pathway, ultimately inducing apoptosis in cancer cells.

Key Experimental Protocol: Western Blot for ID1 and p-AKT Levels

This protocol details the methodology for assessing the effect of this compound on the protein levels of ID1 and phosphorylated AKT (p-AKT) in B-cell acute lymphoblastic leukemia (B-ALL) cells.

1. Cell Culture and Treatment:

  • Culture B-ALL cell lines (e.g., CCRF-SB, Sup-B15) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
  • Seed the cells at a suitable density and allow them to adhere or stabilize overnight.
  • Treat the cells with varying concentrations of this compound (e.g., 0, 0.2, 0.4, 0.6 µM) dissolved in DMSO for a specified time period (e.g., 24 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed a cytotoxic level (typically <0.1%).

2. Cell Lysis:

  • After treatment, harvest the cells by centrifugation.
  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Incubate the lysate on ice for 30 minutes with occasional vortexing.
  • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
  • Collect the supernatant containing the total cellular proteins.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples with lysis buffer.
  • Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
  • Separate the proteins by electrophoresis.
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against ID1, p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
  • Wash the membrane three times with TBST for 5-10 minutes each.
  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing Molecular Pathways and Workflows

To better understand the mechanism of action of this compound and the experimental procedures, the following diagrams have been generated.

SJB3_019A_Signaling_Pathway SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 Inhibition ID1_Ub ID1-Ub USP1->ID1_Ub Deubiquitination ID1 ID1 ID1_Ub->ID1 Proteasome Proteasomal Degradation ID1_Ub->Proteasome PI3K PI3K ID1->PI3K Activation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation Apoptosis Apoptosis pAKT->Apoptosis Inhibition

Caption: Signaling pathway of this compound inducing apoptosis.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Western Blotting cell_culture Cell Culture & This compound Treatment cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sample_boil Sample Boiling protein_quant->sample_boil sds_page SDS-PAGE sample_boil->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Experimental workflow for Western Blot analysis.

Personal protective equipment for handling SJB3-019A

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling SJB3-019A, a potent and novel inhibitor of Ubiquitin-Specific Protease 1 (USP1). Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound in solid form or in solution. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: A properly fitted respirator is recommended when handling the powdered form to avoid inhalation.

Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.

Hazard Identification and First Aid

While a specific hazard classification for this compound is not detailed, it should be handled as a potentially hazardous substance.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Handling and Storage

Proper handling and storage are crucial for maintaining the stability and activity of this compound.

ParameterGuideline
Storage of Solid Store at -20°C for up to 1 year or at -80°C for up to 2 years.
Stock Solution Storage Store stock solutions at -80°C for up to 2 years, or at -20°C for up to 1 year.[1]
Working Solution Prepare fresh daily.
General Handling Avoid generating dust when handling the solid form. Prevent contact with skin, eyes, and clothing.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain or in regular trash. Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Quantitative Data Summary

This compound has demonstrated potent activity in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from published studies are summarized below.

Cell LineAssay TypeIC50 (µM)Reference
K562 (Leukemia)Cytotoxicity0.0781MedChem Express
Sup-B15 (B-ALL)Cell Viability (CCK-8)0.349ResearchGate Publication
KOPN-8 (B-ALL)Cell Viability (CCK-8)0.360ResearchGate Publication
CCRF-SB (B-ALL)Cell Viability (CCK-8)0.504ResearchGate Publication

Signaling Pathway of this compound

This compound exerts its effect by inhibiting USP1, which leads to the degradation of its substrate, Inhibitor of DNA Binding 1 (ID1). The downregulation of ID1 subsequently impacts the PI3K/AKT signaling pathway, a critical regulator of cell survival, ultimately leading to apoptosis.

SJB3_019A_Pathway cluster_downstream Downstream Effects SJB3 This compound USP1 USP1 SJB3->USP1 Inhibits ID1 ID1 USP1->ID1 Deubiquitinates (stabilizes) PI3K_AKT PI3K/AKT Pathway ID1->PI3K_AKT Activates Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Promotes

Caption: Mechanism of action of this compound.

Experimental Workflow: Cell Viability Assay

The following diagram outlines a typical workflow for assessing the effect of this compound on cell viability using a colorimetric assay such as MTT or CCK-8.

Cell_Viability_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate for 24h plate_cells->incubate1 treat_cells Treat cells with varying concentrations of this compound incubate1->treat_cells incubate2 Incubate for 24-48h treat_cells->incubate2 add_reagent Add viability reagent (e.g., MTT, CCK-8) incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 read_plate Read absorbance on a plate reader incubate3->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a cell viability assay.

Experimental Protocols

Cell Viability (CCK-8) Assay

This protocol is adapted for determining the cytotoxic effects of this compound on a chosen cell line.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.1%.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate the plate for 24 to 48 hours.

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

  • Cell Treatment: Plate cells in a 6-well plate and treat with the desired concentrations of this compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot for ID1 Expression

This protocol provides a method to assess the effect of this compound on the protein levels of ID1.

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ID1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative expression of ID1.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.